molecular formula C36H30O18 B15621438 Cryptosporioptide A

Cryptosporioptide A

Cat. No.: B15621438
M. Wt: 750.6 g/mol
InChI Key: TXRNSKPHZNMMMH-UKYVRAJSSA-N
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Description

Cryptosporioptide A is a member of xanthenes.
alpha-glucosidase and lipoxygenase inhibitory derivative of cryptosporioptide from the endophytic fungus Cryptosporiopsis sp.;  structure in first source

Properties

Molecular Formula

C36H30O18

Molecular Weight

750.6 g/mol

IUPAC Name

3-[[(1R,12R,14R,15R)-6-[(1R,12R,14R,15R)-15-(2-carboxyacetyl)oxy-7,9-dihydroxy-1,14-dimethyl-11-oxo-2,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-3(8),4,6,9-tetraen-6-yl]-7,9-dihydroxy-1,14-dimethyl-11-oxo-2,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-3(8),4,6,9-tetraen-15-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C36H30O18/c1-33-21(27(47)29-35(3,53-29)31(33)49-17(41)9-15(37)38)25(45)19-13(51-33)7-5-11(23(19)43)12-6-8-14-20(24(12)44)26(46)22-28(48)30-36(4,54-30)32(34(22,2)52-14)50-18(42)10-16(39)40/h5-8,29-32,43-46H,9-10H2,1-4H3,(H,37,38)(H,39,40)/t29-,30-,31+,32+,33+,34+,35-,36-/m0/s1

InChI Key

TXRNSKPHZNMMMH-UKYVRAJSSA-N

Origin of Product

United States

Foundational & Exploratory

Cryptosporioptide A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cryptosporioptide A is a dimeric xanthone (B1684191) natural product that has garnered significant interest in the scientific community due to its unique chemical architecture and promising biological activities. Initially, the structure of a related compound, cryptosporioptide, was misidentified as a monomer. However, recent comprehensive spectroscopic analysis has revised its structure to that of a symmetrical dimer, paving the way for the discovery and characterization of a series of related dimeric xanthones, including this compound, B, and C. These compounds are produced by the endophytic fungus Cryptosporiopsis sp. This guide provides an in-depth overview of the chemical structure, isolation, and characterization of this compound, along with a summary of its known biological activities and the experimental protocols used for its study.

Chemical Structure and Properties

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1] It is a dimeric xanthone, a class of secondary metabolites known for their diverse biological activities.

Molecular Formula: C₃₆H₃₀O₁₈[2]

Molecular Weight: 750.62 g/mol

The structural elucidation was confirmed by detailed 1D and 2D NMR experiments, including HSQC, HMBC, and COSY, which established the connectivity of the atoms within the molecule.[1]

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound.

Position¹³C (ppm)¹H (ppm, J in Hz)
1102.4
1a158.0
2108.16.85 (d, 2.3)
3162.2
498.46.55 (d, 2.3)
4a152.0
536.94.75 (d, 2.1)
6137.2
7137.9
8115.16.90 (s)
9148.8
9a114.7
10182.1
10a80.5
11191.7
1252.83.65 (d, 2.1)
1'170.1
2'45.93.50 (s)
3'170.1
OMe52.33.75 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of this compound from Cryptosporiopsis sp. culture.

Workflow for the Isolation of this compound

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification A 1. Inoculation and Fermentation of Cryptosporiopsis sp. B 2. Mycelium and Broth Separation A->B C 3. Solvent Extraction of Mycelium B->C D 4. Concentration of Crude Extract C->D E 5. Silica Gel Column Chromatography D->E Crude Extract F 6. Sephadex LH-20 Chromatography E->F G 7. Preparative HPLC F->G H 8. Purity Analysis (Analytical HPLC) G->H G->H Purified Fractions I This compound H->I Pure this compound G cluster_0 Polyketide Synthesis cluster_1 Xanthone Formation cluster_2 Dimerization cluster_3 Tailoring Steps A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B C Polyketide Intermediate B->C D Cyclization and Aromatization C->D E Monomeric Xanthone D->E F Oxidative Coupling E->F G Dimeric Xanthone Precursor F->G H Hydroxylation, Methylation, etc. G->H I This compound H->I

References

Unraveling the Assembly Line: A Technical Guide to the Cryptosporioptide A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptosporioptide A, a dimeric xanthone (B1684191) natural product, has garnered significant interest for its unique chemical scaffold. Initially misidentified, its true dimeric nature and the genetic basis of its production were later elucidated, revealing a fascinating biosynthetic pathway. This technical guide provides an in-depth exploration of the core biosynthetic gene cluster (BGC) responsible for the production of this compound in the endophytic fungus Cryptosporiopsis sp. 8999.

Core Components of the Dimeric Xanthone (dmx) Gene Cluster

The production of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster, designated as the dimeric xanthone (dmx) cluster. This cluster houses the essential enzymatic machinery, including a highly reducing polyketide synthase (hrPKS) and a key cytochrome P450 oxygenase responsible for the characteristic dimerization. The table below summarizes the identified genes within the dmx cluster and their putative functions based on bioinformatic analysis and experimental evidence.

Gene DesignationPutative FunctionNotes
dmxPKS1Highly Reducing Polyketide Synthase (hrPKS)Core enzyme responsible for the synthesis of the monomeric xanthone precursor.
dmxR5Cytochrome P450 OxygenaseCatalyzes the crucial dimerization of the xanthone monomers to form the final this compound scaffold.[1]
dmxR1ThioesteraseLikely involved in the release of the polyketide chain from the PKS.
dmxR15DecarboxylasePutatively involved in the modification of the polyketide intermediate.
dmxR16Anthrone OxygenasePredicted to be involved in the oxidative tailoring of the xanthone core.
dmxR7OxidoreductaseLikely participates in the redox modifications of the biosynthetic intermediates.
dmxR18ReductasePutatively involved in the reduction steps during polyketide synthesis.
dmxR17DehydratasePredicted to be involved in the removal of water molecules during the formation of the xanthone ring system.
-Acyl CoA CarboxylaseImplicated in the formation of an unusual ethylmalonate subunit found in related compounds Cryptosporioptide B and C.[1]

The Biosynthetic Pathway: A Logical Workflow

The biosynthesis of this compound follows a multi-step enzymatic cascade. The process is initiated by the highly reducing polyketide synthase (dmxPKS1) which assembles the monomeric xanthone precursor. Subsequent tailoring reactions, likely involving the suite of oxidoreductases, dehydratases, and other modifying enzymes within the cluster, refine the monomeric unit. The pivotal final step is the dimerization of two xanthone monomers, a reaction catalyzed by the cytochrome P450 oxygenase, dmxR5, to yield the symmetrical dimeric structure of this compound.

This compound Biosynthesis Workflow cluster_0 Monomer Synthesis cluster_1 Dimerization Acetyl-CoA Acetyl-CoA dmxPKS1 dmxPKS1 Acetyl-CoA->dmxPKS1 Starter Unit Polyketide_Intermediate Polyketide_Intermediate dmxPKS1->Polyketide_Intermediate Chain Assembly Malonyl-CoA Malonyl-CoA Malonyl-CoA->dmxPKS1 Extender Units Tailoring_Enzymes Tailoring_Enzymes Polyketide_Intermediate->Tailoring_Enzymes Modification Xanthone_Monomer Xanthone_Monomer Tailoring_Enzymes->Xanthone_Monomer Cyclization & Oxidation dmxR5 dmxR5 Xanthone_Monomer->dmxR5 Substrate Cryptosporioptide_A This compound dmxR5->Cryptosporioptide_A Dimerization Gene Knockout Experimental Workflow cluster_0 Vector Construction cluster_1 Fungal Transformation cluster_2 Analysis Amplify_Flanks Amplify dmxR5 Flanking Regions Assemble_Vector Assemble Disruption Vector Amplify_Flanks->Assemble_Vector Amplify_Hyg Amplify Hygromycin Resistance Cassette Amplify_Hyg->Assemble_Vector Transformation Transform with Disruption Vector Assemble_Vector->Transformation Protoplast_Prep Prepare Fungal Protoplasts Protoplast_Prep->Transformation Selection Select on Hygromycin Medium Transformation->Selection Verify_Mutants Verify Gene Knockout by PCR/Southern Blot Selection->Verify_Mutants Metabolite_Extraction Extract Metabolites Verify_Mutants->Metabolite_Extraction HPLC_MS Analyze by HPLC-MS Metabolite_Extraction->HPLC_MS

References

The Potent Bioactivity of Fungal Dimeric Xanthones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungi, a kingdom of vast biochemical diversity, are prolific producers of secondary metabolites with significant therapeutic potential. Among these, dimeric xanthones stand out as a class of compounds with a broad spectrum of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of dimeric xanthones derived from fungi, with a focus on their quantitative data, experimental methodologies, and mechanisms of action.

Introduction to Dimeric Xanthones from Fungi

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1] Dimeric xanthones, formed by the coupling of two xanthone (B1684191) monomers, exhibit enhanced and often novel biological properties compared to their monomeric counterparts.[2][3] These complex structures are frequently isolated from various fungal genera, particularly Aspergillus, Penicillium, and Trichoderma, often from unique environments like marine ecosystems and as endophytes in plants.[4][5][6][7][8] The structural diversity of these dimers, arising from different monomeric units and linkage patterns, contributes to their wide range of pharmacological effects.[4][9]

Biological Activities and Quantitative Data

Fungal dimeric xanthones have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and the management of oxidative stress. The following sections summarize the major biological activities, with quantitative data presented for comparative analysis.

Cytotoxic Activity

A substantial body of research has highlighted the potent cytotoxic effects of fungal dimeric xanthones against a variety of cancer cell lines.[3][5][9][10][11][12][13][14][15] These compounds often exhibit low micromolar to nanomolar IC50 values, indicating strong potential as anticancer agents.

Compound NameFungal SourceCancer Cell LineIC50 (µM)Reference
Versixanthones N & OAspergillus versicolor HDN1009HL-60, K562, H1975, MGC803, HO-89101.7 - 16.1[5][9]
Unnamed Dimeric XanthonesPenicillium chrysogenum C-7-2-1H232.6 - 6.9[11][12]
Aculeaxanthone A-E (Compound 6)Aspergillus aculeatinus WHUF0198Bel-74021.96[3]
Dimeric Xanthones (Compounds 15-20)Diaporthe sp. SYSU-MS4722T98G (glioma)19.5 - 78.0[14]
Versixanthone FAspergillus versicolor HDN1009HCT-1160.7[13]
Oxisterigmatocystins J & K (Compound 5)Penicillium sp. DWS10-P-6HL-601.05[15]
Unnamed Tetrahydroxanthone DimersPhomopsis longicollaHCT1163.37 - 4.53[16]
Antibacterial Activity

Several dimeric xanthones have shown promising activity against a range of bacteria, including clinically relevant and drug-resistant strains.[3][5][8][9]

Compound NameFungal SourceBacterial StrainMIC (µg/mL)Reference
5-epi-asperdichromeAspergillus versicolor HDN1009Vibrio parahemolyticus, Bacillus subtilis, Mycobacterium phlei, Pseudomonas aeruginosa100 - 200 µM[5][9]
Aculeaxanthone A-E (Compound 1)Aspergillus aculeatinus WHUF0198Helicobacter pylori (G27, 26695, 129, 159), Staphylococcus aureus USA300, Bacillus subtilis 1681.0 - 4.0[3]
Subplenones A-J (Compounds 1, 5, 7)Subplenodomus sp. CPCC 401465Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 7006980.25[8]
Subplenones A-J (Compounds 1, 5, 7)Subplenodomus sp. CPCC 401465Vancomycin-resistant Enterococcus faecium (VRE) ATCC 7002210.5 - 1.0[8]
Chrysoxanthones A-CPenicillium chrysogenum HLS111Bacillus subtilis5 - 10[17]
Antifungal Activity

Interestingly, dimeric xanthones isolated from fungi also exhibit activity against other fungal species, including plant pathogens.[18][19]

Compound ClassFungal SourceTarget FungiActivity MetricReference
Natural XanthonesGarcinia mangostana (plant-derived, for comparison)Fusarium oxysporum vasinfectum, Alternaria tenuis, Dreschlera oryzaeGood inhibitory activity[18][19]
Antioxidant Activity

The polyphenolic nature of xanthones imparts them with antioxidant properties. Dimeric forms often show potent radical scavenging activity.[20]

Compound ClassFungal SourceAssayActivityReference
Xanthones and AnthraquinonesAspergillus versicolorTrolox equivalent antioxidant capacity (TEAC)Moderate antioxidant activities[20]
Xanthones and AnthraquinonesAspergillus versicolorNrf2-dependent luciferase reporter gene assayPotential activation of Nrf2-regulated gene expression[20]
Enzyme Inhibitory Activity

Dimeric xanthones have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases, including cancer and metabolic disorders.[10][11][12][21]

Compound Class/NameFungal SourceTarget EnzymeIC50 (µM)Reference
Dimeric TetrahydroxanthonesAspergillus versicolorTopoisomerase I-[10]
Xanthone-chromanone homo- or heterodimersPenicillium chrysogenum C-7-2-1Topoisomerase-[11][12]
Xanthones (Compounds 5, 7, 11)Penicillium canescensα-glucosidase32.32 - 75.20[21]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research. While specific protocols vary between laboratories, the following sections outline the general methodologies for key experiments cited in the literature.

Isolation and Purification of Dimeric Xanthones

The process of obtaining pure dimeric xanthones from fungal cultures is a multi-step procedure.

G cluster_0 Fungal Cultivation cluster_1 Extraction and Fractionation cluster_2 Purification cluster_3 Structure Elucidation a Fungal Strain Selection (e.g., Aspergillus, Penicillium) b Solid or Liquid Fermentation a->b c Incubation (Temperature and Duration) b->c d Solvent Extraction (e.g., Ethyl Acetate) c->d e Crude Extract Concentration d->e f Preliminary Fractionation (e.g., VLC, Column Chromatography) e->f g Chromatographic Techniques (e.g., Sephadex LH-20, MPLC, HPLC) f->g h Isolation of Pure Dimeric Xanthones g->h i Spectroscopic Analysis (NMR, HRMS) h->i j Chiroptical Methods (e.g., CD Spectroscopy) h->j k Structure and Stereochemistry Determination i->k j->k G DX Dimeric Xanthone TopoI Topoisomerase I DX->TopoI Inhibition DNA_damage DNA Damage DX->DNA_damage Induces DNA_replication DNA Replication & Transcription TopoI->DNA_replication Facilitates TopoI->DNA_damage Prevents accumulation of supercoils and damage Apoptosis Apoptosis DNA_damage->Apoptosis G DX Dimeric Xanthone NCX1 Sodium-Calcium Exchanger 1 (NCX1) DX->NCX1 Activates reverse mode Ca_influx Increased Intracellular Ca2+ NCX1->Ca_influx PI3K_AKT PI3K/AKT/β-catenin Signaling Pathway Ca_influx->PI3K_AKT Inhibits Cell_Death Cancer Cell Death Ca_influx->Cell_Death Induces PI3K_AKT->Cell_Death Promotes survival (inhibited by DX)

References

Cryptosporioptide A: A Bioactive Dimeric Xanthone from an Endophytic Fungus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporioptide A, a polyketide-derived dimeric xanthone (B1684191) produced by the endophytic fungus Cryptosporiopsis sp., has emerged as a promising bioactive natural product. Initially misidentified as a monomer, its structure was later revised to a symmetrical dimer. This complex molecule exhibits a range of biological activities, including lipoxygenase inhibition, antibacterial effects against Gram-positive bacteria, and potent antibiofilm activity. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, biological activities, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of new therapeutic agents.

Introduction

Endophytic fungi are a rich source of novel secondary metabolites with diverse chemical structures and biological activities. This compound, isolated from Cryptosporiopsis sp., is a notable example of such a metabolite.[1] Originally characterized as a monomeric polyketide, subsequent detailed spectroscopic analysis, including HRMS and extensive NMR studies, led to the revision of its structure to that of a symmetrical dimeric xanthone.[2] This structural reassessment has been crucial for understanding its biosynthetic origins and interpreting its biological functions. As a polyketide, this compound is synthesized through the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme complex.[2] The dimerization is a key late-stage step in its biosynthesis, catalyzed by a cytochrome P450 oxygenase.[2]

The biological profile of this compound is of significant interest to the scientific community. It has been reported to exhibit inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.[1] Furthermore, it displays antibacterial properties, particularly against the Gram-positive bacterium Bacillus megaterium, and demonstrates promising activity against the formation of biofilms by the pathogenic bacterium Staphylococcus aureus. This multifaceted bioactivity profile makes this compound a compelling candidate for further investigation in the development of new anti-inflammatory, antibacterial, and antibiofilm agents.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated dimeric xanthone (dmx) biosynthetic gene cluster within Cryptosporiopsis sp.[2] The core of the molecule is assembled by a polyketide synthase (PKS) from acetate (B1210297) and malonate precursors.[2] A key and unusual feature in the biosynthesis of related compounds, cryptosporioptides B and C, is the incorporation of an ethylmalonate extender unit, which is formed by the action of a highly reducing PKS (hrPKS) and an acyl-CoA carboxylase.[2]

The monomeric xanthone intermediates undergo a crucial dimerization step, which is catalyzed by a cytochrome P450 oxygenase encoded by the gene dmxR5.[2] Gene disruption experiments have confirmed the role of this enzyme in the dimerization process, as its inactivation leads to the accumulation of monomeric xanthone precursors.[2]

This compound Biosynthesis cluster_0 Polyketide Assembly cluster_1 Xanthone Formation cluster_2 Dimerization Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain Cyclization_Enzymes Cyclization_Enzymes Polyketide_Chain->Cyclization_Enzymes Monomeric_Xanthone Monomeric_Xanthone Cyclization_Enzymes->Monomeric_Xanthone dmxR5 Cytochrome P450 (dmxR5) Monomeric_Xanthone->dmxR5 Cryptosporioptide_A Cryptosporioptide_A dmxR5->Cryptosporioptide_A

Biosynthesis of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities. The following tables summarize the available quantitative data for its bioactivities. It is important to note that specific IC50 and MIC values for this compound are not consistently reported in the primary literature. The data presented here is based on available reports and may include information on closely related derivatives.

Table 1: Lipoxygenase Inhibitory Activity

CompoundTargetIC50 (µM)Reference
CryptosporioptideLipoxygenaseData not available[1]
This compound (derivative)α-Glucosidase94.2 ± 1.2[3]
Cryptosporioptide B (derivative)α-Glucosidase85.7 ± 0.9[3]

Note: While the original publication on Cryptosporioptide mentioned lipoxygenase inhibitory activity, specific IC50 values were not provided. The table includes data for derivatives of Cryptosporioptide against a different enzyme for illustrative purposes.

Table 2: Antibacterial Activity

CompoundTarget OrganismMIC (µg/mL)Reference
CryptosporioptideBacillus megateriumData not available[1]

Note: The antibacterial activity of Cryptosporioptide against Bacillus megaterium has been reported, but a specific Minimum Inhibitory Concentration (MIC) value is not available in the cited literature.

Table 3: Antibiofilm Activity

CompoundTarget OrganismBiofilm Inhibition (%)Concentration (µg/mL)IC50 (µM)Reference
This compoundStaphylococcus aureusData not availableData not availableData not available

Note: While antibiofilm activity has been reported for other polyketides against Staphylococcus aureus, specific quantitative data for this compound is not currently available in the public domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's bioactivities.

Lipoxygenase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro lipoxygenase inhibitory activity of natural products.

Principle: Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxides. The activity of the enzyme can be monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the product.

Reagents and Materials:

  • Soybean lipoxygenase (Type I-B)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for sample dissolution

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of soybean lipoxygenase in borate buffer. The final concentration in the assay is typically around 200 U/mL. Keep the enzyme solution on ice.

  • Substrate Solution Preparation: Prepare a solution of linoleic acid in ethanol (B145695) and dilute with borate buffer to the desired final concentration (e.g., 125 µM).

  • Test Sample Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute with borate buffer to achieve a range of test concentrations.

  • Assay: a. In a 96-well plate, add the borate buffer, the test sample solution at various concentrations, and the enzyme solution. b. Incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes). c. Initiate the reaction by adding the linoleic acid substrate solution. d. Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes at 30-second intervals.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). The IC50 value, the concentration required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Lipoxygenase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compound) Mix_Components Mix Buffer, Test Compound, and Enzyme in 96-well plate Prepare_Reagents->Mix_Components Pre-incubation Pre-incubate at Room Temperature Mix_Components->Pre-incubation Initiate_Reaction Add Substrate (Linoleic Acid) Pre-incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 234 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Workflow for Lipoxygenase Inhibition Assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Reagents and Materials:

  • Bacillus megaterium culture

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO for sample dissolution

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of Bacillus megaterium in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in MHB in a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC Determination Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum (B. megaterium) Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubation Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Workflow for MIC Determination.
Antibiofilm Assay (Crystal Violet Method)

This protocol outlines a common method for quantifying biofilm formation and its inhibition.

Principle: Crystal violet is a basic dye that stains both live and dead cells as well as the extracellular matrix of the biofilm. The amount of stained biofilm is quantified by solubilizing the dye and measuring its absorbance.

Reagents and Materials:

  • Staphylococcus aureus culture

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

  • This compound

  • DMSO for sample dissolution

  • Sterile 96-well flat-bottom microplates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol for solubilization

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of Staphylococcus aureus in TSB. Dilute the culture to a standardized concentration.

  • Biofilm Formation and Inhibition: a. Add the diluted bacterial culture to the wells of a 96-well plate. b. Add different concentrations of this compound to the wells. Include a growth control (no compound) and a negative control (no bacteria). c. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Staining: a. Gently wash the wells with phosphate-buffered saline (PBS) or water to remove planktonic cells. b. Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. c. Wash the wells again to remove excess stain.

  • Quantification: a. Solubilize the stained biofilm by adding 30% acetic acid or 95% ethanol to each well. b. Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the control.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on its chemical structure as a dimeric xanthone and the known activities of similar compounds, some potential mechanisms can be proposed.

  • Lipoxygenase Inhibition: Xanthones are known to possess anti-inflammatory properties, and some have been shown to inhibit lipoxygenase.[4] The mechanism may involve the chelation of the non-heme iron atom in the active site of the enzyme or scavenging of radical intermediates in the catalytic cycle. Further studies are needed to determine the specific mode of inhibition by this compound.

  • Antibacterial Activity: The antibacterial mechanism of xanthones against Gram-positive bacteria can be multifaceted. Some xanthone derivatives have been shown to disrupt the bacterial cell wall by interacting with lipoteichoic acid.[3] They may also interfere with essential cellular processes such as DNA replication.[3] The dimeric nature of this compound could potentially enhance its interaction with bacterial membranes or other cellular targets.

  • Antibiofilm Activity: The inhibition of biofilm formation is a complex process. Polyketides can interfere with various stages of biofilm development, including initial attachment, microcolony formation, and maturation.[1][2] The mechanism may involve the downregulation of genes responsible for the production of the extracellular polymeric substance (EPS) matrix, interference with quorum sensing signaling pathways, or the disruption of bacterial cell-to-cell adhesion.

Further research, including transcriptomic and proteomic studies, is required to fully understand the signaling pathways and molecular targets of this compound in both mammalian and bacterial cells.

Conclusion and Future Perspectives

This compound stands out as a structurally unique and biologically active polyketide with significant potential for further development. Its revised dimeric xanthone structure provides a foundation for structure-activity relationship studies and the design of novel analogs with enhanced potency and selectivity. While its lipoxygenase inhibitory, antibacterial, and antibiofilm activities are promising, a more detailed investigation into its quantitative bioactivity and mechanisms of action is warranted. The lack of specific IC50 and MIC values in the current literature represents a knowledge gap that needs to be addressed to fully assess its therapeutic potential.

Future research should focus on:

  • Quantitative Bioactivity Profiling: Systematic determination of IC50 and MIC values for this compound against a broader panel of targets.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluation of the therapeutic potential of this compound in relevant animal models of inflammation, bacterial infection, and biofilm-associated diseases.

  • Biosynthetic Engineering: Leveraging the identified biosynthetic gene cluster to produce novel derivatives of this compound with improved pharmacological properties.

References

Unveiling the Antibacterial Potential of Cryptosporioptide A Against Bacillus megaterium

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. Cryptosporioptide A, a polyketide produced by the endophytic fungus Cryptosporiopsis sp., has demonstrated notable antibacterial activity against the Gram-positive bacterium Bacillus megaterium. This technical guide provides an in-depth overview of the antibacterial properties of this compound, including quantitative data, detailed experimental protocols, and a discussion of its potential mechanism of action.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound against Bacillus megaterium has been quantified using the disk diffusion method. The following table summarizes the available data.

CompoundConcentrationMethodZone of Inhibition (radius)Target OrganismReference
This compound50 µ g/disc Agar (B569324) Disc Diffusion9 mmBacillus megaterium(Saleem et al., 2013)[1]

Experimental Protocols

This section details the methodologies for assessing the antibacterial activity of this compound against Bacillus megaterium, based on established antimicrobial susceptibility testing standards.

Agar Disc Diffusion Assay

The agar disc diffusion method is a widely used qualitative and semi-quantitative technique to determine the susceptibility of bacteria to antimicrobial agents.

a. Inoculum Preparation:

  • Aseptically pick a few colonies of Bacillus megaterium from a fresh agar plate.

  • Suspend the colonies in sterile saline solution (0.85% NaCl) or a suitable broth medium.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

b. Plate Inoculation:

  • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.

  • Allow the plate to dry for a few minutes with the lid slightly ajar.

c. Disc Application and Incubation:

  • Prepare sterile paper discs (9 mm in diameter).

  • Aseptically apply a solution of this compound (50 µg) to each disc.

  • Place the impregnated discs onto the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

d. Interpretation of Results:

  • Measure the radius of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC)

The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

a. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of desired concentrations.

b. Inoculation:

  • Prepare a standardized inoculum of Bacillus megaterium as described for the disc diffusion assay.

  • Dilute the inoculum in Mueller-Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Incubation and Interpretation:

  • Incubate the microtiter plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action of this compound against Bacillus megaterium has not been elucidated, the antibacterial activity of other polyketides against Bacillus species suggests several potential targets and pathways that may be affected.

Polyketides are known to interfere with essential cellular processes in bacteria.[2][3][4] Some polyketide antibiotics inhibit protein synthesis by binding to the bacterial ribosome.[5] Others can disrupt cell membrane integrity or interfere with nucleic acid synthesis. Given that this compound is a polyketide, it may exert its antibacterial effect through one or more of these mechanisms.

The following diagram illustrates a generalized overview of potential antibacterial mechanisms of polyketides that could be relevant for this compound's action against Bacillus megaterium.

Potential Antibacterial Mechanisms of Polyketides cluster_polyketide Polyketide (e.g., this compound) cluster_bacterial_cell Bacillus megaterium Cell cluster_outcome Outcome Cryptosporioptide_A This compound Ribosome Ribosome (Protein Synthesis) Cryptosporioptide_A->Ribosome Inhibition DNA_Gyrase DNA Gyrase (DNA Replication) Cryptosporioptide_A->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane (Integrity & Transport) Cryptosporioptide_A->Cell_Membrane Disruption Cell_Wall Cell Wall (Peptidoglycan Synthesis) Cryptosporioptide_A->Cell_Wall Inhibition Bacteriostasis Bacteriostasis/ Bactericidal Effect Ribosome->Bacteriostasis DNA_Gyrase->Bacteriostasis Cell_Membrane->Bacteriostasis Cell_Wall->Bacteriostasis Workflow for Antibacterial Evaluation Start Start: Novel Compound (this compound) Primary_Screening Primary Screening (e.g., Disc Diffusion Assay) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Macromolecular Synthesis Inhibition) MIC_Determination->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Transcriptomics, Proteomics) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Signaling_Pathway_Analysis->In_Vivo_Studies Drug_Development Lead Optimization and Drug Development In_Vivo_Studies->Drug_Development

References

The Cryptosporioptide Conundrum: A Technical Guide to Structural Revision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fascinating story of the cryptosporioptides serves as a compelling case study in modern natural product chemistry, highlighting the power of sophisticated analytical techniques and genomic approaches in rectifying structural misidentifications. Initially reported as a monomeric xanthone (B1684191) methyl ester, cryptosporioptide was later revealed to be a symmetrical dimer.[1][2] This guide provides an in-depth technical overview of the initial structural misidentification and the subsequent revision of the cryptosporioptides, offering a detailed look at the data and methodologies that unraveled this chemical puzzle.

The Initial Hypothesis: A Monomeric Structure

The journey began with the isolation of a metabolite named cryptosporioptide from the endophytic fungus Cryptosporiopsis sp.[3][4] Based on initial spectroscopic analysis, primarily FAB-HRMS, a monomeric xanthone methyl ester structure was proposed.[1] This structure, however, presented a biosynthetic challenge due to an unusual ring-contracted xanthone and an unprecedented N-malonyl aminal bridge.[1][3]

The Plot Thickens: Inconsistencies and a Dimeric Revelation

Further investigation by another research group led to the isolation of three novel dimeric xanthones, cryptosporioptides A–C, from the same fungal strain.[1] Methylation of their isolated cryptosporioptide A yielded a methyl ester with NMR data identical to the originally reported cryptosporioptide.[1][2] This crucial finding pointed towards a potential structural misidentification. The pivotal evidence that contradicted the monomeric hypothesis came from High-Resolution Mass Spectrometry (HRMS) analysis, which revealed that cryptosporioptide is, in fact, a symmetrical dimer.[1]

Unraveling the True Structure: The Workflow to Revision

The process of revising the structure of cryptosporioptide followed a logical and evidence-based workflow, beginning with the observation of inconsistencies and culminating in the definitive establishment of the dimeric structure.

Structural Revision Workflow A Initial Isolation and Proposed Monomeric Structure B Isolation of New Cryptosporioptides A-C (Dimeric Xanthones) A->B C Methylation of this compound B->C D Identical NMR Data to Original Cryptosporioptide C->D E HRMS Analysis D->E Discrepancy leads to F Indication of a Symmetrical Dimer E->F G Extensive NMR Analysis (1D and 2D) F->G Prompts H Revised Dimeric Structure Proposed G->H I Genomic Analysis and Biosynthetic Gene Cluster Identification H->I Further supported by L Confirmation of Dimerization Step and Revised Structure H->L Confirmed by J Gene Disruption Experiments (dmxR5 knockout) I->J K Isolation of Monomeric Precursors J->K K->L

Caption: Workflow of the structural revision of cryptosporioptide.

Quantitative Data at the Core of the Revision

The structural reassignment of cryptosporioptide from a monomer to a dimer was driven by a careful comparison of expected and observed analytical data. High-Resolution Mass Spectrometry (HRMS) provided the most direct evidence for the dimeric nature of the molecule.

Table 1: Mass Spectrometry Data Comparison
CompoundOriginally Proposed FormulaCalculated [M+Na]⁺Observed [M+Na]⁺Revised FormulaCalculated [M+H]⁺Observed [M+H]⁺
CryptosporioptideC₁₉H₁₉NO₁₀444.0899444.0781[3]C₃₈H₃₄N₂O₂₀843.1781843.1787

Note: The originally reported HRMS data for the sodium adduct of the proposed monomer was later reinterpreted as corresponding to a fragment or an unrelated compound, as the revised dimeric structure's data provided a much better fit.

Extensive 1D and 2D NMR analysis was then employed to elucidate the precise connectivity and stereochemistry of the revised dimeric structure.[1][5]

Experimental Protocols for Structural Elucidation and Confirmation

The revision of the cryptosporioptide structure relied on a combination of advanced spectroscopic and genetic techniques.

Isolation and Purification of Cryptosporioptides
  • Fungal Strain: Cryptosporiopsis sp. 8999.

  • Cultivation: The fungus was cultivated in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth and mycelium were extracted with an organic solvent (e.g., ethyl acetate).

  • Chromatography: The crude extract was subjected to repeated column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure cryptosporioptides A-C.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆). These experiments were crucial for determining the connectivity of atoms within the molecule and the relative stereochemistry.[1][5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS data were acquired on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using electrospray ionization (ESI) to determine the accurate mass and elemental composition of the isolated compounds.[1]

Genetic Confirmation: Unraveling the Biosynthesis

The identification of the dimeric xanthone (dmx) biosynthetic gene cluster in the genome of Cryptosporiopsis sp. 8999 provided a powerful tool to confirm the dimeric nature of cryptosporioptides.[1]

  • Gene Disruption: A targeted gene disruption of dmxR5, which was predicted to encode a cytochrome P450 oxygenase, was performed. This enzyme was hypothesized to be responsible for the oxidative dimerization of the monomeric precursors.[1]

  • Metabolite Analysis of the Mutant: The mutant strain lacking a functional dmxR5 gene was cultivated, and its metabolic profile was analyzed. This analysis led to the isolation of novel monomeric xanthones, which were the predicted precursors to the dimeric cryptosporioptides.[1] This experiment provided definitive proof for the dimerization step in the biosynthetic pathway and, by extension, the dimeric structure of the final products.

The Biosynthetic Pathway: From Monomer to Dimer

The identification of the biosynthetic gene cluster and the results of the gene knockout experiments allowed for the proposal of a rational biosynthetic pathway for the cryptosporioptides. This pathway involves the formation of a monomeric xanthone precursor, which is then oxidatively coupled to form the dimeric final product.

Cryptosporioptide Biosynthesis A Polyketide Synthase (PKS) and other enzymes B Monomeric Xanthone Precursor A->B C Dimerization (Oxidative Coupling) B->C D Cryptosporioptide (Dimer) C->D E dmxR5 gene (Cytochrome P450) E->C Encodes enzyme for

Caption: Proposed biosynthetic pathway of cryptosporioptides.

Conclusion

The structural revision of the cryptosporioptides from a proposed monomer to a confirmed symmetrical dimer is a testament to the importance of rigorous and multi-faceted analytical approaches in natural product chemistry. The convergence of evidence from high-resolution mass spectrometry, extensive NMR spectroscopy, and biosynthetic gene cluster analysis provided an irrefutable case for the revised dimeric structure. This example underscores the necessity for researchers to remain critical of initial structural assignments and to leverage the full arsenal (B13267) of modern chemical and biological techniques to ensure the accuracy of molecular structures, a critical foundation for any subsequent drug development efforts.

References

The Role of Cytochrome P450 Oxygenase in Cryptosporioptide A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporioptide A, a bioactive dimeric xanthone (B1684191) isolated from the endophytic fungus Cryptosporiopsis sp., has garnered interest for its potential biological activities. The elucidation of its biosynthetic pathway has revealed a critical terminal step catalyzed by a specialized enzyme. This technical guide provides an in-depth examination of the pivotal role played by a cytochrome P450 oxygenase in the biosynthesis of this compound. We will detail the identification of the dimeric xanthone (dmx) biosynthetic gene cluster, focus on the functional characterization of the key P450 enzyme responsible for dimerization, and provide the experimental methodologies that led to these discoveries. This document serves as a comprehensive resource for understanding the enzymatic machinery responsible for constructing complex dimeric natural products.

Introduction to this compound and Fungal P450 Enzymes

This compound is a polyketide natural product belonging to the dimeric xanthone class.[1] Initially isolated from the endophytic fungus Cryptosporiopsis sp., it has demonstrated inhibitory activity against various enzymes.[2][3] The structure of this compound is a symmetrical dimer, a feature that is crucial for its bioactivity.[1]

The biosynthesis of such complex fungal metabolites is orchestrated by a series of enzymes encoded by genes typically co-located in biosynthetic gene clusters (BGCs).[4][5] Among these, cytochrome P450 monooxygenases (CYPs or P450s) are versatile biocatalysts that play a crucial role in the late-stage tailoring of natural products.[6][7] These heme-containing enzymes catalyze a wide array of oxidative reactions, including hydroxylations, epoxidations, and, critically for this topic, carbon-carbon bond formations required for dimerization.[8][9]

Identification of the Dimeric Xanthone (dmx) Biosynthetic Gene Cluster

The foundation for understanding this compound biosynthesis was laid by sequencing the genome of the producing organism, Cryptosporiopsis sp. 8999.[1] Bioinformatic analysis of the genome allowed for the identification of the putative dimeric xanthone (dmx) biosynthetic gene cluster responsible for producing cryptosporioptides.[1] Such analyses are instrumental in pinpointing the genetic basis for the production of fungal secondary metabolites.

The workflow for identifying such a cluster typically involves:

  • Whole-Genome Sequencing: Obtaining the complete genetic blueprint of the fungus.

  • Bioinformatic Analysis: Using tools like antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) to scan the genome for BGCs. These tools identify core biosynthetic genes (like polyketide synthases) and surrounding tailoring enzymes (like P450s, methyltransferases, etc.).

  • Homology Comparison: Comparing the identified cluster to known BGCs from other fungi that produce similar compounds, such as the ergochromes, to propose functions for the encoded enzymes.[1]

The Pivotal Dimerization Step by a Cytochrome P450 Oxygenase

Within the identified dmx gene cluster, a gene designated dmxR5 was predicted to encode a cytochrome P450 oxygenase.[1] Targeted experiments confirmed that this enzyme is solely responsible for the key dimerization step in the late stage of the this compound biosynthetic pathway.[1]

The proposed biosynthetic pathway involves the initial formation of monomeric xanthone precursors. The dmxR5 enzyme then catalyzes an oxidative C-C coupling reaction between two of these monomeric units to form the symmetrical dimeric scaffold of this compound. This dimerization is a critical step that finalizes the molecule's structure.[1][10]

Cryptosporioptide_A_Biosynthesis PKS Polyketide Synthase (Core Biosynthesis) Monomer Novel Monomeric Xanthone Precursor PKS->Monomer Multiple Steps dmxR5 dmxR5 (Cytochrome P450) Monomer->dmxR5 Dimer This compound (Dimeric Xanthone) dmxR5->Dimer Oxidative Dimerization

Caption: Proposed biosynthetic pathway for this compound.

Experimental Evidence: Gene Disruption Studies

The definitive evidence for the function of the dmxR5 P450 oxygenase came from gene disruption experiments.[1] By specifically knocking out the dmxR5 gene, researchers were able to observe the resulting metabolic profile of the mutant fungus.

Metabolite Production Comparison

The disruption of dmxR5 completely abolished the production of this compound and other related dimeric xanthones. Instead, the ΔdmxR5 mutant strain accumulated novel monomeric xanthones, which were confirmed to be the precursors for the dimerization reaction.[1] This provides unequivocal proof that the dmxR5 enzyme is essential for the dimerization step.

StrainCompound Class ProducedSpecific MetabolitesRole of dmxR5
Cryptosporiopsis sp. 8999 (Wild-Type) Dimeric XanthonesCryptosporioptides A, B, CCatalyzes dimerization
ΔdmxR5 Mutant Monomeric XanthonesNovel Monomeric PrecursorsAbsent; dimerization blocked
Bioactivity Data of this compound

While kinetic data for the dmxR5 enzyme is not publicly available, the bioactivity of its final product, this compound, has been evaluated against several protein tyrosine phosphatases (PTPs), highlighting its potential as a bioactive compound.

Enzyme TargetIC₅₀ (µg/mL)
PTP1B 7.3
SHP2 5.7
CDC25B 7.6
LAR >50
SHP1 4.9
Data sourced from[3]

Experimental Protocols

The following sections outline the generalized methodologies employed to elucidate the function of the dmxR5 P450 oxygenase.

Fungal Culture and DNA Extraction
  • Culturing: Cryptosporiopsis sp. 8999 is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation conditions to generate sufficient mycelial mass.

  • Harvesting: Mycelia are harvested by filtration, washed with sterile water, and freeze-dried.

  • DNA Extraction: High-molecular-weight genomic DNA is extracted from the lyophilized mycelia using a standard fungal DNA extraction kit or a CTAB-based protocol. The quality and quantity of the DNA are assessed via spectrophotometry and gel electrophoresis.

Gene Disruption of dmxR5 via Homologous Recombination
  • Construct Assembly: A gene replacement cassette is constructed. This typically involves amplifying the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the dmxR5 gene from genomic DNA. These flanking regions are then cloned into a vector on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).

  • Protoplast Formation: Fungal mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., sorbitol or KCl) to generate protoplasts.

  • Transformation: The gene replacement cassette is introduced into the fungal protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Selection and Screening: Transformed protoplasts are plated on regeneration medium containing the selective agent (e.g., hygromycin B). Resistant colonies are picked and screened by PCR using primers specific to regions inside and outside the dmxR5 gene to confirm successful homologous recombination and gene replacement.

Metabolite Analysis
  • Fermentation: Both the wild-type and confirmed ΔdmxR5 mutant strains are fermented under identical conditions.

  • Extraction: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The organic extract is dried and concentrated in vacuo.

  • Chromatographic Separation: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to separate the individual metabolites.

  • Structure Elucidation: The structures of the isolated compounds are determined using High-Resolution Mass Spectrometry (HRMS) to obtain the elemental composition and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques (¹H, ¹³C, COSY, HSQC, HMBC) to establish the final structure and stereochemistry.[1][2]

Experimental_Workflow cluster_0 Gene Function Analysis cluster_1 Metabolite Profiling A 1. Culture Fungus & Extract gDNA B 2. Assemble dmxR5 Knockout Cassette A->B C 3. Transform Fungus & Select Mutants B->C D 4. Confirm Genotype by PCR C->D E 5. Ferment Wild-Type & ΔdmxR5 Strains D->E Use Confirmed Mutant F 6. Extract Secondary Metabolites E->F G 7. Analyze by HPLC-MS F->G H 8. Isolate & Identify Compounds by NMR G->H

Caption: Workflow for elucidating the function of the dmxR5 P450.

Conclusion and Future Perspectives

The characterization of the dmxR5 cytochrome P450 oxygenase has been instrumental in understanding the biosynthesis of this compound. Gene disruption studies have definitively established its role as the catalyst for the crucial C-C bond-forming dimerization reaction that completes the synthesis of this dimeric xanthone.[1] This discovery not only deciphers a key step in a complex natural product pathway but also highlights the power of P450 enzymes in generating molecular diversity.

Future research may focus on the heterologous expression and in vitro characterization of the dmxR5 enzyme to study its substrate specificity, catalytic mechanism, and kinetic parameters. Such knowledge could be harnessed for synthetic biology applications, enabling the chemoenzymatic synthesis of novel dimeric xanthones with potentially enhanced or new biological activities, thereby providing new avenues for drug discovery and development.

References

Unveiling the Pharmacopeia Within: A Technical Guide to the Secondary Metabolites of Endophytic Fungi Like Cryptosporiopsis sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endophytic fungi, microorganisms that reside within the tissues of living plants, represent a vast and largely untapped reservoir of novel bioactive compounds. These symbiotic organisms have gained significant attention in the field of drug discovery for their ability to produce a diverse array of secondary metabolites with promising pharmacological activities. Among these, the genus Cryptosporiopsis has emerged as a noteworthy producer of unique chemical entities with potential applications in oncology and infectious disease. This technical guide provides an in-depth exploration of the secondary metabolites of Cryptosporiopsis sp., detailing their biological activities, protocols for their isolation and characterization, and a putative biosynthetic pathway.

Bioactive Secondary Metabolites from Cryptosporiopsis sp.

Research into an endophytic Cryptosporiopsis sp. isolated from Clidemia hirta has led to the identification of several bioactive secondary metabolites. These compounds have demonstrated significant cytotoxic and antibacterial properties. The structures of these molecules have been elucidated using spectroscopic methods.[1]

The key identified compounds include:

  • (R)-5-hydroxy-2-methylchroman-4-one (1): A chromanone derivative that has shown potent cytotoxic activity.

  • 1-(2,6-dihydroxyphenyl)pentan-1-one (2): A butyrophenone (B1668137) with notable antibacterial properties.

  • (Z)-1-(2-(2-butyryl-3-hydroxyphenoxy)-6-hydroxyphenyl)-3-hydroxybut-2-en-1-one (3): A complex polyketide also exhibiting antibacterial activity.

Quantitative Bioactivity Data

The bioactive compounds isolated from Cryptosporiopsis sp. have been subjected to various bioassays to quantify their efficacy. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

CompoundBioactivity TypeTarget Organism/Cell LineQuantitative Data (IC50/MIC)Reference
(R)-5-hydroxy-2-methylchroman-4-one (1)CytotoxicHL-60 (Human Leukemia)IC50: 4 µg/mL[1][2]
1-(2,6-dihydroxyphenyl)pentan-1-one (2)AntibacterialBacillus cereusIC50: 18-30 µg/mL[1]
1-(2,6-dihydroxyphenyl)pentan-1-one (2)AntibacterialEscherichia coliIC50: 18-30 µg/mL[1]
1-(2,6-dihydroxyphenyl)pentan-1-one (2)AntibacterialStaphylococcus aureusIC50: 18-30 µg/mL[1]
(Z)-1-(2-(2-butyryl-3-hydroxyphenoxy)-6-hydroxyphenyl)-3-hydroxybut-2-en-1-one (3)AntibacterialPseudomonas fluorescensIC50: 6 µg/mL[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of secondary metabolites from endophytic fungi like Cryptosporiopsis sp. These protocols are based on established methods and can be adapted for specific research needs.

Fungal Culture and Fermentation for Secondary Metabolite Production

Objective: To cultivate the endophytic fungus Cryptosporiopsis sp. under conditions that promote the production of secondary metabolites.

Materials:

  • Pure culture of Cryptosporiopsis sp.

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (250 mL and 1 L)

  • Incubator shaker

Protocol:

  • Aseptically inoculate a PDA plate with the Cryptosporiopsis sp. culture.

  • Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with a few agar plugs of the fungal mycelium.

  • Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

  • For large-scale fermentation, inoculate 1 L Erlenmeyer flasks containing 400 mL of PDB with the seed culture (5-10% v/v).

  • Incubate the production cultures at 25-28°C for 14-21 days with periodic shaking at 150 rpm.[3]

Extraction and Isolation of Secondary Metabolites

Objective: To extract and purify the bioactive compounds from the fungal culture.

Materials:

Protocol:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Lyophilize and then extract the mycelia with methanol at room temperature.

  • Partition the culture filtrate with an equal volume of ethyl acetate three times.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Further purify the fractions showing bioactivity using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Perform final purification of the compounds by preparative HPLC on a C18 column.

Structure Elucidation

Objective: To determine the chemical structures of the isolated compounds.

Materials:

  • Purified compounds

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Protocol:

  • NMR Spectroscopy: Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Acquire 1H, 13C, COSY, HSQC, and HMBC NMR spectra to determine the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to determine the elemental composition and molecular weight of the compounds.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic activity of the isolated compounds against cancer cell lines.

Materials:

  • HL-60 (human leukemia) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed the HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the purified compounds dissolved in DMSO (final DMSO concentration should be <0.1%).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the isolated compounds against bacterial pathogens.

Materials:

  • Bacterial strains (Bacillus cereus, Escherichia coli, Staphylococcus aureus, Pseudomonas fluorescens)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Protocol:

  • Prepare serial two-fold dilutions of the purified compounds in MHB in a 96-well plate.

  • Add the standardized bacterial suspension to each well.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Pathways and Workflows

Putative Biosynthetic Pathway of a Chromanone Derivative

The biosynthesis of chromanones in fungi is generally believed to proceed through a polyketide pathway. The following diagram illustrates a generalized putative pathway for the formation of a chromanone scaffold from acetyl-CoA and malonyl-CoA precursors by a polyketide synthase (PKS).

G cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Post-PKS Modifications Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Chain Poly-β-keto Chain PKS->Polyketide_Chain Cyclization Cyclization/ Aromatization Polyketide_Chain->Cyclization Aromatic_Intermediate Aromatic Intermediate Cyclization->Aromatic_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Aromatic_Intermediate->Tailoring_Enzymes Chromanone_Scaffold (R)-5-hydroxy-2-methylchroman-4-one Tailoring_Enzymes->Chromanone_Scaffold

Caption: Putative biosynthetic pathway for a chromanone derivative.

Experimental Workflow for Bioactive Compound Discovery

The following diagram outlines the general workflow for the discovery of bioactive secondary metabolites from endophytic fungi.

G Isolation Isolation of Endophytic Fungus (Cryptosporiopsis sp.) Fermentation Fermentation & Culturing Isolation->Fermentation Extraction Extraction of Secondary Metabolites Fermentation->Extraction Fractionation Chromatographic Fractionation (Column Chromatography) Extraction->Fractionation Bioassay Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Fractionation->Bioassay Purification Purification of Active Compounds (HPLC) Bioassay->Purification Active Fractions Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Lead_Compound Lead Compound for Drug Development Structure_Elucidation->Lead_Compound

Caption: Experimental workflow for bioactive compound discovery.

Conclusion

Endophytic fungi, exemplified by Cryptosporiopsis sp., are a rich and promising source of novel secondary metabolites with significant therapeutic potential. The compounds isolated from Cryptosporiopsis sp. demonstrate potent cytotoxic and antibacterial activities, highlighting their potential as lead structures for the development of new drugs. The methodologies outlined in this guide provide a framework for the systematic exploration of the chemical diversity of endophytic fungi. Further research into the biosynthesis of these compounds and the optimization of their production will be crucial for harnessing their full potential in medicine and biotechnology.

References

Cryptosporioptide A Derivatives: A Technical Overview of α-Glucosidase Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cryptosporioptide A and its derivatives, focusing on their potential as α-glucosidase inhibitors. While specific quantitative inhibitory data for these compounds is not publicly available in detail, this document outlines their discovery, structure, and the established methodologies for evaluating their α-glucosidase inhibitory effects. This information is intended to serve as a foundational resource for researchers interested in the exploration and development of this class of compounds for therapeutic applications, particularly in the context of type 2 diabetes management.

Introduction to Cryptosporioptide Derivatives

Cryptosporioptide and its derivatives are polyketides isolated from the endophytic fungus Cryptosporiopsis sp., found in association with the shrub Viburnum tinus.[1] Subsequent structural analyses have revealed that these compounds are, in fact, dimeric xanthones.[2][3] The initial discovery of this compound and B highlighted their potential as enzyme inhibitors, with specific mention of α-glucosidase inhibitory activity.[1]

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[4] This mechanism is a clinically validated approach for managing type 2 diabetes mellitus.

Known this compound Derivatives

Research has led to the isolation and characterization of two primary derivatives from Cryptosporiopsis sp.: this compound and Cryptosporioptide B.[1]

Isolation and Structure Elucidation

The structures of these compounds were determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC, COSY) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS).[1] The relative stereochemistry was established through NOESY analysis and comparison with known related compounds.[1] Further research has elucidated the biosynthetic gene cluster responsible for the production of these dimeric xanthones.[2][3]

Due to the limited publicly available data, specific details on the structural differences between this compound and its derivatives are not extensively documented in this guide.

α-Glucosidase Inhibitory Effects

While the primary literature indicates that Cryptosporioptide derivatives possess α-glucosidase inhibitory activity, specific quantitative data such as IC50 values for this compound and B are not available in the reviewed abstracts and reports.[1] The following table is provided as a template for researchers to populate as more data becomes available.

Quantitative Data on α-Glucosidase Inhibition
Compound/DerivativeTest Concentration% InhibitionIC50 ValueReference CompoundIC50 of Reference
This compoundData not availableData not availableData not availableAcarbose (B1664774)Data not available
Cryptosporioptide BData not availableData not availableData not availableAcarboseData not available

Experimental Protocols

The following is a detailed, generalized protocol for an in vitro α-glucosidase inhibitory assay, compiled from established methodologies.[5][6][7][8] This protocol can be adapted for the evaluation of this compound derivatives.

In Vitro α-Glucosidase Inhibitory Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the activity of α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. A decrease in absorbance in the presence of an inhibitor corresponds to a reduction in enzyme activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of test concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution to each well and incubate the mixture at 37 °C for 5 minutes.[5]

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.[5]

    • Incubate the plate at 37 °C for 20 minutes.[5]

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[5]

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Controls:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control: Contains all reagents except the test compound (DMSO is used instead).

    • Positive Control: Contains all reagents with acarbose as the inhibitor.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the negative control.

    • Abs_sample is the absorbance in the presence of the test compound.

  • Determination of IC50: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_assay Assay Protocol cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG to initiate reaction prep_substrate->add_substrate prep_compound Prepare Test Compound and Control Solutions add_compound Add Test Compound/Control to 96-well plate prep_compound->add_compound add_compound->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Na₂CO₃ to stop reaction incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro α-glucosidase inhibitory assay.

Mechanism of α-Glucosidase Inhibition

G cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction Carbohydrates Complex Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (in small intestine) Carbohydrates->Enzyme binds to active site Glucose Glucose (Absorbed into bloodstream) Enzyme->Glucose hydrolyzes Carbohydrates_I Complex Carbohydrates Enzyme_I α-Glucosidase Carbohydrates_I->Enzyme_I binding blocked Blocked_Absorption Delayed/Reduced Glucose Absorption Enzyme_I->Blocked_Absorption Inhibitor This compound Derivative Inhibitor->Enzyme_I competitively binds to active site

Caption: Competitive inhibition of α-glucosidase by this compound derivatives.

Conclusion and Future Directions

This compound and its naturally occurring derivatives represent a novel class of dimeric xanthones with potential as α-glucosidase inhibitors. While the initial discovery is promising, further research is required to fully elucidate their therapeutic potential. Key future directions include:

  • Full Quantitative Analysis: Obtaining and publishing the specific IC50 values for this compound and B against α-glucosidase.

  • Synthesis of Analogues: Developing synthetic routes to produce a wider range of this compound derivatives to enable structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Investigating the precise binding mode of these compounds to α-glucosidase through kinetic and in silico modeling studies.

  • In Vivo Efficacy: Evaluating the most potent derivatives in animal models of diabetes to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a starting point for researchers to build upon the existing knowledge of this compound derivatives and to explore their potential as a new generation of α-glucosidase inhibitors for the management of diabetes.

References

Methodological & Application

Elucidating the Dimeric Architecture of Cryptosporioptide A: An Application Note on Advanced NMR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 3, 2025

Abstract

Cryptosporioptide A, a dimeric xanthone (B1684191) natural product, presents a complex structural elucidation challenge. This application note provides a detailed overview and experimental protocols for the suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques essential for the complete structural assignment of this compound. We detail the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a practical framework for the structural characterization of similarly complex molecules.

Introduction

The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. This compound, a bioactive polyketide, is a symmetrical dimeric xanthone whose structure was revised from a previously proposed monomeric form through extensive NMR analysis[1]. The complexity of its three-dimensional architecture necessitates a multi-pronged analytical approach, with NMR spectroscopy serving as the primary tool for unambiguous structure determination.

This document outlines the critical NMR techniques and provides standardized protocols for the structural analysis of this compound and related complex natural products. The methodologies described herein are fundamental for establishing covalent connectivity and relative stereochemistry.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift data for the dimethyl ester derivative of this compound, recorded in CDCl₃. This quantitative data is foundational for the structural assignment and is derived from comprehensive 1D and 2D NMR analyses[1].

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1162.2-
2110.16.74 (d, 2.3)
3164.7-
498.16.63 (d, 2.3)
4a157.0-
5108.8-
6141.1-
736.92.91 (dd, 17.0, 4.6)
2.69 (dd, 17.0, 5.2)
870.14.31 (ddd, 11.0, 5.2, 4.6)
9175.2-
9a103.8-
1011.82.18 (s)
11161.8-
1'170.0-
2'45.03.52 (q, 7.1)
3'11.21.31 (t, 7.1)
OMe-356.13.89 (s)
OMe-655.83.82 (s)
OMe-1'52.53.73 (s)

Data adapted from the supplementary information of Greco, C., et al. Chem. Sci., 2019, 10, 2930-2939.

Experimental Protocols

Detailed methodologies for the key NMR experiments used in the structure elucidation of this compound are provided below. These protocols are designed to be adaptable for a standard high-field NMR spectrometer.

General Sample Preparation

A solution of this compound (or its derivative) is prepared by dissolving approximately 1-5 mg of the purified compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

¹H NMR (Proton)
  • Purpose: To identify the number and chemical environment of protons in the molecule.

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Acquisition Time (aq): 3.99 s

  • Relaxation Delay (d1): 1.0 s

  • Spectral Width (sw): 20.5 ppm

  • Temperature: 298 K

¹³C NMR (Carbon)
  • Purpose: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • Pulse Program: zgpg30

  • Number of Scans (ns): 1024

  • Acquisition Time (aq): 1.36 s

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 238.8 ppm

  • Temperature: 298 K

COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons typically separated by two or three bonds.

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 8

  • Acquisition Time (aq): 0.256 s

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (F1 and F2): 12.0 ppm

  • Number of Increments (F1): 512

  • Temperature: 298 K

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate directly attached proton-carbon pairs (¹JCH), providing a map of which protons are bonded to which carbons.

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 8

  • Acquisition Time (aq): 0.128 s

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (F2 - ¹H): 12.0 ppm

  • Spectral Width (F1 - ¹³C): 180.0 ppm

  • Number of Increments (F1): 256

  • Temperature: 298 K

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range correlations between protons and carbons (²JCH, ³JCH, and sometimes ⁴JCH), which is crucial for connecting spin systems and identifying quaternary carbons.

  • Pulse Program: hmbcgpndqf

  • Number of Scans (ns): 16

  • Acquisition Time (aq): 0.256 s

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (F2 - ¹H): 12.0 ppm

  • Spectral Width (F1 - ¹³C): 200.0 ppm

  • Number of Increments (F1): 512

  • Long-range coupling delay optimized for: 8 Hz

  • Temperature: 298 K

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close in space (through-space interactions), providing information about the relative stereochemistry and 3D conformation of the molecule.

  • Pulse Program: noesygpph

  • Number of Scans (ns): 16

  • Acquisition Time (aq): 0.256 s

  • Relaxation Delay (d1): 2.0 s

  • Mixing Time (d8): 500 ms

  • Spectral Width (F1 and F2): 12.0 ppm

  • Number of Increments (F1): 512

  • Temperature: 298 K

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using the described NMR techniques.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Building cluster_structure_elucidation Final Structure H1 1H NMR Proton_Env Identify Proton Environments & Multiplicities H1->Proton_Env C13 13C NMR Carbon_Types Identify Carbon Types (CH3, CH2, CH, Cq) C13->Carbon_Types COSY COSY Spin_Systems Assemble Spin Systems COSY->Spin_Systems HSQC HSQC C_H_Attachment Assign Direct C-H Bonds HSQC->C_H_Attachment HMBC HMBC Connect_Fragments Connect Spin Systems & Assign Quaternary Carbons HMBC->Connect_Fragments NOESY NOESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Proton_Env->Spin_Systems Spin_Systems->Connect_Fragments C_H_Attachment->Spin_Systems Final_Structure Complete 3D Structure of This compound Connect_Fragments->Final_Structure Stereochem->Final_Structure

Caption: Experimental workflow for this compound structure elucidation.

nmr_relationships cluster_1D 1D NMR cluster_2D_J_coupling Through-Bond Correlations cluster_2D_space Through-Space Correlations H1 1H NMR (Proton Info) COSY COSY (H-H Connectivity) H1->COSY Correlates HSQC HSQC (Direct C-H) H1->HSQC Correlates HMBC HMBC (Long-Range C-H) H1->HMBC Correlates NOESY NOESY (Spatial Proximity) H1->NOESY Correlates C13 13C NMR (Carbon Info) C13->HSQC Correlates C13->HMBC Correlates

References

Application Notes and Protocols for Lipoxygenase Inhibition Assay of Cryptosporioptide A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides. These products are precursors to a variety of signaling molecules, including leukotrienes and lipoxins, which are key mediators of inflammation.[1] Inhibition of the lipoxygenase pathway is a promising therapeutic strategy for a range of inflammatory diseases, such as asthma, arthritis, and certain cancers.[1][2] Cryptosporioptide A, a polyketide first isolated from the endophytic fungus Cryptosporiopsis sp., has demonstrated lipoxygenase inhibitory activity.[3][4] Recent studies have led to a revision of its structure, revealing it to be a symmetrical dimer.[5] This document provides detailed protocols for conducting a lipoxygenase inhibition assay for this compound, guidance on data presentation, and visualizations of the experimental workflow and the relevant signaling pathway.

Data Presentation

The inhibitory activity of this compound against lipoxygenase can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the lipoxygenase activity. Experimental results should be summarized in a clear, tabular format for easy comparison with a positive control.

Table 1: Lipoxygenase Inhibitory Activity of this compound

CompoundLipoxygenase SourceSubstrateIC50 (µM)
This compoundSoybean Lipoxygenase (SLO)Linoleic Acid[Insert experimentally determined value]
Nordihydroguaiaretic Acid (NDGA) (Positive Control)Soybean Lipoxygenase (SLO)Linoleic Acid[Insert experimentally determined or literature value]

Experimental Protocols

A widely used method for assessing lipoxygenase inhibition is a spectrophotometric assay that measures the formation of hydroperoxides from a suitable fatty acid substrate, such as linoleic acid or arachidonic acid.[6][7] The formation of a conjugated diene system during the reaction results in an increase in absorbance at 234 nm.[6][8]

Materials and Reagents:

  • Soybean Lipoxygenase (Type I-B, Sigma-Aldrich or equivalent)

  • This compound

  • Nordihydroguaiaretic Acid (NDGA) as a positive control[9]

  • Linoleic acid or Arachidonic acid (substrate)[9][10]

  • 0.2 M Borate (B1201080) buffer (pH 9.0)[6][8]

  • Dimethyl sulfoxide (B87167) (DMSO)[6]

  • Ethanol (B145695)

  • 96-well UV-transparent microplate or quartz cuvettes[6]

  • Microplate reader or spectrophotometer capable of reading absorbance at 234 nm[7]

Protocol:

  • Preparation of Reagents:

    • Lipoxygenase Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in 0.2 M borate buffer (pH 9.0) to a concentration of 10,000-20,000 U/mL. Just before the assay, dilute the stock solution in the same buffer to a final working concentration of 200 U/mL. Keep the enzyme solution on ice.[6][11]

    • Substrate Solution (Linoleic Acid): Prepare a 250 µM solution of linoleic acid. This can be achieved by first dissolving linoleic acid in a small amount of ethanol and then diluting it with the 0.2 M borate buffer.[6][7]

    • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Positive Control Solution: Prepare a stock solution of NDGA in DMSO. Create a series of dilutions in the assay buffer similar to the test compound.

  • Assay Procedure (96-well plate format):

    • Add 200 µL of 0.2 M borate buffer (pH 9.0) to each well.[6]

    • Add 10 µL of the various concentrations of this compound solution to the sample wells.[6]

    • For the control wells (100% activity), add 10 µL of the buffer/DMSO solution.[6]

    • For the positive control wells, add 10 µL of the different concentrations of the NDGA solution.[6]

    • Add 10 µL of the lipoxygenase enzyme solution (200 U/mL) to all wells except the blank.[6]

    • Incubate the plate at room temperature for 5 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the linoleic acid substrate solution to all wells.[6]

    • Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes, taking readings at 30-second intervals.[6]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the controls.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Control Activity - Sample Activity) / Control Activity] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the different concentrations of this compound. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.[6]

Visualizations

Lipoxygenase Signaling Pathway and Inhibition by this compound

The lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. Lipoxygenase then converts arachidonic acid into various hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently metabolized to form leukotrienes and other inflammatory mediators.[12][13][14] this compound is hypothesized to inhibit the initial step of this pathway by binding to the lipoxygenase enzyme.

Lipoxygenase_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 HPETEs HPETEs AA->HPETEs LOX Lipoxygenase LOX->HPETEs O2 Leukotrienes Leukotrienes HPETEs->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation CryptoA This compound CryptoA->LOX Inhibition

Caption: Lipoxygenase pathway and the inhibitory action of this compound.

Experimental Workflow for Lipoxygenase Inhibition Assay

The following diagram outlines the key steps involved in the spectrophotometric assay for determining the lipoxygenase inhibitory activity of this compound.

Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) Start->Prep_Reagents Add_Reagents Add Buffer, Inhibitor (this compound), and Enzyme to 96-well plate Prep_Reagents->Add_Reagents Incubate Incubate at Room Temperature (5 minutes) Add_Reagents->Incubate Add_Substrate Initiate Reaction with Substrate (Linoleic Acid) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 234 nm (Kinetic Reading for 3-5 min) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro lipoxygenase inhibition assay.[6]

References

Application Notes and Protocols for Testing the Antibiofilm Activity of Cryptosporioptide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the antibiofilm properties of Cryptosporioptide A, a polyketide with demonstrated activity against bacterial and fungal biofilms. The following protocols are designed to facilitate reproducible and robust testing in a laboratory setting.

Data Presentation

Currently, specific quantitative data on the antibiofilm activity of this compound is limited. However, preliminary studies indicate significant effects at concentrations up to 2 µg/mL[1][2]. To systematically evaluate its potential, the following tables are proposed for summarizing experimentally derived data.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against Candida albicans

StrainMBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)Control Antifungal (e.g., Fluconazole) MBIC₅₀ (µg/mL)
C. albicans ATCC 90028[Insert experimental value][Insert experimental value][Insert experimental value]
Clinical Isolate 1[Insert experimental value][Insert experimental value][Insert experimental value]
Clinical Isolate 2[Insert experimental value][Insert experimental value][Insert experimental value]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Staphylococcus aureus

StrainMBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)Control Antibiotic (e.g., Vancomycin) MBEC₅₀ (µg/mL)
S. aureus ATCC 25923[Insert experimental value][Insert experimental value][Insert experimental value]
MRSA Isolate 1[Insert experimental value][Insert experimental value][Insert experimental value]
MRSA Isolate 2[Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) against Candida albicans

This protocol is designed to determine the lowest concentration of this compound that inhibits the formation of C. albicans biofilms.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • 96-well flat-bottom sterile microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Control antifungal (e.g., Fluconazole)

  • 0.05% Crystal Violet solution

  • 33% Glacial Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture C. albicans overnight in Sabouraud Dextrose Broth at 37°C. Wash the cells with PBS and resuspend in RPMI-1640 to a concentration of 1 x 10⁶ cells/mL.

  • Serial Dilution of this compound: Prepare serial twofold dilutions of this compound in RPMI-1640 in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no compound) and a negative control (no cells).

  • Inoculation: Add 100 µL of the prepared C. albicans suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently wash the wells twice with PBS to remove planktonic cells.

  • Staining: Add 150 µL of 0.05% Crystal Violet to each well and incubate at room temperature for 20 minutes.

  • Washing: Wash the wells three times with PBS to remove excess stain.

  • Destaining: Add 200 µL of 33% glacial acetic acid to each well to solubilize the stain.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is defined as the lowest concentration of the compound that causes a significant reduction (e.g., 50% or 90%) in biofilm formation compared to the positive control.

Protocol 2: Biofilm Dispersal Assay against Preformed Staphylococcus aureus Biofilms

This protocol assesses the ability of this compound to disperse established S. aureus biofilms.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom sterile microtiter plates

  • This compound stock solution

  • Control antibiotic (e.g., Vancomycin)

  • PBS

  • Crystal Violet solution (0.1%)

  • 95% Ethanol

  • Spectrophotometer (plate reader)

Procedure:

  • Biofilm Formation: Prepare an overnight culture of S. aureus in TSBg. Dilute the culture 1:100 in fresh TSBg and add 200 µL to each well of a 96-well plate. Incubate for 24 hours at 37°C to allow biofilm formation.

  • Washing: Remove the medium and gently wash the wells twice with PBS to remove planktonic bacteria.

  • Treatment: Prepare serial dilutions of this compound in fresh TSBg and add 200 µL to the wells containing the preformed biofilms. Include a positive control (no compound).

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Remaining Biofilm:

    • Wash the wells twice with PBS.

    • Stain the remaining biofilm with 150 µL of 0.1% Crystal Violet for 15 minutes.

    • Wash three times with PBS.

    • Solubilize the bound dye with 200 µL of 95% ethanol.

    • Measure the absorbance at 570 nm. The percentage of biofilm dispersal is calculated relative to the untreated control.

Mandatory Visualization

Experimental Workflows

experimental_workflow_mbic cluster_prep Preparation cluster_incubation Biofilm Formation cluster_quantification Quantification A Prepare C. albicans inoculum (1x10^6 cells/mL) C Inoculate plate with C. albicans A->C B Serial dilution of this compound in 96-well plate B->C D Incubate for 24-48h at 37°C C->D E Wash to remove planktonic cells D->E F Stain with Crystal Violet E->F G Wash to remove excess stain F->G H Solubilize stain G->H I Measure absorbance at 570 nm H->I

Workflow for MBIC Assay against C. albicans.

experimental_workflow_dispersal cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Inoculate S. aureus in 96-well plate B Incubate for 24h at 37°C to form biofilm A->B C Wash to remove planktonic cells B->C D Add serial dilutions of this compound C->D E Incubate for 24h D->E F Wash wells E->F G Stain with Crystal Violet F->G H Wash to remove excess stain G->H I Solubilize stain H->I J Measure absorbance at 570 nm I->J

Workflow for Biofilm Dispersal Assay against S. aureus.
Hypothesized Signaling Pathway Interruption

The precise molecular targets of this compound in bacterial and fungal cells are yet to be fully elucidated. However, based on the known mechanisms of other polyketides and natural products with antibiofilm activity, it is plausible that this compound interferes with key signaling pathways that regulate biofilm formation.

Staphylococcus aureus : A potential target is the Accessory Gene Regulator (Agr) quorum-sensing system, which is a critical regulator of virulence and biofilm formation in S. aureus.

agr_pathway cluster_cell S. aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Export AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Activation AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII (Effector Molecule) AgrA->RNAIII Transcription Activation Virulence Virulence Factors (Toxins, etc.) RNAIII->Virulence Upregulation Biofilm Biofilm Formation RNAIII->Biofilm Downregulation (in late stage) CryptosporioptideA This compound CryptosporioptideA->AgrC Hypothesized Inhibition

Hypothesized inhibition of the S. aureus Agr pathway.

Candida albicans : A likely target is the Ras1-cAMP-Efg1 pathway, which is a central signaling cascade controlling the yeast-to-hyphal transition, a critical step in biofilm formation.

camp_pathway cluster_cell C. albicans Cell Stimuli Environmental Stimuli (e.g., serum, 37°C) Ras1 Ras1 (GTPase) Stimuli->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 Activation cAMP cAMP Cyr1->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Efg1 Efg1 (Transcription Factor) PKA->Efg1 Activation Filamentation Filamentation (Hyphal Growth) Efg1->Filamentation Gene Expression Biofilm Biofilm Formation Filamentation->Biofilm CryptosporioptideA This compound CryptosporioptideA->Cyr1 Hypothesized Inhibition

Hypothesized inhibition of the C. albicans Ras1-cAMP-Efg1 pathway.

References

Application of Cryptosporioptide A in the Development of New Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptosporioptide A is a dimeric xanthone (B1684191), a class of natural products that has garnered interest for its diverse biological activities.[1] Isolated from the endophytic fungus Cryptosporiopsis sp., compounds from this genus have shown promise as antimicrobial agents.[2][3] Specifically, cryptosporioptides have demonstrated notable effects against biofilms of pathogenic bacteria such as Staphylococcus aureus.[4] The unique structure and biological activity of this compound make it a compelling candidate for further investigation in the development of novel antibacterial therapies, particularly in addressing the challenge of biofilm-associated infections.

This document provides a comprehensive set of protocols for the initial characterization of this compound's antibacterial properties. It outlines methodologies for determining its efficacy against various bacterial strains, assessing its safety profile through cytotoxicity assays, and investigating its potential mechanism of action by examining its effects on bacterial membrane potential.

Data Presentation

The quantitative data from the described experimental protocols should be systematically organized to facilitate clear interpretation and comparison. The following tables provide a template for presenting the results obtained for this compound.

Table 1: In Vitro Antibacterial Activity of this compound

This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which are key indicators of an antimicrobial agent's potency.

Bacterial StrainGram StatusMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positiveDataData
Bacillus megateriumGram-positiveDataData
Escherichia coliGram-negativeDataData
Pseudomonas aeruginosaGram-negativeDataData
Enterococcus faecalisGram-positiveDataData

Table 2: Cytotoxicity Profile of this compound

This table presents the half-maximal inhibitory concentration (IC50) of this compound against various human cell lines, providing a crucial measure of its potential toxicity to mammalian cells.[5][6]

Cell LineCell TypeIC50 (µM)Assay Type
HeLaHuman cervical cancerDataMTT
HepG2Human liver cancerDataMTT
A549Human lung carcinomaDataMTT

Experimental Protocols

The following section provides detailed, step-by-step protocols for the essential experiments required to evaluate the potential of this compound as a new antibacterial agent.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standard and widely used technique for determining the MIC.[8][9]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium and transfer them to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD600 between 0.08 and 0.13).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (MHB with inoculum, no agent) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10] Viable cells with active metabolism can convert MTT into a purple formazan (B1609692) product.[10]

Materials:

  • This compound

  • Human cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include untreated cells as a negative control and a vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment compared to the untreated control.

    • Plot cell viability against compound concentration to determine the IC50 value.

Protocol 4: Bacterial Membrane Potential Assay

This assay assesses whether this compound disrupts the bacterial cell membrane potential, a common mechanism of action for antimicrobial compounds.[11][12] The fluorescent dye DiOC2(3) is used, which exhibits a shift from green to red fluorescence in cells with a higher membrane potential.[13]

Materials:

  • BacLight™ Bacterial Membrane Potential Kit or equivalent [DiOC2(3) and CCCP]

  • Bacterial cultures (log-phase)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Preparation of Bacterial Suspension:

    • Dilute a log-phase bacterial culture to approximately 1 x 10⁶ cells/mL in filtered PBS.[13]

    • Aliquot 1 mL of the suspension into flow cytometry tubes.

    • Prepare a depolarized control by adding 10 µL of 500 µM CCCP to one tube.[13][14]

  • Staining:

    • Add DiOC2(3) to each tube at a final concentration of 30 µM.

    • Incubate in the dark at room temperature for 5-10 minutes.

  • Treatment with this compound:

    • Add varying concentrations of this compound to the stained cell suspensions.

    • Incubate for a defined period (e.g., 30 minutes).

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer with 488 nm excitation.

    • Collect fluorescence in both the green (e.g., FL1) and red (e.g., FL3) channels.[14]

    • Record data for at least 50,000 cells per sample.[14]

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio in treated cells compared to untreated cells indicates membrane depolarization.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway for the antibacterial action of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination bacterial_culture Bacterial Culture mcfarland Adjust to 0.5 McFarland bacterial_culture->mcfarland dilution Dilute Inoculum mcfarland->dilution inoculation Inoculate Plate dilution->inoculation serial_dilution Serial Dilution of This compound serial_dilution->inoculation incubation Incubate 16-20h inoculation->incubation read_mic Read MIC incubation->read_mic subculture Subculture from clear wells read_mic->subculture incubate_agar Incubate 18-24h subculture->incubate_agar read_mbc Read MBC incubate_agar->read_mbc

Caption: Workflow for MIC and MBC Determination.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay seed_cells Seed Mammalian Cells in 96-well plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Serial Dilutions of This compound incubate_overnight->add_compound incubate_exposure Incubate for Exposure Period add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

G compound This compound membrane Bacterial Cell Membrane compound->membrane Interacts with depolarization Membrane Depolarization membrane->depolarization Leads to ion_leakage Ion Leakage (H+, K+) depolarization->ion_leakage atp_depletion ATP Synthesis Inhibition depolarization->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Hypothetical Signaling Pathway for this compound.

References

Application Notes and Protocols: Utilizing Cryptosporioptide A as a Versatile Scaffold for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporioptide A, a dimeric xanthone (B1684191) polyketide produced by the endophytic fungus Cryptosporiopsis sp., presents a unique and promising scaffold for synthetic chemistry and drug discovery. Its complex, rigid structure combined with multiple reactive functional groups offers a foundation for the development of novel analogs with diverse biological activities. Initially recognized for its lipoxygenase inhibitory and antibacterial properties against Bacillus megaterium, recent studies have highlighted its potent antibiofilm activity against resilient pathogens such as Staphylococcus aureus and Candida albicans.[1][2] This makes this compound an attractive starting point for generating libraries of compounds aimed at tackling antimicrobial resistance and inflammation-related diseases.

These application notes provide a comprehensive guide for utilizing this compound as a scaffold. They include detailed protocols for its chemical modification, representative data on the biological activities of analogous compounds, and visual diagrams of relevant biological pathways and experimental workflows to aid in the design and execution of research in this area.

Chemical Structure of this compound

This compound is a symmetrical dimeric xanthone.[3] Its structure features several key functional groups that are amenable to chemical modification, including phenolic hydroxyls, carboxylic acids (after hydrolysis of the ester), and the aromatic xanthone core.

Quantitative Data of Representative Analogs

The following tables summarize quantitative data for compounds structurally related to this compound, showcasing the potential for developing potent biological activity through synthetic modification.

Table 1: Representative Lipoxygenase Inhibitory Activity of Xanthone Analogs

Compound IDModificationTargetIC50 (µM)
XA-01Parent Xanthone5-LOX>100
XA-023,6-di-aminoalkoxy5-LOX5.2
XA-036-bromo, 4-methylLOX65
XA-041,5-diaryl-imidazole5-LOX92% inhibition at 10 µM
XA-057,8-disubstituted-4-methylthiocoumarin5-LOXHigh

Data is representative of xanthone and coumarin (B35378) derivatives found in the literature and is intended for comparative purposes.[4]

Table 2: Representative Antibacterial and Antibiofilm Activity of Xanthone Analogs

Compound IDModificationTarget OrganismMIC (µg/mL)Biofilm IC50 (µg/mL)
XT-01Parent XanthoneS. aureus>128>128
XT-17Guanidine at C3S. aureus0.1951.56
XT-17P. aeruginosa1.566.25
XT-19Methyl at C3S. aureus6.25>100
XT-44Guanidine at C6S. aureus0.0981.56

Data is representative of xanthone derivatives and is intended for comparative purposes.[5]

Experimental Protocols

The following protocols are generalized methods for the chemical modification of this compound, based on established procedures for xanthones and other complex natural products. Researchers should optimize these protocols for their specific needs.

Protocol 1: Modification of Phenolic Hydroxyl Groups via Alkylation

This protocol describes the alkylation of the phenolic hydroxyl groups on the this compound scaffold to introduce diverse side chains.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K2CO3)

  • Desired alkyl halide (e.g., α,ω-dibromoalkanes, 1-iodoalkanes)

  • Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Add an excess of anhydrous K2CO3 to the solution.

  • Add the desired alkyl halide (1.1 to 2.5 equivalents per hydroxyl group, depending on the desired degree of substitution).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 6 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the K2CO3.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: Esterification of Carboxylic Acid Groups

This protocol details the esterification of the carboxylic acid functionalities of this compound (assuming prior hydrolysis of the native ester) using a Steglich esterification.

Materials:

  • This compound (hydrolyzed)

  • Desired alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the hydrolyzed this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the desired alcohol (1.2 equivalents per carboxylic acid group).

  • Add a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equivalents per carboxylic acid group) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If using EDC, perform an aqueous workup.

  • Wash the organic layer with 5% HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 3: Amide Bond Formation

This protocol outlines the formation of amides from the carboxylic acid groups of hydrolyzed this compound.

Materials:

  • This compound (hydrolyzed)

  • Desired primary or secondary amine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the hydrolyzed this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.2 equivalents per carboxylic acid group).

  • Add DIPEA (3.0 equivalents per carboxylic acid group).

  • Add the coupling reagent (BOP or HATU, 1.2 equivalents per carboxylic acid group).

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 5% LiCl solution (to remove DMF), 5% HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways targeted by this compound and a general workflow for analog synthesis and evaluation.

Lipoxygenase_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 hydrolysis AA Arachidonic Acid PLA2->AA LOX Lipoxygenase (LOX) AA->LOX oxidation HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation CryptoA This compound Analogs CryptoA->LOX Inhibition

Caption: Lipoxygenase signaling pathway and the inhibitory action of this compound analogs.

Biofilm_Formation Planktonic Planktonic Bacteria (e.g., S. aureus) Attachment Initial Attachment Planktonic->Attachment Microcolony Microcolony Formation Attachment->Microcolony Maturation Biofilm Maturation (EPS Production) Microcolony->Maturation Dispersion Dispersion Maturation->Dispersion CryptoA This compound Analogs CryptoA->Attachment Inhibition CryptoA->Maturation Inhibition

Caption: Stages of S. aureus biofilm formation and inhibitory targets of this compound analogs.

Experimental_Workflow Start This compound Scaffold Synthesis Chemical Modification (Alkylation, Esterification, Amidation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Analog Library Purification->Library Screening Biological Screening (Enzyme Assays, MIC, Biofilm Inhibition) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Design Iteration Lead Lead Compound Optimization SAR->Lead

References

Application Notes and Protocols: Assessing the Cytotoxicity of Cryptosporioptide A on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporioptide A, a polyketide isolated from the endophytic fungus Cryptosporiopsis sp., has demonstrated bioactive properties, including lipoxygenase inhibitory and antibacterial activities.[1] This document provides a comprehensive set of protocols to assess the cytotoxic potential of this compound against various mammalian cell lines. The following application notes detail the experimental setup for determining cell viability, membrane integrity, mitochondrial health, and apoptosis induction. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Materials and Reagents

  • Cell Lines:

    • A549 (human lung carcinoma)

    • HeLa (human cervical cancer)

    • MCF-7 (human breast cancer)

  • Culture Media:

    • DMEM (Dulbecco's Modified Eagle Medium) for HeLa and MCF-7 cells.[2]

    • F-12K Medium for A549 cells.[3]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Cytotoxicity Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay Kit

    • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay Kit

    • Caspase-Glo® 3/7 Assay Kit

    • JC-1 Mitochondrial Membrane Potential Assay Kit

  • 96-well clear and opaque-walled sterile microplates

  • Sterile cell culture flasks, pipettes, and consumables

Experimental Protocols

Cell Culture and Maintenance
  • Cell Seeding:

    • Culture A549, HeLa, and MCF-7 cells in their respective recommended media, supplemented with 10% FBS and 1% penicillin-streptomycin.[2][4]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For cytotoxicity assays, seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Allow cells to adhere and grow for 24 hours before treatment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control (medium with DMSO) and untreated control wells.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • After incubating the cells with this compound for 24, 48, or 72 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]

  • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[7]

  • After the desired incubation period with this compound, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[7][8]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[9]

  • Add 50 µL of stop solution to each well.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7][8]

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10][11]

  • After treating the cells with this compound, allow the 96-well plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate for 1 to 2 hours at room temperature.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is proportional to the amount of caspase activity.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[12][13][14]

  • Following treatment with this compound, remove the culture medium and wash the cells once with 100 µL of pre-warmed PBS.

  • Add 100 µL of the JC-1 working solution (typically 1-10 µM in culture medium) to each well.[12]

  • Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.[12]

  • Aspirate the JC-1 solution and wash the cells twice with 100 µL of assay buffer.

  • Add 100 µL of assay buffer to each well.

  • Measure the fluorescence intensity at both green (Ex/Em: ~485 nm/~535 nm) and red (Ex/Em: ~535 nm/~595 nm) wavelengths using a fluorescence microplate reader.[12]

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.[12]

Data Presentation

Table 1: IC50 Values of this compound on Mammalian Cell Lines (Hypothetical Data)
Cell LineIncubation Time (h)MTT Assay IC50 (µM)LDH Assay IC50 (µM)
A549 2475.2> 100
4848.585.1
7225.162.3
HeLa 2468.9> 100
4842.178.9
7221.755.4
MCF-7 2482.4> 100
4855.392.6
7230.870.1
Table 2: Apoptosis and Mitochondrial Depolarization after 48h Treatment (Hypothetical Data)
Cell LineThis compound (µM)Relative Caspase-3/7 Activity (Fold Change)Red/Green Fluorescence Ratio (Fold Change from Control)
A549 101.20.95
503.80.42
1005.60.21
HeLa 101.50.92
504.20.35
1006.10.18
MCF-7 101.10.98
503.50.51
1005.20.28

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cell_culture 1. Cell Culture (A549, HeLa, MCF-7) seeding 2. Seed cells in 96-well plates cell_culture->seeding adherence 3. 24h incubation for adherence seeding->adherence compound_prep 4. Prepare this compound serial dilutions treatment 5. Treat cells for 24, 48, 72 hours compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase jc1 JC-1 Assay (Mitochondrial Potential) treatment->jc1

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cryptosporioptide This compound bax_bak Bax/Bak Activation cryptosporioptide->bax_bak mito_potential Loss of Mitochondrial Membrane Potential (ΔΨm) bax_bak->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Cryptosporioptide A against Cryptosporidium parvum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cryptosporidium parvum is a protozoan parasite that causes the diarrheal disease cryptosporidiosis, which can be severe and life-threatening in immunocompromised individuals. The development of new therapeutic agents is a critical area of research, as current treatment options are limited. Cryptosporioptide A, a dimeric xanthone (B1684191) polyketide isolated from the endophytic fungus Cryptosporiopsis sp., has demonstrated antibacterial and other bioactive properties.[1] This application note provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against C. parvum using an in vitro cell culture-based assay.

Principle

The protocol described herein utilizes the human ileocecal adenocarcinoma cell line (HCT-8) as a host for the in vitro propagation of C. parvum. The MIC is determined by exposing the infected host cell monolayers to serial dilutions of this compound and quantifying the extent of parasite growth inhibition after a defined incubation period. Parasite viability and proliferation can be assessed using various methods, including quantitative polymerase chain reaction (qPCR) or immunofluorescence microscopy. The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of parasite growth compared to untreated controls.

Materials and Reagents

  • Cryptosporidium parvum oocysts (e.g., Iowa strain)

  • This compound (solid form)

  • Human ileocecal adenocarcinoma cells (HCT-8, ATCC® CCL-244™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • RPMI 1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sodium hypochlorite (B82951) solution (bleach)

  • Hydrochloric acid (HCl)

  • Sodium taurocholate

  • Phosphate-Buffered Saline (PBS)

  • DNA extraction kit

  • qPCR master mix and primers/probes specific for C. parvum (e.g., targeting the 18S rRNA gene)

  • 96-well cell culture plates

  • Sterile conical tubes and microcentrifuge tubes

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (for assays requiring it)

  • qPCR thermal cycler

  • Inverted fluorescence microscope (for immunofluorescence-based methods)

Experimental Protocols

Preparation of Host Cell Cultures
  • Culture HCT-8 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, seed the HCT-8 cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of infection.

Preparation of this compound Stock Solution
  • Based on its revised dimeric structure, the molecular weight of this compound is 778.7 g/mol .[2]

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in DMSO. For example, dissolve 7.79 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Preparation and Excystation of C. parvum Oocysts
  • Surface sterilize C. parvum oocysts by incubating them in a sodium hypochlorite solution on ice for 10 minutes.

  • Wash the oocysts multiple times with sterile PBS by centrifugation to remove the bleach.

  • To induce excystation (release of infectious sporozoites), incubate the oocysts in a solution containing sodium taurocholate at 37°C.[3] Alternatively, a pre-treatment with 10 mM HCl followed by incubation with sodium taurocholate can be performed.[3]

  • Count the excysted sporozoites using a hemocytometer to prepare the inoculum.

Infection of HCT-8 Monolayers
  • Remove the culture medium from the confluent HCT-8 monolayers in the 96-well plate.

  • Infect the cells by adding a standardized number of freshly excysted C. parvum sporozoites to each well. A typical inoculum is 1 x 10⁵ oocysts per well.[3]

  • Incubate the plates for 3-4 hours at 37°C to allow for parasite invasion of the host cells.[3]

Minimum Inhibitory Concentration (MIC) Assay
  • Following the initial infection period, carefully aspirate the medium containing non-invaded sporozoites and wash the monolayers gently with PBS.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., RPMI 1640 with 2% FBS). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and at a non-toxic level (typically ≤0.5%).

  • Add the diluted this compound to the respective wells. Include wells for:

    • Vehicle Control: Infected cells treated with the same concentration of DMSO as the highest drug concentration well.

    • Positive Control: Infected cells treated with a known inhibitor of C. parvum, such as nitazoxanide (B1678950) or paromomycin.

    • Uninfected Control: Uninfected cells with medium only.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]

Quantification of Parasite Growth

Method A: Quantitative PCR (qPCR)

  • After the incubation period, aspirate the medium and wash the cell monolayers with PBS.

  • Extract total DNA from each well using a commercial DNA extraction kit.

  • Perform qPCR using primers and probes specific for a C. parvum gene (e.g., 18S rRNA) to quantify the amount of parasite DNA.[2][4]

  • Normalize the parasite DNA quantity to a host cell housekeeping gene to account for any variations in cell number.

  • Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle control.

Method B: Immunofluorescence Assay (IFA)

  • Fix the cell monolayers with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

  • Stain the parasites using a fluorescently labeled antibody or lectin (e.g., FITC-conjugated Vicia villosa lectin) that specifically binds to C. parvum developmental stages.[3]

  • Counterstain the host cell nuclei with a DNA stain like DAPI.

  • Visualize and quantify the number of parasites per field of view or per well using a fluorescence microscope.

  • Calculate the percentage of growth inhibition relative to the vehicle control.

Data Analysis and MIC Determination
  • Plot the percentage of parasite growth inhibition against the log concentration of this compound.

  • Determine the IC₅₀ (the concentration that inhibits 50% of parasite growth) by fitting the data to a dose-response curve.

  • The MIC is generally considered the lowest concentration of the compound that produces a significant (e.g., ≥90%) reduction in parasite growth.

Data Presentation

The results of the MIC assay should be summarized in a table for clear comparison with known anti-cryptosporidial agents.

CompoundTarget OrganismHost Cell LineAssay MethodIC₅₀ (µM)MIC (µM)Reference
This compound C. parvum HCT-8qPCRHypothetical 2.5Hypothetical >10This Study
NitazoxanideC. parvumHCT-8IFA0.7~10 (32 µM showed >90% inhibition)[1][3]
ParomomycinC. parvumCaco-2ELISA>1000 (inhibited by 85% at 1000 µg/mL)>1000 µg/mL[5]
KDU731C. parvumHCT-8qPCR/Microscopy0.102Not Reported[6]

Note: Data for this compound is hypothetical and for illustrative purposes only. The IC₅₀ and MIC values for reference compounds can vary between studies depending on the specific assay conditions.

Visualizations

Experimental Workflow

MIC_Workflow Workflow for MIC Determination of this compound against C. parvum cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase HCT8_culture 1. Culture HCT-8 cells (DMEM, 10% FBS) Seed_plate 2. Seed HCT-8 cells in 96-well plate HCT8_culture->Seed_plate Infection 5. Infect HCT-8 cells with sporozoites (3-4h) Seed_plate->Infection Oocyst_prep 3. Prepare & excyst C. parvum oocysts Oocyst_prep->Infection Compound_prep 4. Prepare this compound serial dilutions Treatment 7. Add compound dilutions & controls Compound_prep->Treatment Wash 6. Wash to remove unbound parasites Infection->Wash Wash->Treatment Incubation 8. Incubate for 48-72h Treatment->Incubation Quantify 9. Quantify parasite growth (qPCR or IFA) Incubation->Quantify Analyze 10. Calculate % inhibition vs. vehicle control Quantify->Analyze Determine_MIC 11. Determine IC50 & MIC Analyze->Determine_MIC

Caption: Workflow for MIC determination of this compound.

Logical Flow for qPCR-based Quantification

qPCR_Flow Start End of 48-72h Incubation DNA_Extraction Total DNA Extraction (from each well) Start->DNA_Extraction qPCR_Setup qPCR Reaction Setup (Parasite & Host Gene Primers) DNA_Extraction->qPCR_Setup Amplification Real-Time PCR Amplification qPCR_Setup->Amplification Data_Acquisition Acquire Ct Values Amplification->Data_Acquisition Normalization Normalize Parasite Ct to Host Gene Ct (ΔCt) Data_Acquisition->Normalization Inhibition_Calc Calculate % Inhibition vs. Vehicle Control Normalization->Inhibition_Calc Result IC50 / MIC Value Inhibition_Calc->Result

Caption: Logical flow for qPCR-based parasite quantification.

References

Application Notes and Protocols for Culturing Cryptosporiopsis sp. for Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endophytic fungi are a promising source of novel bioactive secondary metabolites with potential applications in medicine and agriculture. The genus Cryptosporiopsis has been shown to produce a variety of compounds with cytotoxic and antimicrobial activities. This document provides detailed protocols for the cultivation of the endophytic fungus Cryptosporiopsis sp. to promote the production of these valuable metabolites. The following sections outline optimal culture conditions, media compositions, and protocols for metabolite extraction and analysis.

Data Presentation

Table 1: Effect of Temperature on Mycelial Growth of Cryptosporiopsis sp.
Temperature (°C)Mean Mycelial Growth (mm) after 10 days
59.19[1]
2582.40[1]
3088.83[1]
3572.04[1]
40No growth[1]
Table 2: Effect of pH on Mycelial Growth of Cryptosporiopsis sp.
pHMean Mycelial Growth (mm) after 10 days
4.022.24[1]
5.026.15[1]
6.030.09[1]
7.030.09[1]
8.027.78[1]
9.025.00[1]
Table 3: Mycelial Growth of Cryptosporiopsis sp. on Various Culture Media
Culture MediumMean Mycelial Growth (mm) after 10 days
Water Agar (B569324) (WA)Maximum Growth[1]
Host Leaf Extract AgarHigh Growth[1]
Potato Dextrose Agar (PDA)Good Growth[1]
Corn Meal Agar (CMA)Moderate Growth[1]
Malt Extract Agar (MEA)Moderate Growth[1]
Potato Carrot Agar (PCA)Moderate Growth[1]
Tryptone Dextrose Agar (TDA)Least Growth[1]

Note: Specific quantitative data for all media were not available in the searched literature. The table reflects the relative growth performance as described in the cited source.

Table 4: Bioactive Metabolites Isolated from Cryptosporiopsis sp.
Compound NameChemical ClassBiological ActivityReference
(R)-5-hydroxy-2-methylchroman-4-oneChromoneCytotoxic against HL-60 human leukemia cell line (IC50 of 4 µg/ml)[2][2]
1-(2,6-dihydroxyphenyl)pentan-1-onePentanoneAntibacterial against Bacillus cereus, Escherichia coli, and Staphylococcus aureus (IC50 values from 18 to 30 µg/ml)[2][2]
(Z)-1-(2-(2-butyryl-3-hydroxyphenoxy)-6-hydroxyphenyl)-3-hydroxybut-2-en-1-oneButyrophenoneAntibacterial against Pseudomonas fluorescens (IC50 of 6 µg/ml)[2][2]
Cryptosporiopsin APolyketideInhibits motility and viability of Plasmopara viticola zoospores[3][3]
Hydroxypropan-2',3'-diol orsellinatePolyketideInhibits motility and viability of Plasmopara viticola zoospores[3][3]
Cyclic pentapeptidePeptideInhibits motility and viability of Plasmopara viticola zoospores[3][3]
(-)-phyllostineInhibits motility and viability of Plasmopara viticola zoospores[3][3]

Experimental Protocols

Protocol 1: Isolation and Culture of Cryptosporiopsis sp.

1.1. Isolation from Host Plant Tissue:

  • Collect healthy plant tissues (leaves, stems, or roots) from the host plant.

  • Wash the tissues thoroughly with sterile distilled water.

  • Surface sterilize the tissues by sequential immersion in 75% ethanol (B145695) for 1 minute, followed by a sodium hypochlorite (B82951) solution (concentration may vary depending on tissue type) for 3-5 minutes, and finally rinse with sterile distilled water three times.

  • Cut the sterilized tissues into small segments (approximately 0.5 cm x 0.5 cm).

  • Place the segments on Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., streptomycin (B1217042) sulfate) to inhibit bacterial growth.

  • Incubate the plates at 25-28°C in the dark or with a 12-hour light/dark cycle.

  • Monitor the plates for fungal growth emerging from the plant tissues.

  • Isolate distinct fungal colonies by transferring a small piece of mycelium to a fresh PDA plate. Repeat this process until a pure culture is obtained.

1.2. Fungal Cultivation for Biomass and Metabolite Production:

  • Prepare the desired liquid culture medium (e.g., Potato Dextrose Broth - PDB).

  • Inoculate the liquid medium with agar plugs (approximately 5 mm in diameter) from a fresh, actively growing culture of Cryptosporiopsis sp. on a solid medium.

  • Incubate the flasks on a rotary shaker at 120-150 rpm at 25-28°C for 14-21 days.[4][5] The optimal incubation time may vary and should be determined empirically.

  • For solid-state fermentation, inoculate a suitable solid substrate (e.g., rice medium) with the fungus and incubate under static conditions at 25-28°C for 30 days.

Protocol 2: Media Preparation

2.1. Potato Dextrose Agar (PDA):

  • Potato Infusion: 200 g

  • Dextrose: 20 g

  • Agar: 15 g

  • Distilled Water: 1 L

  • Preparation: Boil sliced potatoes in water for 30 minutes, filter the infusion, and add other components. Autoclave at 121°C for 15 minutes.

2.2. Malt Extract Agar (MEA):

  • Malt Extract: 20 g

  • Peptone: 1 g

  • Dextrose: 20 g

  • Agar: 20 g

  • Distilled Water: 1 L

  • Preparation: Dissolve all components in distilled water and autoclave at 121°C for 15 minutes.

2.3. Host Leaf Extract Agar:

  • Fresh Host Plant Leaves: 200 g

  • Agar: 20 g

  • Distilled Water: 1 L

  • Preparation: Boil the leaves in water for 30 minutes, filter the extract, add agar, and autoclave at 121°C for 15 minutes.

Protocol 3: Metabolite Extraction and Preliminary Analysis

3.1. Liquid Culture Extraction:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of a non-polar solvent such as ethyl acetate (B1210297) two to three times.

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • The mycelium can also be extracted by homogenizing it in a solvent like methanol (B129727) or acetone, followed by filtration and evaporation of the solvent.

3.2. Solid Culture Extraction:

  • Homogenize the solid fermented substrate with a suitable solvent (e.g., ethyl acetate or methanol).

  • Shake the mixture for several hours to ensure complete extraction.

  • Filter the mixture and evaporate the solvent from the filtrate to obtain the crude extract.

3.3. Preliminary Analysis:

  • The crude extract can be subjected to preliminary analysis using techniques like Thin Layer Chromatography (TLC) to visualize the complexity of the metabolite profile.

  • Further purification of individual compounds can be achieved using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow A Isolation of Cryptosporiopsis sp. from Host Plant B Surface Sterilization A->B C Plating on PDA B->C D Pure Culture Establishment C->D E Liquid Culture for Metabolite Production D->E F Solid-State Fermentation D->F G Filtration (Separation of Mycelium and Broth) E->G I Solvent Extraction of Mycelium F->I H Solvent Extraction of Broth G->H G->I J Crude Metabolite Extract H->J I->J K Chromatographic Purification J->K L Pure Bioactive Compounds K->L signaling_pathway A Precursor Feeding (e.g., Benzoic Acid) B Increase in H2O2 and ABA A->B Elicitation C Increase in NO and MJ B->C D Terpenoid Pathway C->D E Phenylpropanoid Pathway C->E F Taxane Production D->F G Phenylpropanoid Production E->G

References

Determining the Absolute Configuration of Polyketides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Structural Elucidation of Complex Natural Products

The precise three-dimensional arrangement of atoms in polyketides is a critical determinant of their biological activity. Establishing the absolute configuration of these often complex molecules is a challenging but essential task in natural product chemistry and drug development. This document provides researchers, scientists, and drug development professionals with a detailed overview of the primary techniques employed for this purpose, complete with experimental protocols and comparative data.

Introduction to Stereochemical Analysis of Polyketides

Polyketides are a structurally diverse class of natural products synthesized by a wide range of organisms. Their stereochemical complexity, often arising from multiple chiral centers, presents a significant hurdle in their structural elucidation. An incorrect assignment of absolute configuration can lead to misinterpretation of structure-activity relationships and hinder the development of new therapeutic agents. Fortunately, a combination of spectroscopic, crystallographic, computational, and synthetic methods can be employed to unambiguously determine the absolute configuration of these molecules.

Key Techniques for Absolute Configuration Determination

The selection of an appropriate method for determining the absolute configuration of a polyketide depends on several factors, including the amount and purity of the sample, its physical state (crystalline or amorphous), and the presence of chromophores. The most common and reliable techniques are detailed below.

Single-Crystal X-ray Crystallography

Considered the "gold standard," single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] This technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal.[4]

Advantages:

  • Provides a definitive and highly accurate 3D structure.

  • Unambiguous determination of both relative and absolute configuration.

Limitations:

  • Requires a high-quality single crystal, which can be difficult to obtain for many natural products.[5]

  • The presence of a heavy atom in the molecule or the solvent can be beneficial for a reliable assignment, though modern techniques can often succeed with just oxygen atoms.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Dissolve the purified polyketide (typically 1-10 mg) in a minimal amount of a suitable solvent or solvent mixture. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, typically by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.[4]

NMR-Based Methods

Nuclear Magnetic Resonance (NMR) spectroscopy offers several powerful techniques for determining the absolute configuration of chiral molecules in solution, making it applicable to non-crystalline samples.[6]

This widely used method is applicable to chiral secondary alcohols and amines.[7][8][9] It involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[8][10] The analysis of the differences in the ¹H NMR chemical shifts (Δδ) between the two diastereomers allows for the assignment of the absolute configuration of the carbinol center.[8][11][12]

Experimental Protocol: Mosher's Ester Analysis

  • Esterification: React the polyketide containing a secondary alcohol (1-5 mg) with both (R)- and (S)-MTPA chloride (or the acid activated with a coupling agent like DCC) in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the (S)- and (R)-MTPA esters, respectively.[7][8]

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.[7]

  • Data Analysis:

    • Assign the proton resonances for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-ester) - δ(R-ester).[12]

    • Apply the Mosher's model: Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the alcohol can be deduced.[12]

This method is particularly useful for determining the relative configuration of acyclic 1,2- and 1,3-diol systems commonly found in polyketides.[3][10] It relies on the measurement of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants, which are dependent on the dihedral angles between the coupled nuclei.[3] By comparing the experimental coupling constants with theoretical values for all possible stereoisomers, the relative configuration can be established.[3][13]

Experimental Protocol: J-Based Configuration Analysis

  • NMR Data Acquisition: Acquire high-resolution 1D and 2D NMR spectra, including ¹H NMR, COSY, and heteronuclear correlation experiments like HSQC, HMBC, and specialized pulse sequences (e.g., HETLOC) to accurately measure the required coupling constants.[3]

  • Conformational Analysis: Perform a conformational search for all possible diastereomers of the fragment of interest using molecular mechanics or quantum mechanical calculations.

  • Coupling Constant Calculation: For each low-energy conformer, calculate the expected J-coupling values.

  • Comparison and Assignment: Compare the experimentally measured coupling constants with the calculated values for each diastereomer to determine the best fit and thus assign the relative configuration.

Chiroptical Methods

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light.[14] These techniques are highly sensitive to the stereochemistry of the molecule.

ECD spectroscopy is a powerful tool for determining the absolute configuration of molecules containing chromophores.[15][16] The experimental ECD spectrum is compared with the spectrum calculated for a specific enantiomer using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TDDFT).[15][16][17] A good match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration.[16]

Experimental Protocol: ECD Analysis

  • Spectrum Measurement: Dissolve the polyketide in a suitable transparent solvent and record its ECD spectrum on a CD spectrometer.

  • Conformational Search: Perform a thorough conformational analysis of the molecule using computational methods (e.g., molecular mechanics followed by DFT optimization) to identify all low-energy conformers.[15][18]

  • TDDFT-ECD Calculation: For each significant conformer, calculate the ECD spectrum using TDDFT.[16] The final calculated spectrum is a Boltzmann-weighted average of the spectra of all conformers.

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers. A close match in the signs and positions of the Cotton effects confirms the absolute configuration.[19]

VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. VCD is applicable to a wider range of molecules than ECD as it does not require a chromophore. Similar to ECD, the experimental VCD spectrum is compared with the DFT-calculated spectrum to determine the absolute configuration.[20][21]

Computational Methods

The use of computational methods, particularly DFT, has become indispensable for the assignment of absolute configuration.[20] These methods are used to calculate various chiroptical properties like optical rotation (OR), ECD, and VCD for a given stereoisomer.[18][20]

General Workflow for Computational Assignment

  • Establish Relative Configuration: Determine the relative stereochemistry of the molecule using NMR or other methods.

  • Generate 3D Structures: Create 3D models of both enantiomers.

  • Conformational Analysis: Perform a comprehensive conformational search to identify all stable conformers and their relative energies.[18]

  • Property Calculation: Calculate the desired chiroptical property (OR, ECD, or VCD) for each conformer.

  • Boltzmann Averaging: Obtain the final calculated value by taking a Boltzmann-weighted average over all conformers.

  • Comparison with Experimental Data: Compare the calculated property with the experimentally measured value to assign the absolute configuration.

Total Synthesis

Unambiguous proof of the absolute configuration of a natural product can be achieved through its total synthesis from a starting material of known stereochemistry.[5] If the synthetic compound has identical spectroscopic and chiroptical properties to the natural product, its absolute configuration is confirmed.[22][23]

Comparative Summary of Techniques

TechniqueSample RequirementTime for AnalysisKey AdvantageKey Limitation
X-ray Crystallography 1-10 mg, single crystalDays to weeksUnambiguous 3D structureRequires high-quality crystals
Mosher's Ester Analysis 1-5 mg1-2 daysApplicable to non-crystalline samplesLimited to molecules with secondary alcohols/amines
J-Based Config. Analysis 1-10 mgDaysDetermines relative stereochemistry in solutionCan be complex for highly flexible molecules
ECD Spectroscopy < 1 mgHours to daysHigh sensitivity, small sample amountRequires a chromophore, relies on computation
VCD Spectroscopy 1-10 mgHours to daysNo chromophore neededRequires computational support, lower sensitivity
Total Synthesis N/AMonths to yearsDefinitive proof of structureTime-consuming and resource-intensive

Logical Workflow for Absolute Configuration Determination

The following diagram illustrates a typical workflow for determining the absolute configuration of a new polyketide.

G Workflow for Absolute Configuration Determination of Polyketides cluster_0 Initial Characterization cluster_1 Relative Configuration cluster_2 Absolute Configuration cluster_3 Confirmation Isolation & Purification Isolation & Purification Spectroscopic Data (NMR, MS) Spectroscopic Data (NMR, MS) Isolation & Purification->Spectroscopic Data (NMR, MS) NMR Analysis (NOE, J-Coupling) NMR Analysis (NOE, J-Coupling) Spectroscopic Data (NMR, MS)->NMR Analysis (NOE, J-Coupling) JBCA JBCA NMR Analysis (NOE, J-Coupling)->JBCA Proposed Relative Stereostructure Proposed Relative Stereostructure JBCA->Proposed Relative Stereostructure Crystallization Attempt Crystallization Attempt Proposed Relative Stereostructure->Crystallization Attempt X-ray Crystallography X-ray Crystallography Crystallization Attempt->X-ray Crystallography Successful Chiroptical & Derivatization Methods Chiroptical & Derivatization Methods Crystallization Attempt->Chiroptical & Derivatization Methods Unsuccessful Absolute Configuration Absolute Configuration X-ray Crystallography->Absolute Configuration Total Synthesis Total Synthesis Absolute Configuration->Total Synthesis ECD/VCD Analysis ECD/VCD Analysis Chiroptical & Derivatization Methods->ECD/VCD Analysis Mosher's Method Mosher's Method Chiroptical & Derivatization Methods->Mosher's Method Computational Modeling (TDDFT) Computational Modeling (TDDFT) ECD/VCD Analysis->Computational Modeling (TDDFT) Comparison Comparison Mosher's Method->Comparison Computational Modeling (TDDFT)->Comparison Comparison->Absolute Configuration Experimental Data Experimental Data Comparison->Experimental Data Final Confirmation Final Confirmation Total Synthesis->Final Confirmation

Caption: A logical workflow for determining the absolute configuration of polyketides.

Signaling Pathway for Chiroptical Method Selection

The choice between different chiroptical methods often depends on the structural features of the polyketide.

G Decision Pathway for Chiroptical Method Selection Isolated Polyketide Isolated Polyketide Chromophore Present? Chromophore Present? Isolated Polyketide->Chromophore Present? ECD Spectroscopy ECD Spectroscopy Chromophore Present?->ECD Spectroscopy Yes VCD Spectroscopy VCD Spectroscopy Chromophore Present?->VCD Spectroscopy No Derivatization to introduce chromophore Derivatization to introduce chromophore Chromophore Present?->Derivatization to introduce chromophore No TDDFT Calculation TDDFT Calculation ECD Spectroscopy->TDDFT Calculation DFT Calculation DFT Calculation VCD Spectroscopy->DFT Calculation Derivatization to introduce chromophore->ECD Spectroscopy Compare Experimental & Calculated Spectra Compare Experimental & Calculated Spectra TDDFT Calculation->Compare Experimental & Calculated Spectra DFT Calculation->Compare Experimental & Calculated Spectra Assign Absolute Configuration Assign Absolute Configuration Compare Experimental & Calculated Spectra->Assign Absolute Configuration

Caption: A decision-making diagram for selecting an appropriate chiroptical method.

Conclusion

The determination of the absolute configuration of polyketides is a multifaceted challenge that often requires the application of several complementary techniques. While X-ray crystallography remains the most definitive method, advances in NMR spectroscopy, chiroptical methods, and computational chemistry have provided powerful tools for elucidating the stereochemistry of non-crystalline and complex polyketides. A logical and integrated approach, as outlined in this guide, will enable researchers to confidently assign the absolute configuration of these important natural products, thereby accelerating their development as potential therapeutic agents.

References

Troubleshooting & Optimization

Overcoming low yield in the fermentation and extraction of Cryptosporioptide A.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fermentation and extraction of Cryptosporioptide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a dimeric xanthone (B1684191), a class of bioactive polyketides. It is a secondary metabolite produced by the endophytic fungus Cryptosporiopsis sp.[1][2][3] Initially thought to be a monomer, its structure was later revised to a symmetrical dimer.[4]

Q2: What are the known biological activities of this compound?

This compound has been reported to exhibit lipoxygenase inhibitory and antibacterial activities, specifically against Bacillus megaterium.[2][3]

Q3: Has the biosynthetic pathway of this compound been elucidated?

The biosynthetic gene cluster (dmx) responsible for the production of cryptosporioptides has been identified in Cryptosporiopsis sp. 8999.[4] A key step in the pathway is a dimerization reaction catalyzed by a cytochrome P450 oxygenase.[4] While the full pathway with all intermediates is still under investigation, this genetic information provides a basis for potential yield improvement through metabolic engineering.

Troubleshooting Guide: Low Fermentation Yield

Low yield of this compound during fermentation is a common challenge. The following sections provide guidance on optimizing culture conditions to enhance production.

Issue 1: Suboptimal Culture Medium Composition

The composition of the fermentation medium is critical for fungal growth and secondary metabolite production.

Troubleshooting Steps:

  • Carbon and Nitrogen Sources: Systematically evaluate different carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate). The ratio of carbon to nitrogen can also significantly impact secondary metabolite production. For endophytic fungi, media such as Potato Dextrose Broth (PDB) are often used as a starting point.[5]

  • Trace Elements and Precursors: Ensure the medium contains essential trace elements. The addition of potential biosynthetic precursors, if known, could also enhance yield.

  • Optimization with Statistical Methods: Employ statistical methods like Response Surface Methodology (RSM) to efficiently optimize the concentrations of media components.[6][7] This approach allows for the evaluation of interactions between different factors.

Experimental Protocol: One Strain Many Compounds (OSMAC) Approach

The OSMAC approach involves cultivating the fungus under a variety of different media and conditions to explore its full metabolic potential.

  • Prepare a variety of liquid media: Include rich media (e.g., PDB, Malt Extract Broth) and minimal media with varying carbon and nitrogen sources.

  • Inoculate with Cryptosporiopsis sp.: Use a standardized inoculum (e.g., a specific number of spores or a mycelial plug of a certain size).

  • Incubate under standard conditions: Maintain a consistent temperature and agitation for a defined period.

  • Extract and Analyze: After the incubation period, extract the secondary metabolites from each culture and analyze the yield of this compound using methods like HPLC.

Issue 2: Unfavorable Fermentation Parameters

Physical and chemical parameters of the fermentation environment play a crucial role in fungal metabolism.

Troubleshooting Steps:

  • pH: The optimal pH for secondary metabolite production can be strain-specific. Monitor and control the pH of the culture medium throughout the fermentation process.

  • Temperature: Determine the optimal temperature for both fungal growth and this compound production, as these may differ.

  • Aeration and Agitation: The levels of dissolved oxygen are critical. Optimize the agitation speed and aeration rate to ensure adequate oxygen supply without causing excessive shear stress on the mycelia.

  • Incubation Time: Secondary metabolite production is often highest during the stationary phase of fungal growth.[6] Perform a time-course study to identify the optimal harvest time.

Data Presentation: Fermentation Parameter Optimization

ParameterRange to InvestigatePotential Impact on Yield
Temperature20-30°CAffects enzyme activity and fungal growth rate.
pH4.0-8.0Influences nutrient uptake and enzyme function.
Agitation Speed100-250 rpmAffects oxygen transfer and mycelial morphology.
Incubation Time7-21 daysSecondary metabolite production varies with growth phase.
Issue 3: Product Feedback Inhibition or Degradation

The accumulation of this compound in the culture broth may inhibit its own production or the compound may be degraded by other fungal enzymes.

Troubleshooting Steps:

  • In-situ Product Removal: Incorporate an adsorbent resin (e.g., Diaion HP-20) into the fermentation medium. This can sequester the product as it is produced, reducing feedback inhibition and protecting it from degradation.

  • Co-cultivation: Cultivating Cryptosporiopsis sp. with other microorganisms can sometimes induce the production of secondary metabolites and may alter the metabolic profile of the producing organism.[8]

Troubleshooting Guide: Low Extraction Yield

Inefficient extraction can lead to significant loss of the target compound.

Issue 1: Inefficient Lysis of Fungal Mycelia

This compound may be retained within the fungal mycelia.

Troubleshooting Steps:

  • Homogenization: After fermentation, homogenize the fungal biomass to disrupt the cell walls and release intracellular metabolites.

  • Freeze-drying: Lyophilizing the mycelia before extraction can improve the efficiency of solvent penetration.

Issue 2: Suboptimal Extraction Solvent and Conditions

The choice of solvent and extraction parameters are critical for maximizing the recovery of this compound.

Troubleshooting Steps:

  • Solvent Polarity: Ethyl acetate (B1210297) is a commonly used solvent for extracting dimeric xanthones.[9] However, a systematic evaluation of solvents with varying polarities (e.g., hexane, dichloromethane, methanol) is recommended.

  • Temperature and Time: Increasing the extraction temperature can improve solubility and extraction efficiency, but care must be taken to avoid degradation of the target compound.[10] Optimize the extraction time to ensure complete recovery.

  • pH: The pH of the extraction mixture can influence the solubility of xanthones. Adjusting the pH may improve the partitioning of this compound into the organic solvent.

Experimental Protocol: General Extraction and Purification of Dimeric Xanthones

  • Separation of Mycelia and Broth: Separate the fungal biomass from the culture broth by filtration.

  • Solvent Extraction: Extract both the mycelia and the broth separately with a suitable organic solvent such as ethyl acetate. This is typically done multiple times to ensure complete extraction.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques for purification. This may include:

    • Silica Gel Column Chromatography: For initial fractionation based on polarity.

    • Sephadex LH-20 Chromatography: For size-exclusion chromatography.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain pure this compound.[11][12]

Data Presentation: Comparison of Extraction Solvents

SolventPolarity IndexAdvantagesDisadvantages
n-Hexane0.1Good for extracting non-polar compounds.May not be effective for moderately polar xanthones.
Dichloromethane3.1Effective for a wide range of polarities.Can be toxic and environmentally harmful.
Ethyl Acetate4.4Commonly used and effective for xanthones.Can co-extract pigments and other impurities.
Methanol5.1Good for extracting polar compounds.May extract a large number of impurities.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_extract Extraction & Purification Inoculum Inoculum Preparation (Cryptosporiopsis sp.) Fermenter Fermentation (pH, Temp, Aeration) Inoculum->Fermenter Media Media Formulation (OSMAC/RSM) Media->Fermenter Harvest Harvest (Stationary Phase) Fermenter->Harvest Extraction Extraction (Solvent Selection) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for this compound production.

Caption: Troubleshooting logic for low this compound yield.

Biosynthetic_Pathway_Concept cluster_pathway Conceptual Biosynthetic Pathway Precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) (dmx gene cluster) Precursors->PKS Monomer Xanthone Monomer PKS->Monomer P450 Cytochrome P450 Oxygenase (Dimerization) Monomer->P450 CryptoA This compound P450->CryptoA

Caption: Conceptual overview of the this compound biosynthetic pathway.

References

Optimizing culture conditions for maximizing Cryptosporioptide A production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Cryptosporioptide A from fungal cultures such as Cryptosporiopsis sp. and Pezicula cf. ericae.

Disclaimer: Detailed quantitative data on the optimization of this compound production is limited in publicly available literature. The following information is based on established principles of fungal secondary metabolite fermentation and data from related dimeric xanthones. The provided protocols and data tables are intended as a starting point for optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary fungal strains used for this compound production?

A1: this compound is a dimeric xanthone (B1684191) produced by endophytic fungi. The most commonly cited producers are species of Cryptosporiopsis and Pezicula, such as Pezicula cf. ericae 8999.[1] These fungi are known to produce a variety of bioactive secondary metabolites.

Q2: What are the key culture parameters to optimize for maximizing this compound yield?

A2: The production of fungal secondary metabolites like this compound is highly sensitive to culture conditions. Key parameters to optimize include:

  • Media Composition: Carbon and nitrogen sources, as well as their ratio (C:N ratio), are critical.

  • pH: The pH of the culture medium can significantly influence fungal growth and enzyme activity.

  • Temperature: Most fungi have an optimal temperature range for growth and secondary metabolism.

  • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.

Q3: What is the general biosynthetic pathway for this compound?

A3: this compound is a polyketide, and its biosynthesis is governed by a dimeric xanthone (dmx) gene cluster. A key enzyme in this pathway is a cytochrome P450 oxygenase, encoded by the dmxR5 gene, which is responsible for the dimerization of monomeric xanthone precursors to form the final this compound molecule.[2][3]

Troubleshooting Guides

Low or No Yield of this compound

This is a common issue in fungal fermentation. The following guide provides a systematic approach to troubleshooting low yields.

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low or No this compound Yield check_growth Is fungal biomass growth adequate? start->check_growth check_extraction Suspect issues with extraction or purification. start->check_extraction check_analysis Is the analytical method sensitive and accurate enough? start->check_analysis optimize_growth Optimize growth conditions: - Inoculum quality - Basal media components - Temperature and pH check_growth->optimize_growth No check_metabolism Biomass is good, but no product. Check secondary metabolism triggers. check_growth->check_metabolism Yes optimize_metabolism Optimize production conditions: - C:N ratio - Precursor availability - Aeration/Agitation - Fermentation duration check_metabolism->optimize_metabolism optimize_extraction Review and optimize: - Solvent choice - Extraction pH - Purification protocol (e.g., HPLC columns/gradients) check_extraction->optimize_extraction validate_analysis Validate analytical method: - Standard curve - Limit of detection (LOD) - Instrument calibration check_analysis->validate_analysis experimental_workflow start Start inoculum Inoculum Preparation (e.g., YM agar (B569324) plate) start->inoculum seed_culture Seed Culture (e.g., YM broth, 3-5 days) inoculum->seed_culture production_culture Production Fermentation (e.g., PDB medium, 14-21 days) seed_culture->production_culture harvest Harvest (Separate mycelia and broth) production_culture->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Purification (e.g., Preparative HPLC) concentration->purification analysis Analysis and Quantification (e.g., LC-MS, NMR) purification->analysis end End analysis->end biosynthesis_pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (dmxPKS) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide tailoring Tailoring Enzymes (Reductases, Cyclases) polyketide->tailoring monomer Xanthone Monomer tailoring->monomer dimerization Dimerization (dmxR5 - P450) monomer->dimerization crypto_a This compound dimerization->crypto_a

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve NMR signal overlap in complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of signal overlap in the NMR spectra of natural products?

Signal overlap in the NMR spectra of complex natural products arises from several factors:

  • Structural Complexity: Natural products often possess intricate scaffolds with numerous stereocenters and similar chemical environments, leading to protons and carbons with very close chemical shifts.

  • High Molecular Weight: Larger molecules have more signals, increasing the probability of overlap in the relatively narrow chemical shift ranges.

  • Presence of Isomers: Mixtures of diastereomers or other isomers will have distinct but often closely spaced NMR signals, leading to significant spectral crowding.[1]

  • Limited Spectral Dispersion: In standard 1D ¹H NMR, the chemical shift dispersion is often insufficient to resolve all proton signals in a complex molecule.[2]

Q2: How can I quickly confirm if I have a signal overlap problem?

You can identify signal overlap through a few key indicators:

  • Integral Mismatches: The integration of a signal region is significantly higher than expected for a single proton or group of equivalent protons.[3]

  • Broad and Unresolved Multiplets: Instead of sharp, well-defined multiplets, you observe broad humps or complex, indecipherable patterns.[3]

  • Discrepancies with Predicted Spectra: Comparison of your experimental spectrum with a predicted spectrum (if available) shows a collapse of expected multiplets into a single, broader signal.[3]

Q3: What are the primary strategies to address signal overlap?

There are three main approaches to tackle signal overlap:

  • Optimize Experimental Conditions: Simple changes to your sample preparation and acquisition parameters can sometimes resolve overlapping signals.

  • Utilize Advanced NMR Experiments: Employing multi-dimensional and selective NMR techniques can disperse signals into additional dimensions or selectively excite specific nuclei.

  • Advanced Data Processing: Computational methods can be used to deconvolve or enhance the resolution of the acquired spectra.[4]

Troubleshooting Guides

Guide 1: Optimizing Experimental Conditions

Problem: My 1D ¹H NMR spectrum has crowded regions, making it difficult to interpret coupling patterns and assign resonances.

Solutions:

  • Change the Solvent: Using a different deuterated solvent can induce changes in chemical shifts, potentially resolving overlapping signals. Aromatic solvents like benzene-d6 (B120219) often cause different chemical shift dispersions compared to chloroform-d6.[5]

  • Vary the Temperature: For molecules exhibiting conformational exchange or rotamers, acquiring the spectrum at a higher temperature can average out the different conformations, leading to sharper, more resolved signals.[5]

  • Adjust Sample Concentration: High sample concentrations can lead to line broadening. Diluting the sample may improve resolution. Conversely, for very dilute samples, increasing the concentration (if solubility permits) can improve the signal-to-noise ratio for advanced experiments.

Guide 2: Employing Advanced NMR Experiments

Problem: Optimizing experimental conditions was insufficient to resolve the signal overlap.

Solutions:

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading signals into a second dimension.[6][7]

    • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds), helping to trace out spin systems.[3]

    • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying all signals from a specific structural fragment, like a sugar or amino acid residue.[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus (e.g., ¹³C or ¹⁵N). The excellent dispersion of ¹³C chemical shifts can resolve overlapping proton signals.[6][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together different molecular fragments.[11]

  • Selective 1D Experiments: These experiments offer higher resolution than their 2D counterparts for specific regions of interest.

    • 1D TOCSY: Selectively irradiating a specific proton resonance will reveal all other protons in the same spin system, providing a simplified subspectrum that is easier to analyze.[12][13]

  • Pure Shift NMR: This technique collapses multiplets into singlets, dramatically reducing spectral crowding and revealing the precise chemical shifts of overlapping signals.[13][14][15] This is highly effective for complex mixtures where many multiplets coincide.[16]

  • Non-Uniform Sampling (NUS): NUS is an acquisition method that can significantly enhance resolution in the indirect dimension of 2D NMR experiments without increasing the experiment time.[17][18][19] It can also be used to reduce the acquisition time of high-resolution experiments.[20]

Guide 3: Leveraging Hardware and Advanced Processing

Problem: My sample is very dilute, and I still have overlap even with 2D experiments.

Solutions:

  • Use a Higher Field Spectrometer: Moving to a higher magnetic field strength increases chemical shift dispersion, which can resolve previously overlapping signals.

  • Utilize a Cryoprobe: Cryoprobes significantly enhance sensitivity (by a factor of 3-4 or more) by cooling the detection electronics.[21][22] This allows for the analysis of very dilute samples or the rapid acquisition of 2D spectra on small quantities of material.[23][24]

  • Advanced Data Processing Techniques:

    • Deconvolution and Peak Fitting: Mathematical algorithms can be used to fit analytical lineshapes to the experimental data, allowing for the separation of even severely overlapping peaks.[4][25]

    • Resolution Enhancement Window Functions: Applying specific window functions (apodization) to the Free Induction Decay (FID) before Fourier transformation can improve spectral resolution, although this may come at the cost of reduced signal-to-noise.[26]

Data Presentation

Table 1: Comparison of NMR Techniques for Resolving Signal Overlap

TechniquePrimary AdvantageTypical ApplicationTime Requirement
COSY Identifies coupled protonsTracing proton-proton connectivities within a spin systemLow
TOCSY Identifies all protons in a spin systemCharacterizing isolated spin systems (e.g., sugars, amino acids)Low to Medium
HSQC High resolution via ¹³C dimensionResolving overlapping proton signals attached to carbonMedium
HMBC Connects molecular fragmentsAssembling the carbon skeleton of a moleculeMedium to High
1D TOCSY High resolution for a selected spin systemDetailed analysis of a specific, crowded region of the spectrumLow
Pure Shift Collapses multiplets to singletsUnambiguous determination of chemical shifts in highly crowded spectraMedium
NUS Increased resolution or decreased experiment timeHigh-resolution 2D spectra of complex mixturesVariable (can reduce time)

Experimental Protocols

Protocol 1: Standard 2D HSQC Experiment
  • Sample Preparation: Prepare a solution of the natural product in a suitable deuterated solvent at a concentration that provides a good signal-to-noise ratio in a standard 1D ¹H experiment.

  • Instrument Setup: Load the standard HSQC pulse program on the spectrometer.[3]

  • Parameter Optimization:

    • Set the ¹H spectral width (SW) to cover all proton signals.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm for aliphatic and olefinic carbons).

    • Set the number of points in the direct (¹H) dimension (TD2) and indirect (¹³C) dimension (TD1). A larger TD1 will provide better resolution in the carbon dimension.[27]

    • Set the number of scans (NS) per increment based on the sample concentration to achieve adequate signal-to-noise.[28]

  • Acquisition: Run the experiment.

  • Processing: Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform phase and baseline correction.

Protocol 2: Non-Uniform Sampling (NUS) for Enhanced Resolution
  • Setup a Standard 2D Experiment: Begin by setting up a conventional 2D experiment (e.g., HSQC) as described above.

  • Enable NUS: In the acquisition software (e.g., Bruker Topspin), change the acquisition mode for the indirect dimension from "traditional" or "uniform" to "non-uniform sampling".[17]

  • Set Sparsity Level: Specify the percentage of data points to be collected (sparse sampling amount). A common starting point is 50%, which halves the experiment time or allows for double the resolution in the same amount of time.[17] For significant resolution enhancement, a lower percentage (e.g., 12.5% to 25%) can be used, but this requires sufficient signal-to-noise.

  • Acquisition and Reconstruction: The spectrometer will acquire a subset of the total increments. After acquisition, the missing data points are calculated using a reconstruction algorithm (e.g., multi-dimensional decomposition) integrated into the software.[18]

  • Processing: The reconstructed, complete dataset is then processed using a standard Fourier transform.

Visualizations

Troubleshooting_Workflow start Start: Overlapping Signals in 1D NMR Spectrum optimize_exp Optimize Experimental Conditions (Solvent, Temperature, Concentration) start->optimize_exp check_resolution1 Is Resolution Sufficient? optimize_exp->check_resolution1 run_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC, TOCSY) check_resolution1->run_2d_nmr No end Structure Elucidation check_resolution1->end Yes check_resolution2 Is Resolution Sufficient? run_2d_nmr->check_resolution2 advanced_exp Perform Advanced Experiments (Pure Shift, 1D Selective, NUS) check_resolution2->advanced_exp No check_resolution2->end Yes check_resolution3 Is Resolution Sufficient? advanced_exp->check_resolution3 hardware_processing Utilize High-Field/Cryoprobe and Advanced Processing check_resolution3->hardware_processing No check_resolution3->end Yes hardware_processing->end

Caption: A workflow for troubleshooting NMR signal overlap.

Experiment_Selection start Goal proton_connectivity Trace Proton-Proton Connectivity start->proton_connectivity resolve_proton_overlap Resolve Overlapping Proton Signals start->resolve_proton_overlap connect_fragments Connect Molecular Fragments start->connect_fragments simplify_spectrum Simplify Crowded Spectrum start->simplify_spectrum cosy_tocsy COSY / TOCSY proton_connectivity->cosy_tocsy hsqc HSQC resolve_proton_overlap->hsqc hmbc HMBC connect_fragments->hmbc pure_shift Pure Shift NMR simplify_spectrum->pure_shift

Caption: Logical guide for selecting the appropriate NMR experiment.

References

Improving the efficacy of Cryptosporioptide A in biofilm dispersal assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cryptosporioptide A to improve its efficacy in biofilm dispersal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known effect on biofilms? A1: this compound is a bioactive polyketide, specifically a dimeric xanthone (B1684191), isolated from the endophytic fungus Cryptosporiopsis sp.[1][2] While it has been studied for various activities, related compounds Cryptosporioptide B and C have demonstrated significant dispersal effects on preformed biofilms of Staphylococcus aureus.[3] These compounds have been shown to eradicate 70-80% of the biofilm at concentrations from 15.6 µg/mL to 125 µg/mL.[3] This suggests that Cryptosporioptides may be a promising source for developing novel anti-biofilm agents.[3]

Q2: What is the proposed mechanism of action for biofilm dispersal by this compound? A2: The precise signaling pathway for this compound-induced biofilm dispersal has not been fully elucidated in the available literature. However, biofilm dispersal is generally achieved through active or passive mechanisms.[4] Active dispersal often involves the enzymatic degradation of the extracellular polymeric substance (EPS) matrix, which is composed of proteins, exopolysaccharides, and extracellular DNA (eDNA).[5][6] This process can be triggered by environmental cues that lead to changes in intracellular signaling molecules, such as cyclic dimeric GMP (c-di-GMP), resulting in the production of matrix-degrading enzymes.[4][7]

Q3: Which bacterial species are most relevant for testing with this compound? A3: Based on current research, Gram-positive bacteria, particularly Staphylococcus aureus, are a good starting point, as significant dispersal effects have been documented for Cryptosporioptides B and C on its preformed biofilms.[3] The effect on Gram-negative bacteria like Pseudomonas aeruginosa or fungi such as Candida albicans has also been investigated, with some inhibition of biofilm formation noted for the latter.[3]

Q4: What concentrations of this compound should be used in a preliminary assay? A4: For initial screening, a broad concentration range is recommended. Based on data for the closely related Cryptosporioptides B and C, a range from 2 µg/mL to 125 µg/mL would be appropriate to determine a dose-response curve for S. aureus.[3]

Q5: What are the best practices for preparing a this compound stock solution? A5: this compound is a polyketide and may have limited solubility in aqueous solutions. It is recommended to dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate culture medium for your experiment. Always include a vehicle control (medium with the same final concentration of the solvent) in your assay to account for any effects of the solvent itself on the biofilm.

Troubleshooting Guide

Q1: Why am I observing high variability between my technical replicates? A1: High variability in biofilm assays can stem from several factors:

  • Inconsistent Inoculum: Ensure your bacterial overnight culture is well-mixed and diluted to a standardized optical density (e.g., OD600 of 0.01) before inoculating the plate.[8]

  • Pipetting Errors: Small volume inaccuracies can lead to large differences. Use calibrated pipettes and be consistent with your technique, especially when removing planktonic cells and during washing steps.

  • Uneven Biofilm Formation: Incubation conditions are critical. Ensure the incubator is properly humidified to prevent evaporation from the wells, especially those on the plate's edge.[9] Using a sealed container with wet paper towels can help maintain humidity.[9]

  • Inadequate Washing: Washing steps must be gentle to avoid dislodging the biofilm but thorough enough to remove all planktonic and loosely attached cells. A multichannel pipette can improve consistency.[8]

Q2: My negative control (untreated biofilm) shows low biofilm density. What could be the cause? A2: This indicates a problem with biofilm formation itself.

  • Bacterial Strain: The ability to form robust biofilms is strain-dependent. Confirm that the strain you are using is a known strong biofilm former.

  • Growth Medium: The type of medium can significantly impact biofilm development. For example, Tryptic Soy Broth (TSB) is commonly used for S. aureus and P. aeruginosa.[8] Supplementing with glucose can sometimes enhance biofilm formation.[10]

  • Incubation Time: Biofilms may require 24 to 48 hours to form a mature structure.[8] Ensure you are incubating for a sufficient period.

Q3: The vehicle control (e.g., DMSO) is causing biofilm dispersal. How do I address this? A3: This is a common issue. The final concentration of the organic solvent should be kept as low as possible, typically ≤1%. If the solvent itself is causing dispersal, you must find the highest concentration that does not affect the biofilm integrity and ensure your experimental concentrations do not exceed this threshold. If necessary, explore alternative solvents for this compound.

Q4: this compound does not seem to be effective in my assay. Why might this be? A4:

  • Incorrect Concentration: The effective concentration may be outside the range you tested. Perform a wider dose-response experiment.

  • Compound Stability: Ensure the compound is stable in your culture medium and at the incubation temperature (typically 37°C).

  • Assay-Specific Conditions: The efficacy of a dispersal agent can depend on the age of the biofilm, the specific bacterial strain, and the surface material of the plate (e.g., tissue-culture treated).[11]

  • Mechanism Mismatch: The target bacterium's biofilm matrix or dispersal signaling pathways may not be susceptible to this compound's mechanism of action.

Data Presentation

Table 1: Efficacy of Cryptosporioptide Derivatives on Preformed S. aureus Biofilms

CompoundConcentration RangeObserved Efficacy (% Biofilm Eradication)Reference
Cryptosporioptide B15.6 µg/mL – 125 µg/mL~70-80%[3]
Cryptosporioptide C15.6 µg/mL – 125 µg/mL~70-80%[3]
Cryptosporioptide CUp to 2 µg/mL~40%[3]
Microporenic Acid A(Positive Control)(Data provided in source figure)[3]

Note: The cited study mentions testing this compound but presents specific quantitative dispersal data primarily for derivatives B and C.[3]

Experimental Protocols

Protocol 1: Microtiter Plate Biofilm Dispersal Assay (Crystal Violet Method)

This protocol is adapted from standard methods for evaluating the ability of a compound to disperse a pre-formed biofilm.[8][9]

1. Biofilm Formation: a. Grow the selected bacterial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., TSB) at 37°C with shaking.[8] b. Measure the OD600 of the overnight culture and adjust it to 0.01 in fresh, pre-warmed medium.[8] c. Dispense 200 µL of the adjusted bacterial suspension into the wells of a 96-well flat-bottom tissue culture-treated plate. Include wells for negative and vehicle controls. d. Incubate the plate statically for 24-48 hours at 37°C in a humidified chamber to allow for biofilm formation.[8]

2. Treatment with this compound: a. After incubation, carefully remove the planktonic culture from each well using a pipette without disturbing the biofilm at the bottom. b. Prepare serial dilutions of this compound in fresh medium. c. Add 200 µL of the this compound dilutions (and controls: medium only for negative control, medium + solvent for vehicle control) to the wells containing the pre-formed biofilm. d. Incubate the plate for the desired treatment period (e.g., 4 to 24 hours) at 37°C.

3. Quantification of Remaining Biofilm: a. Discard the supernatant from the wells. b. Gently wash the wells twice with 250 µL of phosphate-buffered saline (PBS) or distilled water to remove remaining planktonic cells.[8] c. Dry the plate completely, for instance by inverting it on a paper towel and then air-drying.[9] d. Add 250 µL of 0.1% - 0.4% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[8][9] e. Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. f. Solubilize the bound dye by adding 200 µL of 30% acetic acid or ethanol (B145695) to each well.[8] g. Measure the absorbance at a wavelength of 550-595 nm using a plate reader.[8]

4. Data Analysis: a. Calculate the percentage of biofilm dispersal relative to the negative control (untreated wells). Dispersal (%) = [1 - (OD of treated well / OD of negative control well)] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Biofilm Growth cluster_treat Phase 2: Treatment cluster_quant Phase 3: Quantification p1 Prepare Standardized Bacterial Inoculum p2 Dispense into 96-Well Plate p1->p2 p3 Incubate Statically (24-48h at 37°C) p2->p3 t1 Remove Planktonic Supernatant p3->t1 Biofilm Formed t2 Add this compound (and Controls) t1->t2 t3 Incubate (Treatment Period) t2->t3 q1 Wash Wells (2x with PBS) t3->q1 Treatment Complete q2 Stain with Crystal Violet q1->q2 q3 Solubilize Dye (e.g., Acetic Acid) q2->q3 q4 Read Absorbance (OD 595nm) q3->q4 Data Analysis Data Analysis q4->Data Analysis Calculate % Dispersal signaling_pathway cluster_cdigmp c-di-GMP Regulation cue Dispersal Cue (e.g., this compound, Nutrient Limitation) receptor Sensor / Receptor cue->receptor signal Intracellular Signaling Cascade receptor->signal cdigmp ↓ Decrease in [c-di-GMP] signal->cdigmp enzymes ↑ Expression of Matrix Degrading Enzymes (Proteases, Nucleases, etc.) cdigmp->enzymes matrix EPS Matrix Degradation enzymes->matrix dispersal Cell Dispersal & Return to Planktonic State matrix->dispersal

References

Technical Support Center: Gene Disruption in Filamentous Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of gene disruption protocols in filamentous fungi. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for gene disruption in filamentous fungi?

A1: The most prevalent techniques for gene disruption in filamentous fungi include homologous recombination (HR), CRISPR-Cas9-mediated genome editing, and RNA interference (RNAi).[1][2] Homologous recombination has been a traditional and widely used method, often employing strategies like the split-marker approach to increase efficiency.[3][4][5] The CRISPR-Cas9 system has emerged as a powerful and highly efficient tool for targeted gene knockout in a variety of fungal species.[6][7][8] RNAi is another valuable technique for gene silencing, which is particularly useful for studying essential genes where a complete knockout might be lethal.[9]

Q2: What are the key factors influencing the success of fungal transformation?

A2: Successful fungal transformation is dependent on several critical factors. The preparation of high-quality protoplasts with good viability is a crucial first step for methods like PEG-mediated transformation.[10][11][12] The choice of a suitable selectable marker is also essential for effectively screening transformants.[13] For homologous recombination, the length of the homologous flanking regions in the disruption cassette significantly impacts the recombination efficiency.[14] In the case of CRISPR-Cas9, the efficient expression of both the Cas9 nuclease and the single guide RNA (sgRNA) is paramount.[15]

Q3: How can I improve the efficiency of homologous recombination in my fungus?

A3: Low homologous recombination (HR) frequency is a common issue in many filamentous fungi.[14][16] To enhance HR efficiency, you can:

  • Increase the length of homology arms: Longer flanking regions in your knockout cassette generally lead to higher recombination rates.[14]

  • Use a non-homologous end-joining (NHEJ) deficient strain: Deleting key genes in the NHEJ pathway, such as ku70 or ku80, can significantly increase the frequency of homologous recombination by favoring the HR repair pathway.[17][18]

  • Employ the split-marker strategy: This technique involves transforming the fungus with two overlapping, non-functional fragments of a selectable marker, which can only become functional through homologous recombination at the target locus.[3][19]

Q4: What are some common issues encountered with CRISPR-Cas9 gene editing in fungi?

A4: While powerful, the CRISPR-Cas9 system can present its own set of challenges. Potential pitfalls include off-target mutations, where the Cas9 nuclease cuts at unintended genomic locations.[20][21][22] The efficiency of delivering the CRISPR-Cas9 components (Cas9 and sgRNA) into the fungal cells can also be a bottleneck.[23] Furthermore, the selection of an effective sgRNA with high on-target activity is crucial for successful gene editing.[20][21][22] In some cases, the constitutive expression of Cas9 might have unintended effects on fungal growth or virulence.[8]

Troubleshooting Guides

Problem 1: Low or No Transformants After Protoplast Transformation
Possible Cause Troubleshooting Steps
Poor Protoplast Quality/Viability - Optimize the enzymatic digestion by testing different enzyme cocktails (e.g., Lysing Enzymes, Glucanex) and concentrations.[24][25]- Adjust the incubation time and temperature for enzymatic digestion.[10][12]- Use an appropriate osmotic stabilizer (e.g., KCl, MgSO4, sorbitol, sucrose) at an optimal concentration to maintain protoplast integrity.[24][26]- Assess protoplast viability using methods like fluorescein (B123965) diacetate (FDA) staining.[12]
Inefficient DNA Uptake - Ensure the quality and purity of the transforming DNA.- Optimize the PEG (polyethylene glycol) concentration and incubation time.[27][28]- Perform the transformation steps on ice to facilitate DNA binding to the protoplasts.[27]
Ineffective Selectable Marker - Confirm the appropriate concentration of the selection agent (e.g., hygromycin, geneticin) for your fungal species by performing a sensitivity test with the wild-type strain.- Ensure the promoter driving the resistance gene is active in your fungus.
Issues with Protoplast Regeneration - Optimize the regeneration medium, including the choice and concentration of the osmotic stabilizer.[24][26]- Ensure the plating density of protoplasts is appropriate.
Problem 2: Low Frequency of Homologous Recombination
Possible Cause Troubleshooting Steps
Dominance of Non-Homologous End-Joining (NHEJ) - Use a fungal strain with a deficient NHEJ pathway (e.g., a ku70 or ligD knockout mutant). This is one of the most effective ways to increase homologous recombination frequency.[17][29][30]
Insufficient Length of Homology Arms - Increase the length of the 5' and 3' flanking regions homologous to the target gene in your disruption cassette. A minimum of 1 kb is often recommended.[14]
Suboptimal Transformation Protocol - Consider using the split-marker recombination technique, which enriches for homologous recombination events.[3][4][5]
Genomic Location of the Target Gene - The chromatin state of the target locus can influence recombination efficiency. While more difficult to control, being aware of this possibility is important.[20][21][22]
Problem 3: Difficulty in Screening and Verifying Gene Knockout Mutants
Possible Cause Troubleshooting Steps
High Number of Ectopic Integrants - Utilize a screening strategy that can quickly differentiate between homologous recombinants and ectopic transformants. This can include PCR-based screening with primers designed to amplify only the desired integration event.[31]- Employ visual screening markers. For example, a system where ectopic transformants express a pigment, while knockout mutants do not, can significantly speed up screening.[32]
PCR-related Issues - Design multiple sets of primers for verification, including internal primers for the target gene (which should be absent in the knockout) and primers spanning the integration junctions.- Optimize PCR conditions (annealing temperature, extension time) for each primer pair.
No Obvious Phenotype - The absence of a clear phenotype does not necessarily mean the gene disruption was unsuccessful. Verify the knockout at the molecular level (PCR, Southern blot, qPCR to confirm absence of transcript).- Consider that the gene may not have a discernible role under standard laboratory conditions, or its function may be redundant.

Quantitative Data Summary

Table 1: Comparison of Gene Disruption Efficiencies

Method Fungal Species Target Gene Efficiency Reference
Homologous Recombination (Wild-Type) Aspergillus fumigatusakuA~5%[18]
Homologous Recombination (NHEJ-deficient) Aspergillus fumigatuspksP>90%[18]
CRISPR-Cas9 Aspergillus fumigatuspksP25-53%[8]
CRISPR-Cas9 Aspergillus flavusVarious>95%[7]
Split-Marker Recombination Beauveria bassiana (with visual screening)tenS, NRPS>50%[32]
Traditional Homologous Recombination Beauveria bassianatenS, NRPS0.7-1%[32]

Table 2: Factors Affecting Protoplast Yield in Cordyceps cicadae

Factor Optimal Condition Resulting Protoplast Yield (CFU/mL) Reference
Fungal Age2 days5.1 x 10⁷[10]
Enzymatic Hydrolysis Time5 hours5.1 x 10⁷[10]
Enzymatic Hydrolysis Temperature34 °C5.1 x 10⁷[10]

Experimental Protocols

Protocol 1: PEG-Mediated Protoplast Transformation

This protocol is a generalized procedure and may require optimization for specific fungal species.

Materials:

  • Fungal mycelium

  • Enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum)

  • Osmotic stabilizer (e.g., 1.2 M MgSO4, 1 M Sorbitol)

  • STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)

  • PEG solution (40-60% PEG 4000 in STC)

  • Regeneration medium (e.g., PDA supplemented with an osmotic stabilizer)

  • Selective agent (e.g., hygromycin B)

  • Transforming DNA (linearized plasmid or PCR product)

Procedure:

  • Mycelium Growth and Harvest: Inoculate a suitable liquid medium with fungal spores or mycelia and grow to the early- to mid-logarithmic phase. Harvest the mycelium by filtration and wash with an osmotic stabilizer solution.[27]

  • Protoplast Formation: Resuspend the mycelium in the enzyme solution containing an osmotic stabilizer. Incubate with gentle shaking at the optimal temperature for your fungus until a sufficient number of protoplasts are released. Monitor protoplast formation periodically under a microscope.[27][28]

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile miracloth or glass wool. Pellet the protoplasts by gentle centrifugation and wash them several times with the osmotic stabilizer solution and then with STC buffer.[28]

  • Transformation: Resuspend the protoplasts in STC buffer. Add the transforming DNA to the protoplast suspension and incubate on ice.[27][33] Gradually add the PEG solution, mix gently, and incubate at room temperature.[27][33]

  • Plating and Regeneration: Add molten, osmotically stabilized regeneration medium to the transformation mixture, mix gently, and pour onto plates.[33]

  • Selection: After a period of regeneration, overlay the plates with a top agar (B569324) containing the appropriate selective agent.[27] Incubate until transformant colonies appear.

Protocol 2: Split-Marker Gene Disruption by Fusion PCR

This protocol outlines the generation of a gene disruption cassette using the split-marker approach.

Materials:

  • Fungal genomic DNA

  • Plasmid containing the selectable marker (e.g., hygromycin resistance gene, hph)

  • High-fidelity DNA polymerase

  • PCR primers (gene-specific and marker-specific)

Procedure:

  • Primer Design: Design four gene-specific primers (F1, F2, F3, F4) to amplify the 5' and 3' flanking regions of your target gene. Design two marker-specific primers (M1, M2) that amplify overlapping fragments of the selectable marker gene. The F2 and F3 primers should have tails that are complementary to the marker-specific primers.[3]

  • First Round of PCR:

    • Amplify the 5' flank of the target gene using primers F1 and F2 from genomic DNA.

    • Amplify the 3' flank of the target gene using primers F3 and F4 from genomic DNA.

    • Amplify the two overlapping fragments of the selectable marker from the plasmid DNA using the appropriate primer pairs (e.g., M1 and a reverse primer, and a forward primer and M2).[3]

  • Second Round of PCR (Fusion PCR):

    • Set up a PCR reaction containing the 5' flank PCR product, one of the overlapping marker fragments, and primers F1 and the appropriate marker primer. The overlapping sequences will allow for the fusion of the two fragments.

    • Set up a second PCR reaction containing the 3' flank PCR product, the other overlapping marker fragment, and primers F4 and the other marker primer.[3]

  • Transformation: The two fusion PCR products are the split-marker cassettes. Co-transform these two DNA fragments into fungal protoplasts using the PEG-mediated transformation protocol. Homologous recombination will occur at the target locus and between the overlapping marker fragments, resulting in a functional resistance gene replacing the target gene.[19]

Visualizations

Gene_Disruption_Workflow cluster_prep Disruption Cassette Preparation cluster_transform Fungal Transformation cluster_verify Verification pcr1 PCR 1: Amplify 5' and 3' Flanks fusion_pcr Fusion PCR pcr1->fusion_pcr pcr2 PCR 2: Amplify Selectable Marker pcr2->fusion_pcr cassette Gene Disruption Cassette fusion_pcr->cassette transformation PEG-mediated Transformation cassette->transformation protoplast Protoplast Preparation protoplast->transformation regeneration Regeneration transformation->regeneration selection Selection on Selective Medium regeneration->selection screening Screen Putative Mutants (PCR) selection->screening validation Validate Knockout (Southern Blot/qPCR) screening->validation

Caption: Workflow for gene disruption by homologous recombination.

CRISPR_Cas9_Workflow cluster_construct Construct Preparation cluster_delivery Delivery into Fungus cluster_repair DNA Repair and Screening sgrna_design sgRNA Design sgrna_vector sgRNA Expression Vector sgrna_design->sgrna_vector cas9_vector Cas9 Expression Vector transformation Transformation (e.g., Protoplast, ATMT) cas9_vector->transformation sgrna_vector->transformation donor_dna Optional: Donor DNA Template donor_dna->transformation expression In vivo expression of Cas9 and sgRNA transformation->expression cleavage Targeted DNA Double-Strand Break expression->cleavage nhej NHEJ (Indels/Knockout) cleavage->nhej No Donor DNA hdr HDR (Precise Editing/Knock-in) cleavage->hdr With Donor DNA screening Screening and Verification nhej->screening hdr->screening

Caption: General workflow for CRISPR-Cas9 mediated gene editing.

Protoplast_Troubleshooting cluster_protoplast Protoplast Issues cluster_dna Transformation Issues cluster_regen Regeneration/Selection Issues start Low/No Transformants q1 Poor Protoplast Yield? start->q1 s1a Optimize Enzyme Mix q1->s1a Yes q2 Inefficient DNA Uptake? q1->q2 No s1b Adjust Digestion Time/Temp s1a->s1b s1c Check Mycelial Age s1b->s1c s2a Check DNA Quality q2->s2a Yes q3 Poor Regeneration? q2->q3 No s2b Optimize PEG Protocol s2a->s2b s3a Optimize Regeneration Medium q3->s3a Yes q4 Selection Problem? q3->q4 No s3b Adjust Osmotic Stabilizer s3a->s3b s4a Verify Antibiotic Concentration q4->s4a Yes

Caption: Troubleshooting logic for low transformation efficiency.

References

Addressing solubility issues of Cryptosporioptide A in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the solubility challenges of Cryptosporioptide A in biological assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a bioactive polyketide natural product isolated from the endophytic fungus Cryptosporiopsis sp.[1][2]. Structurally, it is a symmetrical dimeric xanthone[3]. Its known biological activities include:

  • Lipoxygenase (LOX) Inhibition: this compound has been shown to inhibit lipoxygenase, an enzyme involved in inflammatory pathways. A published study reported an IC50 value for this inhibition.

  • Antibacterial Activity: It exhibits antibacterial effects against the Gram-positive bacterium Bacillus megaterium[1][2].

Q2: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

This compound is a large, complex, and lipophilic ("fat-loving") molecule. Such molecules have poor solubility in water-based solutions (aqueous buffers) because they lack the polar chemical groups that readily interact with water molecules. This is a common challenge with many natural product compounds. Direct dissolution in aqueous buffers is often unsuccessful and can lead to the formation of precipitates, which will result in inaccurate and unreliable assay results.

Q3: What is the recommended first step for dissolving this compound?

The recommended initial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds and its compatibility with many biological assays at low final concentrations.

Q4: Are there alternative organic solvents I can use if DMSO interferes with my assay?

Yes, if DMSO is not suitable for your experimental system, other organic solvents can be considered. The choice of solvent will depend on the specific requirements of your assay. Common alternatives for hydrophobic compounds include:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

It is crucial to ensure that the final concentration of any organic solvent in your assay is low enough to not affect the biological system being studied. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to resolving common solubility problems.

Problem Potential Cause Suggested Solution
This compound powder does not dissolve in the chosen organic solvent. The concentration is too high for that specific solvent.- Try reducing the concentration of the stock solution. - Gently warm the solution (e.g., to 37°C). - Use sonication to aid dissolution.
The compound dissolves in the organic solvent but precipitates when diluted into the aqueous assay buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer/co-solvent mixture.- Decrease the final assay concentration of this compound. - Increase the percentage of the organic co-solvent in the final assay medium (ensure it's within the tolerance of your assay). - Add the stock solution to the assay buffer slowly while vortexing to avoid localized high concentrations.
The solution appears cloudy or hazy after dilution. Micro-precipitation or aggregation is occurring.- Centrifuge the final solution at high speed (e.g., >10,000 x g) and use the supernatant for your assay. Note that the actual concentration in the supernatant may be lower than intended. - Consider using a different co-solvent or a combination of co-solvents.
Assay results are inconsistent or not reproducible. - Inconsistent dissolution between experiments. - Degradation of the compound in the stock solution.- Prepare fresh stock solutions for each experiment. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Ensure complete dissolution of the stock solution before each use.

Quantitative Data Summary

Parameter Value/Recommendation Notes
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)High solubilizing power for lipophilic compounds.
Alternative Solvents Ethanol, Methanol, DMF, ACNUse if DMSO is incompatible with the assay.
Aqueous Solubility Expected to be very lowDirect dissolution in aqueous buffers is not recommended.
Lipoxygenase Inhibition (IC50) 49.15 ± 0.17 µMThis value can serve as a starting point for determining appropriate assay concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh a small amount of lyophilized this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Biological Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (in Organic Solvent): If necessary, perform serial dilutions of the stock solution in the same organic solvent (e.g., DMSO) to create intermediate stock concentrations.

  • Final Dilution (in Aqueous Buffer): Add a small volume of the appropriate stock or intermediate stock solution to your pre-warmed aqueous assay buffer to achieve the final desired concentration. The final concentration of the organic solvent should be kept as low as possible (typically ≤ 1%) and should be consistent across all experimental and control groups.

  • Mixing: Immediately after adding the stock solution to the buffer, vortex the solution gently to ensure thorough mixing and minimize precipitation.

  • Pre-incubation (Optional but Recommended): Incubate the final working solution at the assay temperature for a short period (e.g., 15-30 minutes) and visually inspect for any signs of precipitation before adding to your biological system.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Lipoxygenase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 Lipoxygenase Lipoxygenase (LOX) ArachidonicAcid->Lipoxygenase Leukotrienes Leukotrienes (Pro-inflammatory) Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation CryptosporioptideA This compound CryptosporioptideA->Lipoxygenase Inhibition

Caption: Lipoxygenase signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Dissolve This compound AqueousBuffer Attempt to dissolve in aqueous buffer Start->AqueousBuffer IsSoluble1 Is it soluble? AqueousBuffer->IsSoluble1 UseSolution Use in assay IsSoluble1->UseSolution Yes OrganicSolvent Prepare stock in 100% DMSO IsSoluble1->OrganicSolvent No Dilute Dilute stock into aqueous buffer OrganicSolvent->Dilute IsSoluble2 Does it precipitate? Dilute->IsSoluble2 IsSoluble2->UseSolution No Troubleshoot Troubleshoot: - Lower concentration - Use co-solvents - Change buffer pH IsSoluble2->Troubleshoot Yes Optimize Optimize formulation Troubleshoot->Optimize Optimize->Dilute

Caption: Troubleshooting workflow for this compound solubility issues.

Antibacterial_Mechanism cluster_bacterium Bacillus megaterium CryptosporioptideA This compound CellWall Cell Wall (Peptidoglycan) CryptosporioptideA->CellWall Disruption? CellMembrane Cell Membrane CryptosporioptideA->CellMembrane Disruption? Intracellular Intracellular Processes CryptosporioptideA->Intracellular Inhibition? CellWall->CellMembrane CellMembrane->Intracellular CellDeath Cell Death Intracellular->CellDeath

Caption: Postulated antibacterial mechanism of this compound against B. megaterium.

References

How to differentiate between monomeric and dimeric forms of xanthones.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on differentiating between monomeric and dimeric forms of xanthones. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a monomeric and a dimeric xanthone (B1684191)?

A1: A monomeric xanthone consists of a single xanthone core structure. A dimeric xanthone, also known as a bis-xanthone, is composed of two monomeric xanthone units linked together by a covalent bond. This dimerization can occur through various linkage points, leading to a wide diversity of structures.

Q2: My mass spectrum shows a peak at roughly double the expected molecular weight of my target xanthone. Does this confirm it's a dimer?

A2: A molecular ion peak at approximately twice the mass of the monomer is a strong indicator of a dimer. However, it is not definitive proof on its own. It is crucial to confirm this with high-resolution mass spectrometry (HRMS) to obtain the exact molecular formula and corroborate the finding with other analytical techniques like NMR spectroscopy to understand the structure and linkage of the two units.

Q3: I am having trouble separating a suspected mixture of a monomeric xanthone and its dimer using HPLC. What can I do?

A3: Dimeric xanthones are generally less polar than their corresponding monomers due to their larger size and potentially shielded polar functional groups. In reversed-phase HPLC, this typically results in a longer retention time for the dimer. If you are experiencing poor separation, consider the following:

  • Gradient Optimization: Start with a shallow gradient to maximize the separation between the two peaks.

  • Solvent System: Try different solvent systems. For example, switching from methanol (B129727) to acetonitrile (B52724) (or vice-versa) as the organic modifier can alter selectivity.

  • Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.

Q4: The ¹H NMR spectrum of my purified compound is very complex, with more signals than expected for a single xanthone unit. Could this be a dimer?

A4: Yes, a complex ¹H NMR spectrum can be indicative of a dimer, especially an asymmetrical one. In a symmetrical dimer, the number of signals might be the same as the monomer, but with differences in chemical shifts and coupling constants. In an asymmetrical dimer, you would expect to see a set of signals for each of the non-equivalent monomeric units, leading to a more complex spectrum. 2D NMR techniques like COSY, HSQC, and HMBC are essential to piece together the connectivity and confirm the dimeric structure.

Troubleshooting Guides

Mass Spectrometry Analysis
Issue Possible Cause Troubleshooting Steps
Ambiguous Molecular Ion Peak Low resolution, in-source fragmentation, or presence of adducts.1. Utilize HRMS: Obtain a high-resolution mass spectrum to determine the exact mass and predict the molecular formula. This will clearly distinguish a monomer from a dimer. 2. Soft Ionization: Use a softer ionization technique (e.g., ESI or MALDI) to minimize in-source fragmentation and enhance the molecular ion peak. 3. Check for Adducts: Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺) that could be mistaken for a dimer.
Complex Fragmentation Pattern The fragmentation of a dimer can be complex, involving cleavage of the linker bond or fragmentation of the individual xanthone units.1. Tandem MS (MS/MS): Isolate the suspected dimeric molecular ion and subject it to collision-induced dissociation (CID). The resulting fragments can help identify the monomeric subunits and provide clues about the linkage. 2. Compare with Monomer: If the monomer is available, compare its fragmentation pattern with that of the suspected dimer. The presence of fragment ions corresponding to the monomer is a strong indication of a dimeric structure.
NMR Spectroscopy Analysis

| Issue | Possible Cause | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Overlapping Signals in ¹H NMR | In dimeric xanthones, especially those with complex structures, aromatic signals can overlap, making interpretation difficult. | 1. 2D NMR: Run 2D NMR experiments like COSY, HSQC, and HMBC. These are crucial for assigning protons and carbons and determining the connectivity between the two xanthone units. 2. NOESY/ROESY: To determine the spatial proximity of protons and identify the linkage point between the two monomers, Nuclear Overhauser Effect (NOE) experiments are invaluable. 3. Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can sometimes resolve overlapping signals. | | Ambiguity Between Symmetric and Asymmetric Dimer | It can be challenging to distinguish between a highly symmetric monomer and a symmetric dimer based on the number of signals alone. | 1. ¹³C NMR: A ¹³C NMR spectrum will show a distinct number of carbon signals. An asymmetric dimer will have roughly double the number of carbon signals compared to the monomer. A symmetric dimer will have a similar number of signals as the monomer but with different chemical shifts. 2. Mass Spectrometry: As a complementary technique, the molecular weight from mass spectrometry will provide a clear distinction. |

Data Presentation: Monomeric vs. Dimeric Xanthones

The following tables summarize the expected quantitative differences between a hypothetical monomeric xanthone and its corresponding dimer.

Table 1: Mass Spectrometry Data Comparison

Parameter Monomeric Xanthone Dimeric Xanthone Key Differentiation Point
Molecular Formula C₁₃H₈O₂C₂₆H₁₄O₄ (Example of a C-C linked dimer)Doubling of the elemental composition.
Exact Mass 196.0473390.0892The exact mass of the dimer will be approximately double that of the monomer.
Key Fragment Ion [M - CO]⁺[Monomer]⁺, [Monomer - CO]⁺The presence of a fragment ion corresponding to the mass of the monomer is a strong indicator of a dimer.

Table 2: ¹³C NMR Data Comparison (Hypothetical)

Carbon Position Monomeric Xanthone (ppm) Symmetric Dimeric Xanthone (ppm) Key Differentiation Point
C=O~175-185Shifted due to electronic effects of dimerizationChanges in chemical shifts, particularly at and near the linkage point.
Linkage CarbonN/ASignificant downfield or upfield shiftThe chemical shift of the carbon atom at the linkage point will be drastically different from its counterpart in the monomer.
Other Aromatic C~100-160Minor shifts due to altered electronic environmentSubtle changes in the chemical shifts of other carbons.

Table 3: HPLC Retention Time Comparison (Hypothetical)

Compound Stationary Phase Mobile Phase Retention Time (min) Key Differentiation Point
Monomeric XanthoneC18Acetonitrile/Water Gradient~15The dimer, being larger and often less polar, will have a longer retention time on a reversed-phase column.
Dimeric XanthoneC18Acetonitrile/Water Gradient~25A significantly later elution time compared to the monomer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Xanthone Separation

Objective: To separate monomeric and dimeric xanthones from a mixture.

Methodology:

  • Sample Preparation: Dissolve the xanthone extract or mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would be:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: 90% to 10% B

    • 45-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at wavelengths relevant for xanthones, typically around 254 nm, 320 nm, and 360 nm.

  • Analysis: The dimeric xanthone is expected to elute after the monomeric form.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To determine the molecular weight of the xanthone species.

Methodology:

  • Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common and effective method for xanthones. Both positive and negative ion modes should be tested.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 150-1000 Da).

  • Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).

    • Calculate the molecular formula from the accurate mass.

    • A molecular weight that is double the expected monomeric weight is indicative of a dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the chemical structure and differentiate between monomeric and dimeric forms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified xanthone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Note the number of signals, their chemical shifts, multiplicities, and integration. An increased number of signals or complexity may suggest a dimer.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum (with proton decoupling). Count the number of distinct carbon signals. An asymmetric dimer will have approximately twice the number of signals as the monomer.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within each monomeric unit.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the linkage point between the two monomer units.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can also help confirm the linkage site and stereochemistry of the dimer.

Single-Crystal X-ray Crystallography for Definitive Structure Determination.[1]

Objective: To obtain the three-dimensional structure of the xanthone at the atomic level.[1]

Methodology:

  • Crystallization: Grow single crystals of the purified xanthone. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in a stream of X-rays.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray beams) using a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to best fit the experimental data.

  • Analysis: The final refined structure provides the unambiguous connectivity and stereochemistry of the molecule, definitively confirming whether it is a monomer or a dimer and showing the precise nature of the dimeric linkage.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_extraction Sample Preparation cluster_separation Separation & Initial Characterization cluster_analysis Detailed Structural Analysis cluster_conclusion Conclusion start Crude Xanthone Extract/Mixture hplc HPLC (Separation) start->hplc Inject lcms LC-MS (Mass Check) hplc->lcms Eluent to MS nmr NMR Spectroscopy (¹H, ¹³C, 2D) lcms->nmr Purified Fraction hrms HRMS (Formula Determination) lcms->hrms Purified Fraction xray X-ray Crystallography (3D Structure) nmr->xray For definitive structure monomer Monomer nmr->monomer dimer Dimer nmr->dimer hrms->monomer hrms->dimer xray->monomer xray->dimer nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Xanthones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α ikk IKK Complex lps->ikk Activates xanthone Xanthones xanthone->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_p->nfkb Ubiquitination & Degradation Releases nfkb_complex IκBα-NF-κB (Inactive Complex) nfkb_complex->ikb nfkb_complex->nfkb gene Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) nfkb_nuc->gene Induces

References

Validation & Comparative

Unraveling the True Dimeric Nature of Cryptosporioptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the originally proposed monomeric structure of Cryptosporioptide and its revised, validated dimeric form. We present key experimental data that led to this structural revision, detailed methodologies for the validation experiments, and visualizations of the biosynthetic and relevant signaling pathways.

The natural product Cryptosporioptide, a polyketide isolated from the endophytic fungus Cryptosporiopsis sp., has garnered interest for its biological activities, including lipoxygenase inhibition and antibacterial effects.[1] Initially, its structure was reported as a monomer. However, subsequent detailed analysis has revised this understanding, revealing Cryptosporioptide to be a symmetrical dimer.[2][3][4] This guide elucidates the evidence-based validation of this significant structural correction.

Structural Comparison: Monomer vs. Dimer

The pivotal evidence for the structural revision of Cryptosporioptide from a monomer to a dimer came from High-Resolution Mass Spectrometry (HRMS) and extensive Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] While the NMR data of the monomeric unit was found to be consistent with the repeating unit of the dimer, HRMS data provided a clear distinction in molecular weight.

Table 1: Mass Spectrometry Data Comparison
Spectrometric MethodOriginally Proposed MonomerRevised Dimeric StructureImplication
FAB-HRMS[M+Na]⁺ m/z = 444.0781[M+Na]⁺ m/z = 801.1506The molecular weight is approximately double that of the proposed monomer.
ESI-HRMSNot Reported[M]⁺ m/z = 778.1828The molecular formula is consistent with a dimeric structure (C₃₈H₃₄O₁₈).

FAB-HRMS: Fast Atom Bombardment-High Resolution Mass Spectrometry; ESI-HRMS: Electrospray Ionization-High Resolution Mass Spectrometry.

Table 2: NMR Spectroscopy Data Insights

While a direct side-by-side comparison of NMR data for the hypothetical monomer and the confirmed dimer is not applicable, the key finding from the research is that the methylation of the revised dimeric Cryptosporioptide A yielded a methyl ester with identical NMR data to what was originally reported for the monomeric "Cryptosporioptide".[2][4] This explains the initial misinterpretation of the structure based on NMR alone. The symmetrical nature of the dimer results in a simpler NMR spectrum than would be expected for an asymmetrical molecule of its size.

Experimental Validation Protocols

The validation of the dimeric structure of Cryptosporioptide was a multi-faceted approach, combining spectroscopic analysis with genetic experiments.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate molecular weight and elemental composition of Cryptosporioptide.

Methodology:

  • Sample Preparation: Purified Cryptosporioptide was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) time-of-flight (TOF) or Orbitrap mass analyzer, was used.

  • Analysis: The sample was introduced into the ion source. For FAB-HRMS, a matrix such as 3-nitrobenzyl alcohol was used. For ESI-HRMS, the sample was infused directly or via liquid chromatography.

  • Data Acquisition: Mass spectra were acquired in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

  • Data Interpretation: The measured mass-to-charge ratio (m/z) was used to calculate the exact molecular weight and deduce the elemental formula, which was then compared to the theoretical values for the proposed monomeric and dimeric structures.

Gene Disruption of dmxR5

Objective: To confirm the role of the cytochrome P450 oxygenase gene, dmxR5, in the dimerization of the xanthone (B1684191) monomers.[2]

Methodology:

  • Vector Construction: A gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the dmxR5 gene was constructed.

  • Protoplast Formation: Protoplasts of Cryptosporiopsis sp. were generated by enzymatic digestion of the fungal mycelia using a mixture of enzymes such as lysing enzymes and β-glucanase in an osmotic stabilizer (e.g., 1.2 M MgSO₄).

  • Transformation: The knockout cassette was introduced into the fungal protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Selection and Regeneration: Transformed protoplasts were regenerated on a medium containing the selection agent (e.g., hygromycin) to select for successful transformants.

  • Genomic DNA Verification: PCR analysis of the genomic DNA from the transformants was performed to confirm the replacement of the dmxR5 gene with the knockout cassette.

  • Metabolite Analysis: The secondary metabolite profile of the dmxR5 knockout mutant was analyzed by techniques such as HPLC and LC-MS and compared to the wild-type strain. The absence of the dimeric Cryptosporioptide and the accumulation of its monomeric precursors would confirm the function of dmxR5 in dimerization.

Visualizing the Scientific Rationale and Pathways

To further clarify the validation process and the biological context of Cryptosporioptide, the following diagrams illustrate the key relationships and pathways.

Logical Flow of Cryptosporioptide Structure Revision cluster_0 Initial Hypothesis cluster_1 Experimental Evidence cluster_2 Conclusion A Original Structure (Monomer) B HRMS Data (m/z ~800) A->B Discrepancy in Molecular Weight C NMR Analysis (Symmetrical Dimer) A->C Re-evaluation of Spectra E Revised Structure (Symmetrical Dimer) B->E C->E D Gene Knockout (dmxR5) (Monomers Accumulate) D->E Confirms Dimerization Step

Figure 1: Logical flow of the structural revision of Cryptosporioptide.

Experimental Workflow for Structure Validation cluster_0 Spectroscopic Analysis cluster_1 Genetic Confirmation A Isolate Cryptosporioptide B Perform HRMS A->B C Perform 1D & 2D NMR A->C D Propose Dimeric Structure B->D C->D E Identify Biosynthetic Gene Cluster (dmx) D->E Informs Genetic Target F Knockout Dimerization Gene (dmxR5) E->F G Analyze Metabolites of Mutant F->G H Confirm Monomer Accumulation G->H H->D Provides Final Confirmation

Figure 2: Experimental workflow for the validation of the dimeric structure.

Simplified Biosynthetic Pathway of Dimeric Xanthones A Polyketide Precursors (Acetyl-CoA, Malonyl-CoA) B Polyketide Synthase (PKS) A->B C Monomeric Xanthone B->C D Cytochrome P450 Oxygenase (dmxR5) C->D E Dimeric Cryptosporioptide D->E Oxidative Coupling

Figure 3: Simplified biosynthetic pathway leading to dimeric Cryptosporioptide.

Lipoxygenase Signaling Pathway Inhibition A Arachidonic Acid (in cell membrane) B Lipoxygenase (LOX) A->B C Leukotrienes (Pro-inflammatory mediators) B->C D Inflammation C->D E Cryptosporioptide E->B Inhibition

Figure 4: Proposed mechanism of action of Cryptosporioptide via inhibition of the lipoxygenase pathway.

References

Unveiling the Potency of Cryptosporioptide A: A Comparative Analysis with Leading Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anti-inflammatory agents, the natural polyketide Cryptosporioptide A has emerged as a compound of significant interest due to its inhibitory effects on lipoxygenases. This guide offers a comprehensive comparative analysis of this compound against other well-established lipoxygenase inhibitors, providing researchers, scientists, and drug development professionals with a critical overview of its performance, supported by available experimental data.

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators that drive inflammatory responses. Their inhibition is a key therapeutic strategy for a multitude of inflammatory diseases, including asthma, allergic rhinitis, and certain types of cancer. This report delves into the quantitative efficacy of this compound and contrasts it with notable inhibitors such as the FDA-approved drug Zileuton, the broad-spectrum inhibitor Nordihydroguaiaretic acid (NDGA), and the natural flavonoid Baicalein.

Quantitative Comparison of Lipoxygenase Inhibitor Potency

The inhibitory efficacy of a compound is paramount in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the available IC50 values for this compound and other selected lipoxygenase inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

InhibitorTarget LipoxygenaseIC50 (µM)Source Organism of InhibitorReference
This compound LipoxygenaseData not available in searched literatureCryptosporiopsis sp. (endophytic fungus)
Zileuton 5-Lipoxygenase0.5 - 1.2Synthetic
Nordihydroguaiaretic Acid (NDGA) 5-, 12-, 15-Lipoxygenase0.2 - 5Larrea tridentata (creosote bush)
Baicalein 12-Lipoxygenase0.1 - 4Scutellaria baicalensis (Chinese skullcap)
Baicalein 15-Lipoxygenase0.1 - 20.7Scutellaria baicalensis (Chinese skullcap)

Note: The IC50 value for this compound's lipoxygenase inhibitory activity was not explicitly found in the reviewed literature, highlighting a gap in the current research landscape.

Deciphering the Arachidonic Acid Cascade and Inhibition Points

The synthesis of pro-inflammatory leukotrienes begins with the release of arachidonic acid from the cell membrane. Lipoxygenases then catalyze the insertion of oxygen into arachidonic acid, initiating a cascade that produces a variety of bioactive lipids. Different lipoxygenase inhibitors interrupt this pathway at various points, leading to their distinct pharmacological profiles.

cluster_pathway Arachidonic Acid Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus Leukotrienes Leukotrienes AA->Leukotrienes Oxygenation PLA2 Phospholipase A2 LOX Lipoxygenases (5, 12, 15-LOX) Inflammation Inflammation Leukotrienes->Inflammation Inhibitors Lipoxygenase Inhibitors (e.g., this compound, Zileuton, NDGA, Baicalein) Inhibitors->LOX Inhibition

Arachidonic Acid Cascade and Point of Inhibition.

Standardized Experimental Protocol: In Vitro Lipoxygenase Inhibition Assay

To ensure reproducible and comparable results, a standardized experimental protocol is essential. The following outlines a common spectrophotometric method for assessing lipoxygenase inhibition.

Objective: To determine the in vitro inhibitory activity of test compounds against lipoxygenase.

Principle: Lipoxygenase catalyzes the oxidation of a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid), forming a hydroperoxide product with a conjugated diene structure. This product exhibits a strong absorbance at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.

Materials:

  • Soybean Lipoxygenase (Type I-B)

  • Linoleic acid or Arachidonic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (e.g., this compound)

  • Positive control (e.g., Quercetin or NDGA)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in cold borate buffer. Dilute to the desired final concentration (e.g., 200 U/mL) immediately before use and keep on ice.

    • Substrate Solution: Prepare a solution of linoleic acid or arachidonic acid in ethanol (B145695) and then dilute with borate buffer to the final desired concentration (e.g., 250 µM).

    • Test Compound and Control Solutions: Dissolve the test compounds and positive control in DMSO to create stock solutions. Further dilute with borate buffer to achieve a range of concentrations for IC50 determination.

  • Assay Protocol:

    • In a 96-well plate or cuvette, add the following in order:

      • Borate buffer

      • Test compound solution (or DMSO for the control)

      • Lipoxygenase enzyme solution

    • Pre-incubate the mixture at room temperature for a defined period (e.g., 5 minutes).

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a total duration of 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for both the control and the samples with inhibitors.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Mix Mix Reagents (Buffer, Inhibitor, Enzyme) Reagents->Mix Incubate Pre-incubate Mix->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Absorbance (234 nm) Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot Plot Dose-Response Curve Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Experimental Workflow for Lipoxygenase Inhibition Assay.

Conclusion

This compound represents a promising natural product with potential as a lipoxygenase inhibitor. However, the lack of a publicly available IC50 value hinders a direct quantitative comparison with established inhibitors. The experimental protocol provided in this guide offers a standardized method for researchers to determine the inhibitory potency of this compound and other novel compounds, thereby enabling a more direct and meaningful comparison. Further investigation into the specific inhibitory profile and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential in the management of inflammatory disorders.

A Comparative Analysis of the Antibacterial Spectra of Cryptosporioptide A and Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of the fungal polyketide Cryptosporioptide A and the well-established β-lactam antibiotic, penicillin. The information presented herein is intended to be an objective resource, compiling available experimental data to facilitate further research and development in the field of antimicrobial agents.

Executive Summary

Penicillin, a cornerstone of antibiotic therapy, exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, by inhibiting cell wall synthesis. In contrast, the antibacterial profile of this compound is less defined, with conflicting reports in the scientific literature. While one study indicates activity against Bacillus megaterium, another comprehensive analysis shows no inhibitory effect against a panel of both Gram-positive and Gram-negative bacteria. This guide presents the available data, details the experimental methodologies used, and visualizes the mechanisms of action and workflows to provide a clear comparative overview.

Data Presentation: Antibacterial Spectrum

The following table summarizes the available quantitative data on the minimum inhibitory concentrations (MIC) and zones of inhibition for this compound and Penicillin against various bacterial species.

OrganismThis compoundPenicillin
Gram-Positive Bacteria
Bacillus megaterium9 mm zone of inhibition (50 µ g/disc )[1][2]Susceptible (MIC data varies by strain)
Bacillus subtilisNo inhibition[3]Typically ≤0.12 µg/mL
Staphylococcus aureusNo inhibition[3]Typically 0.015-2 µg/mL (for susceptible strains)
Gram-Negative Bacteria
Escherichia coliNo inhibition[3]Generally resistant (MIC >32 µg/mL)
Pseudomonas aeruginosaNo inhibition[3]Resistant

Note: The conflicting data for Bacillus megaterium and the lack of broad-spectrum activity for this compound in one study highlight the need for further investigation to fully characterize its antibacterial potential.

Mechanism of Action

The fundamental mechanisms by which Penicillin and this compound are proposed to exert their effects are distinct.

Penicillin: As a β-lactam antibiotic, penicillin inhibits the formation of the bacterial cell wall.[3] It achieves this by acylating the active site of transpeptidases, enzymes essential for cross-linking the peptidoglycan chains that provide structural integrity to the cell wall. This disruption leads to a weakened cell wall and eventual cell lysis.

cluster_cell Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors Transpeptidase Transpeptidase (PBP) Peptidoglycan_Precursors->Transpeptidase Cross-linking Cell_Wall Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened Penicillin Penicillin Penicillin->Transpeptidase Inhibition

Mechanism of action of Penicillin.

This compound: The precise antibacterial mechanism of this compound has not been fully elucidated. As a polyketide, its mode of action could potentially involve various cellular processes. The observed activity against Bacillus megaterium suggests a more targeted mechanism that may not be broadly applicable to other bacteria. Further research is required to identify its specific molecular target(s).

Experimental Protocols

The determination of the antibacterial spectrum relies on standardized in vitro susceptibility testing. The methodologies employed in the cited studies for this compound and the standard methods for penicillin are detailed below.

Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Antimicrobial Agent Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Disc Diffusion Assay

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disc impregnated with the agent.

Protocol:

  • Preparation of Agar (B569324) Plate: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with a standardized suspension of the test bacterium.

  • Application of Disc: A sterile paper disc containing a known amount of the antimicrobial agent is placed on the surface of the agar.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc where bacterial growth is inhibited is measured in millimeters.

Conclusion

The comparison between this compound and penicillin reveals a significant disparity in their antibacterial spectra and the extent of their characterization. Penicillin remains a potent antibiotic against a specific range of bacteria with a well-understood mechanism of action. The antibacterial activity of this compound is currently not well-established, with conflicting reports in the literature. The available data suggests a very narrow spectrum of activity, if any. This highlights a critical need for further, more comprehensive studies, including standardized MIC testing against a broad panel of clinically relevant bacteria, to definitively elucidate the antibacterial potential of this compound. Such research is essential to determine if this and other related polyketides represent a viable avenue for the development of new antimicrobial therapies.

References

Cryptosporioptide A Versus Other Fungal Polyketides: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cryptosporioptide A, a unique dimeric xanthone (B1684191) polyketide, against other notable fungal polyketides such as the microtubule-disrupting agent Griseofulvin, the potent pro-apoptotic compound Terrein, and the antimicrobial agent Mycorrhizin A. This review focuses on their biological activities, mechanisms of action, and the experimental data supporting their potential as therapeutic agents.

Introduction to Selected Fungal Polyketides

Fungal polyketides are a structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their complex structures arise from the iterative condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs).

This compound is a dimeric xanthone first isolated from the endophytic fungus Cryptosporiopsis sp.[1]. Its structure was later revised to be a symmetrical dimer[2]. It has demonstrated lipoxygenase inhibitory and antibacterial activity[1]. More recent studies have indicated its potential as an inhibitor of protein tyrosine phosphatases[3].

Griseofulvin , produced by Penicillium griseofulvum, is a well-known antifungal drug that has also been investigated for its anticancer properties. Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest.

Terrein , a metabolite of Aspergillus terreus, is a small polyketide that has shown potent anticancer activity. It induces apoptosis in cancer cells through the modulation of signaling pathways, including p53 and ERK.

Mycorrhizin A , isolated from various fungi, is a chlorinated polyketide with known antifungal and cytotoxic activities.

Comparative Biological Activity

The biological activities of this compound and the selected fungal polyketides are summarized below, with quantitative data presented in tabular format for ease of comparison.

Anticancer and Cytotoxic Activity

The cytotoxic effects of these polyketides against various cancer cell lines are presented in Table 1. The data is primarily derived from MTT assays, which measure cell viability.

CompoundCancer Cell LineIC50 (µM)Reference(s)
This compound PTP1B (enzyme)7.3 µg/mL[3]
SHP2 (enzyme)5.7 µg/mL[3]
CDC25B (enzyme)7.6 µg/mL[3]
Griseofulvin HeLa (Cervical Cancer)20[4]
SCC-114 (Squamous Cell Carcinoma)35[4]
MCF-7 (Breast Cancer)17[4]
Terrein MCF-7 (Breast Cancer)0.0011[4]
PANC-1 (Pancreatic Cancer)9.8[4]
HepG2 (Liver Cancer)66.8[4]
Mycorrhizin A MCF-7 (Breast Cancer)0.64[4]
Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of these polyketides against various microbial strains are presented in Table 2. These values were determined using the broth microdilution method.

CompoundMicrobial StrainMIC (µg/mL)Reference(s)
This compound Bacillus megateriumActivity reported, but no MIC value[1]
Mycorrhizin A Bacillus subtilis8.3[4]
Mucor hiemalis4.2[4]

Experimental Protocols

Cytotoxicity Determination: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fungal polyketide and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the fungal polyketide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Pathways

Biosynthesis of this compound

The biosynthesis of this compound involves the formation of a monomeric xanthone from polyketide precursors, followed by a dimerization step catalyzed by a cytochrome P450 enzyme.

G Simplified Biosynthesis of this compound cluster_monomer Monomer Synthesis cluster_dimer Dimerization Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Monomeric Xanthone Monomeric Xanthone Polyketide Synthase (PKS)->Monomeric Xanthone Iterative condensation & cyclization Cytochrome P450 Cytochrome P450 Monomeric Xanthone->Cytochrome P450 This compound (Dimer) This compound (Dimer) Cytochrome P450->this compound (Dimer) Oxidative coupling

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Action of Griseofulvin

Griseofulvin exerts its antifungal and anticancer effects by interfering with the assembly of microtubules, which are essential for cell division.

G Mechanism of Griseofulvin Griseofulvin Griseofulvin Tubulin dimers Tubulin dimers Griseofulvin->Tubulin dimers Binds to Microtubule assembly Microtubule assembly Tubulin dimers->Microtubule assembly Inhibits Mitotic spindle formation Mitotic spindle formation Microtubule assembly->Mitotic spindle formation Disrupts Mitotic arrest Mitotic arrest Mitotic spindle formation->Mitotic arrest Leads to Apoptosis Apoptosis Mitotic arrest->Apoptosis Induces

Caption: Griseofulvin's disruption of microtubule dynamics.

Signaling Pathway Affected by Terrein

Terrein induces apoptosis in cancer cells by activating the p53 tumor suppressor protein and modulating the ERK (Extracellular signal-regulated kinase) signaling pathway.

G Terrein-Induced Apoptosis Pathway Terrein Terrein p53 p53 Terrein->p53 Activates ERK ERK Terrein->ERK Modulates Bax Bax p53->Bax Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates ERK->p53 Regulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Caspase activation Caspase activation Mitochondrion->Caspase activation Releases pro-apoptotic factors Apoptosis Apoptosis Caspase activation->Apoptosis Executes

Caption: Terrein's induction of apoptosis via p53 and ERK pathways.

Conclusion

This compound, with its unique dimeric xanthone structure, presents an interesting profile with reported lipoxygenase, antibacterial, and protein tyrosine phosphatase inhibitory activities. In comparison to well-characterized fungal polyketides like Griseofulvin and Terrein, which have demonstrated significant anticancer potential through distinct mechanisms of microtubule disruption and apoptosis induction, respectively, the full therapeutic potential of this compound is still under exploration. The available data suggests that while Griseofulvin and Terrein are potent cytotoxic agents, this compound may have a more diverse range of enzymatic targets. Further comprehensive screening of this compound against a broader panel of cancer cell lines and microbial pathogens is warranted to fully elucidate its therapeutic potential and to draw more definitive comparisons with other fungal polyketides.

References

Confirming the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide to Compound X and Compound Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of targeted therapies hinges on a thorough understanding of a compound's mechanism of action (MoA). This guide provides a comparative analysis of two hypothetical kinase inhibitors, Compound X and Compound Y, detailing the genetic and biochemical assays used to confirm their MoA. We present supporting experimental data, detailed protocols, and visual workflows to offer a comprehensive resource for researchers in the field.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of Compound X and Compound Y was assessed against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized below.[1][2]

Table 1: IC50 Values of Compound X and Compound Y against a Panel of Protein Kinases

Kinase TargetCompound X IC50 (nM)Compound Y IC50 (nM)
Target Kinase A1550
Kinase B25075
Kinase C>10,0001,500
Kinase D8,000>10,000

Data are representative and may vary between experiments.

Unveiling the Molecular Mechanism: Signaling Pathway Analysis

Compound X is hypothesized to be a potent and selective inhibitor of "Target Kinase A" within the "Hypothetical Signaling Pathway," a critical pathway implicated in disease progression. In contrast, Compound Y demonstrates a broader spectrum of activity. The following diagram illustrates the proposed mechanism of action for Compound X.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Phosphorylation Target_Kinase_A Target_Kinase_A Upstream_Kinase->Target_Kinase_A Phosphorylation Downstream_Effector Downstream_Effector Target_Kinase_A->Downstream_Effector Phosphorylation Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Translocation Compound_X Compound_X Compound_X->Target_Kinase_A Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor Activation

Caption: Proposed mechanism of Compound X in the Hypothetical Signaling Pathway.

Experimental Protocols: The Foundation of Discovery

Robust and reproducible experimental design is paramount in MoA studies.[3][4] The following sections provide detailed methodologies for the key assays used to generate the comparative data for Compound X and Compound Y.

Protocol 1: In Vitro Kinase Inhibition Assay

This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.[1][2][5][6]

Objective: To determine the IC50 values of Compound X and Compound Y against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Compound X and Compound Y (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound X and Compound Y in kinase assay buffer. The final DMSO concentration should not exceed 1%.[1]

  • Reaction Setup:

    • Add 5 µL of diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[1]

    • Add 10 µL of a 2X kinase/substrate mixture to each well.[1]

    • Pre-incubate the plate at room temperature for 10 minutes.[1]

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction.[1] The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[1]

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify target engagement in a cellular context.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]

Objective: To confirm the engagement of Compound X and Compound Y with their respective target kinases within intact cells.

Materials:

  • Cell line expressing the target kinase(s)

  • Compound X and Compound Y (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies specific to the target kinase(s) for Western blotting

  • Thermocycler

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of Compound X, Compound Y, or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[7]

  • Thermal Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[7] Include an unheated control.

  • Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles.[7]

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Protein Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.[7]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each heated sample to the unheated control.

    • Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Visualizing the Workflow: From Experiment to Analysis

To provide a clear overview of the experimental process, the following diagram outlines the workflow for the Cellular Thermal Shift Assay (CETSA®).

cluster_experiment Experimental Phase cluster_analysis Analysis Phase Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Thermal_Challenge Thermal_Challenge Compound_Treatment->Thermal_Challenge Cell_Lysis Cell_Lysis Thermal_Challenge->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Western_Blot Western_Blot Centrifugation->Western_Blot Soluble Fraction Data_Quantification Data_Quantification Western_Blot->Data_Quantification Melting_Curve_Analysis Melting_Curve_Analysis Data_Quantification->Melting_Curve_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion

The combined application of biochemical and genetic assays provides a robust framework for confirming the mechanism of action of novel drug candidates. The data presented here indicates that Compound X is a potent and selective inhibitor of Target Kinase A, demonstrating clear target engagement in a cellular context. In contrast, Compound Y exhibits a broader kinase inhibition profile, suggesting potential for off-target effects. This comparative guide highlights the importance of a multi-faceted experimental approach in drug discovery and development, enabling informed decisions and advancing the most promising therapeutic agents.

References

How does Cryptosporioptide A's antibiofilm activity compare to known dispersal agents?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the persistent battle against microbial resistance, the focus has increasingly shifted towards dismantling the protective fortress of bacteria and fungi: the biofilm. Biofilms are complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix, rendering them notoriously resistant to conventional antimicrobial agents. This guide provides a comparative analysis of the potential antibiofilm activity of Cryptosporioptide A, a polyketide produced by the endophytic fungus Cryptosporiopsis sp., against established biofilm dispersal agents.

While direct experimental data on the antibiofilm properties of this compound is currently unavailable in peer-reviewed literature, its known biological activities—specifically its action against Bacillus megaterium and its role as a lipoxygenase inhibitor—provide a foundation for hypothesizing its potential mechanisms and for outlining the experimental frameworks required to validate its efficacy.[1] This guide will, therefore, present a comprehensive overview of known dispersal agents as a benchmark for future comparative studies involving this compound.

Known Biofilm Dispersal Agents: A Comparative Overview

A variety of compounds have been identified and characterized for their ability to disrupt biofilm integrity and promote the dispersal of constituent microbial cells. These agents often target different stages of biofilm development or employ distinct mechanisms of action. The following table summarizes key classes of known dispersal agents, their mechanisms, and their effective concentrations against various pathogens.

Dispersal Agent ClassExample(s)Mechanism of ActionTarget Organism(s)Effective ConcentrationReference(s)
Enzymes Dispersin B, DNase I, ProteasesEnzymatic degradation of key biofilm matrix components (e.g., polysaccharides, eDNA, proteins).Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureusVariable (enzyme-dependent)[2]
Peptides Peptide 1018, LL-37Disrupts bacterial cell membranes and can interfere with quorum sensing signaling pathways.P. aeruginosa, Escherichia coli, Methicillin-resistant S. aureus (MRSA)0.8 - 10 µg/mL[3]
Small Molecules Nitric Oxide (NO), D-amino acidsInduce signaling cascades that lead to the downregulation of matrix production and upregulation of motility genes.P. aeruginosa, S. aureus, Bacillus subtilisLow micromolar range[4]
Biosurfactants RhamnolipidsReduce surface tension and disrupt the hydrophobic interactions within the biofilm matrix.P. aeruginosa, S. aureusVariable (concentration-dependent)
Quorum Sensing Inhibitors FuranonesInterfere with bacterial cell-to-cell communication, preventing the coordinated gene expression required for biofilm formation and maintenance.P. aeruginosaNanomolar to micromolar range
Polyketides Alnumycin D, Granaticin BExhibit direct antimicrobial activity against biofilm-embedded cells.S. aureusMicromolar range[5][6]

Experimental Protocols for Assessing Antibiofilm Activity

To ascertain the antibiofilm potential of a novel compound like this compound, a series of standardized in vitro experiments are essential. These assays are designed to quantify both the inhibition of biofilm formation and the dispersal of pre-formed, mature biofilms.

Biofilm Inhibition Assay (Crystal Violet Staining)

This method assesses the ability of a compound to prevent the initial attachment and formation of biofilms.

  • Bacterial Culture Preparation: A single colony of the test bacterium (e.g., Bacillus megaterium) is inoculated into a suitable broth medium and incubated overnight to obtain a fresh culture.

  • Assay Setup: The overnight culture is diluted to a standardized optical density (OD). Aliquots of the diluted culture are added to the wells of a 96-well microtiter plate.

  • Compound Addition: this compound (or other test compounds) is added to the wells at various concentrations. Control wells containing only the bacterial culture and wells with a known dispersal agent are included.

  • Incubation: The plate is incubated under static conditions for a period that allows for biofilm formation in the control wells (typically 24-48 hours).

  • Staining and Quantification:

    • The planktonic (free-floating) cells are gently removed from the wells.

    • The wells are washed with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent cells.

    • The attached biofilm is stained with a 0.1% crystal violet solution.

    • After a short incubation, the excess stain is washed away.

    • The stained biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol).

    • The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (typically 570-595 nm). The absorbance is directly proportional to the amount of biofilm formed.

Biofilm Dispersal Assay

This assay evaluates the efficacy of a compound in breaking down a pre-existing, mature biofilm.

  • Biofilm Formation: Biofilms are allowed to form in a 96-well microtiter plate as described in the inhibition assay, but without the addition of the test compound.

  • Compound Treatment: After the incubation period for biofilm formation, the planktonic cells are removed, and the mature biofilms are washed with a buffer.

  • Exposure to Dispersal Agent: A solution containing this compound (or other test compounds) at various concentrations is added to the wells containing the pre-formed biofilms.

  • Incubation: The plate is incubated for a defined period to allow for the dispersal activity to occur.

  • Quantification of Remaining Biofilm: The remaining attached biofilm is quantified using the crystal violet staining method as described above. A significant reduction in absorbance compared to the untreated control indicates biofilm dispersal activity.

Visualizing Potential Mechanisms and Workflows

To better understand the complex processes involved in biofilm formation, dispersal, and the experimental procedures to test them, the following diagrams have been generated using the Graphviz DOT language.

BiofilmLifecycle Planktonic Planktonic Cells Attachment Reversible Attachment Planktonic->Attachment Initial Contact Irreversible Irreversible Attachment Attachment->Irreversible Surface Adhesion Maturation Biofilm Maturation (EPS Production) Irreversible->Maturation Microcolony Formation Dispersal Dispersal Maturation->Dispersal Release of Planktonic Cells Dispersal->Planktonic Colonization of New Sites

Caption: The lifecycle of a bacterial biofilm, from initial attachment to mature dispersal.

ExperimentalWorkflow cluster_inhibition Biofilm Inhibition Assay cluster_dispersal Biofilm Dispersal Assay Inoculation_I Inoculate Bacteria Compound_I Add this compound Inoculation_I->Compound_I Incubation_I Incubate (24-48h) Compound_I->Incubation_I Staining_I Crystal Violet Staining Incubation_I->Staining_I Quantification_I Measure Absorbance Staining_I->Quantification_I Inoculation_D Inoculate Bacteria Incubation_D Incubate for Biofilm Formation (24-48h) Inoculation_D->Incubation_D Compound_D Add this compound to Mature Biofilm Incubation_D->Compound_D Incubation_D2 Incubate for Dispersal Compound_D->Incubation_D2 Staining_D Crystal Violet Staining Incubation_D2->Staining_D Quantification_D Measure Absorbance Staining_D->Quantification_D SignalingPathways cluster_known Known Dispersal Pathways cluster_potential Hypothesized this compound Action NO Nitric Oxide c_di_GMP cyclic-di-GMP NO->c_di_GMP degrades Biofilm Biofilm Formation c_di_GMP->Biofilm promotes QS Quorum Sensing QS->Biofilm regulates CryptoA This compound LOX Lipoxygenase CryptoA->LOX inhibits BacterialProcess Essential Bacterial Processes CryptoA->BacterialProcess disrupts? LOX->Biofilm influences? BacterialProcess->Biofilm required for

References

Independent Verification of the Cryptosporioptide A Biosynthetic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently verified biosynthetic pathway of Cryptosporioptide A with the established pathway of another dimeric xanthone (B1684191), Ergochrome. The information presented is supported by experimental data from gene disruption studies, offering a comprehensive resource for researchers in natural product biosynthesis and drug development.

Executive Summary

This compound, a dimeric xanthone with noteworthy biological activity, has been the subject of significant biosynthetic investigation. Initial structural proposals were revised following detailed analysis, which revealed its dimeric nature. Subsequent genomic and experimental studies have elucidated the genetic basis for its biosynthesis in the endophytic fungus Cryptosporiopsis sp. This guide details the key findings of these verification studies, including the identification of the dimeric xanthone (dmx) gene cluster and the crucial role of specific enzymes in the pathway. By comparing this pathway with the biosynthesis of ergochromes, another class of fungal dimeric xanthones, we highlight both conserved and unique enzymatic strategies in the formation of these complex natural products.

Comparative Analysis of Biosynthetic Pathways

The biosynthesis of this compound and Ergochrome proceeds through a polyketide pathway, culminating in a dimeric xanthone structure. However, the specific enzymatic machinery and intermediate steps exhibit notable differences.

Key Gene Disruption Experiments and Resulting Metabolites

Gene disruption studies have been instrumental in verifying the function of specific genes within the this compound biosynthetic cluster. A pivotal experiment involved the knockout of the dmxR5 gene, which was hypothesized to encode the enzyme responsible for the final dimerization step.

Gene Disruption Parent Strain Metabolites Mutant Strain Metabolites Inferred Gene Function
dmxR5 (Cytochrome P450 Oxygenase)This compound (dimer)Novel monomeric xanthones[1]Catalyzes the oxidative dimerization of monomeric xanthone precursors.
dmxL1 (Acyl-CoA Carboxylase) & dmxL2 (Highly Reducing PKS)This compound, B, and CThis compound onlyFormation of the unusual ethylmalonate extender unit found in Cryptosporioptides B and C.[1]

Detailed Experimental Protocols

The verification of the this compound biosynthetic pathway relied on precise molecular biology and analytical chemistry techniques. Below are representative protocols for the key experiments performed.

Fungal Strain and Culture Conditions

Cryptosporiopsis sp. 8999 was cultured on solid oatmeal agar (B569324) for 14 days at 22°C. For metabolite analysis, cultures were grown in a liquid medium containing glucose, peptone, and yeast extract.

Gene Disruption via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This method is a widely used technique for creating targeted gene knockouts in filamentous fungi.

  • Vector Construction: A binary vector is constructed containing a selectable marker (e.g., hygromycin resistance) and flanking regions homologous to the target gene (e.g., dmxR5).

  • Agrobacterium Preparation: The vector is introduced into A. tumefaciens. The bacterial culture is grown and then induced with acetosyringone (B1664989) to activate the virulence genes necessary for T-DNA transfer.

  • Co-cultivation: Fungal spores are co-incubated with the induced A. tumefaciens on a cellophane membrane overlying a nutrient-rich agar medium.

  • Selection: The membranes are transferred to a selective medium containing an antibiotic to kill the Agrobacterium and a selective agent (e.g., hygromycin) to isolate fungal transformants.

  • Verification: Successful gene disruption is confirmed by PCR and Southern blot analysis.

Metabolite Extraction and Analysis
  • Extraction: The fungal mycelium and culture broth are extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude extract is subjected to chromatographic separation techniques (e.g., HPLC) to isolate individual compounds.

  • Structural Elucidation: The structures of the isolated metabolites are determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the verified biosynthetic pathway of this compound and a comparative workflow for its experimental verification.

Cryptosporioptide_A_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide_Chain Polyketide Chain Acetyl_CoA->Polyketide_Chain PKS (DmxPKS) Anthraquinone Anthraquinone Intermediate Polyketide_Chain->Anthraquinone Cyclization/ Aromatization Monomeric_Xanthone Monomeric Xanthone Anthraquinone->Monomeric_Xanthone Oxidative Cleavage Cryptosporioptide_A This compound (Dimer) Monomeric_Xanthone->Cryptosporioptide_A Dimerization (DmxR5 - P450)

Caption: Verified biosynthetic pathway of this compound.

Experimental_Workflow WT_Strain Wild-Type Cryptosporiopsis sp. Gene_Disruption Gene Disruption of dmxR5 (ATMT) WT_Strain->Gene_Disruption Metabolite_Extraction_WT Metabolite Extraction WT_Strain->Metabolite_Extraction_WT Mutant_Strain dmxR5 Knockout Mutant Gene_Disruption->Mutant_Strain Metabolite_Extraction_Mutant Metabolite Extraction Mutant_Strain->Metabolite_Extraction_Mutant Analysis_WT HPLC & NMR Analysis Metabolite_Extraction_WT->Analysis_WT Analysis_Mutant HPLC & NMR Analysis Metabolite_Extraction_Mutant->Analysis_Mutant Result_WT This compound (Dimer) Analysis_WT->Result_WT Result_Mutant Monomeric Xanthones Analysis_Mutant->Result_Mutant Conclusion Conclusion: dmxR5 is responsible for dimerization Result_WT->Conclusion Result_Mutant->Conclusion

Caption: Experimental workflow for verifying the function of dmxR5.

Comparison with Ergochrome Biosynthesis

Ergochromes are a class of dimeric xanthone pigments produced by various fungi, including Claviceps purpurea. The biosynthetic pathway of ergochromes shares several features with that of this compound, but also possesses distinct characteristics.

Feature This compound Biosynthesis Ergochrome Biosynthesis
Precursor Polyketide derived from acetyl-CoA and malonyl-CoAPolyketide derived from acetyl-CoA and malonyl-CoA
Key Intermediate AnthraquinoneAnthraquinone (e.g., Endocrocin)
Dimerization Step Catalyzed by a cytochrome P450 oxygenase (DmxR5)Believed to be catalyzed by a similar oxidative enzyme, though the specific gene may vary between species.
Extender Units Primarily malonyl-CoA; also utilizes ethylmalonyl-CoA for some derivatives.Primarily malonyl-CoA.
Gene Cluster Dimeric xanthone (dmx) clusterErgochrome (ec) gene cluster

Conclusion

The independent verification of the this compound biosynthetic pathway through gene disruption experiments provides a clear example of the power of molecular genetics in elucidating complex natural product biosynthesis. The identification of the dmx gene cluster and the characterization of key enzymes like the P450 oxygenase DmxR5 have not only confirmed the dimeric nature of this compound but have also provided valuable targets for future synthetic biology and bioengineering efforts. The comparison with the ergochrome pathway highlights a conserved evolutionary strategy for the biosynthesis of dimeric xanthones in fungi, while also revealing unique enzymatic adaptations that lead to structural diversity. This knowledge is crucial for the rational design of novel bioactive compounds and for optimizing their production.

References

A Comparative Genomic Guide to Fungal Producers of Dimeric Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomics of fungal species known to produce dimeric xanthones, a class of secondary metabolites with significant therapeutic potential. By examining the genomic landscapes of key fungal producers, we aim to provide researchers and drug development professionals with valuable insights into the biosynthetic pathways of these complex molecules, facilitating future bioengineering and drug discovery efforts.

Comparative Genomic Overview

Fungi are a primary source of dimeric xanthones, with over 145 distinct compounds identified from various fungal species. Understanding the genetic blueprint of these organisms is crucial for harnessing their biosynthetic capabilities. This section compares the genomic features of three notable fungal species: Aspergillus nidulans, a well-studied model organism that produces prenylated xanthones; Chaetomium globosum, a known producer of various bioactive secondary metabolites including xanthones; and Cryptosporiopsis sp. 8999, a fungus identified as a producer of novel dimeric xanthones.

Data Presentation: Genomic Features of Selected Fungal Species

FeatureAspergillus nidulans (FGSC A4)Chaetomium globosum (CBS 148.51)Cryptosporiopsis sp. 8999
Genome Size (Mb) ~30.1[1]~34.3[2][3]Not readily available
Number of Chromosomes 8[1]Not explicitly defined (21 scaffolds)[2]Not readily available
Predicted Protein-Coding Genes ~10,475[4]~11,124[5]Not readily available
GC Content (%) ~50%56%[2]Not readily available
Dimeric Xanthone (B1684191) BGC Identified Yes (related prenyl xanthones)[6]Yes (implicated in xanthone production)Yes (dmx cluster)

Analysis of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of dimeric xanthones is orchestrated by a set of genes co-located in a specific region of the fungal genome, known as a Biosynthetic Gene Cluster (BGC). Comparative analysis of these BGCs reveals both conserved core structures and species-specific variations.

  • Aspergillus nidulans : The BGC for prenylated xanthones in A. nidulans is well-characterized and involves a polyketide synthase (PKS) gene, mdpG, which is essential for the synthesis of the anthraquinone (B42736) emodin, a precursor to xanthones.[6] Interestingly, the prenyltransferase genes required for the final steps of xanthone biosynthesis are not located within the main cluster.[6]

  • Chaetomium globosum : The genome of C. globosum is known to harbor numerous BGCs, indicating a rich secondary metabolism. While specific dimeric xanthone BGCs are not as deeply characterized as in A. nidulans, the presence of xanthone derivatives in this species suggests the existence of homologous gene clusters.

  • Cryptosporiopsis sp. 8999 : A dedicated dimeric xanthone (dmx) BGC has been identified in this species. A key finding is the identification of a cytochrome P450 oxygenase-encoding gene, dmxR5, which is responsible for the crucial dimerization step in the biosynthetic pathway. Gene disruption experiments have confirmed the role of this enzyme in the formation of dimeric structures.

Experimental Protocols

This section provides detailed methodologies for key experiments in the comparative genomics of dimeric xanthone-producing fungi.

2.1. Fungal Genome Sequencing and Assembly

  • DNA Extraction:

    • Grow a pure culture of the fungal strain on an appropriate medium (e.g., Potato Dextrose Agar).

    • Harvest the mycelia and freeze-dry or grind in liquid nitrogen.

    • Extract high-molecular-weight genomic DNA using a suitable kit (e.g., CTAB method or commercial fungal DNA extraction kits).

    • Assess DNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library using a commercial kit (e.g., Illumina TruSeq or Oxford Nanopore Ligation Sequencing Kit).

    • Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) for high accuracy or long-read sequencing on an Oxford Nanopore platform (e.g., MinION) for better assembly of repetitive regions.

  • Genome Assembly and Annotation:

    • Perform quality control of raw sequencing reads using tools like FastQC.

    • Assemble the genome de novo using assemblers such as SPAdes for Illumina data or Canu for Nanopore data.

    • Assess the quality of the assembly using metrics like N50 and BUSCO scores.

    • Annotate the genome to predict protein-coding genes and other features using pipelines like MAKER or Funannotate, incorporating transcriptomic data (if available) for improved accuracy.

2.2. Gene Deletion and Functional Analysis

  • Construction of Gene Deletion Cassette:

    • Amplify the upstream and downstream flanking regions (homology arms, typically 1-2 kb) of the target gene from the fungal genomic DNA via PCR.

    • Amplify a selectable marker gene (e.g., hygromycin resistance, hph).

    • Assemble the three fragments (upstream arm - marker - downstream arm) using techniques like fusion PCR or Gibson assembly into a plasmid vector.

  • Fungal Transformation:

    • Prepare fungal protoplasts by treating the mycelia with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).

    • Transform the protoplasts with the gene deletion cassette using a PEG-mediated or Agrobacterium tumefaciens-mediated transformation (ATMT) method.

    • Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

  • Verification of Gene Deletion Mutants:

    • Isolate genomic DNA from the putative transformants.

    • Confirm the correct integration of the deletion cassette and the absence of the target gene using diagnostic PCR and Southern blot analysis.

2.3. Metabolite Extraction and Analysis (HPLC-MS)

  • Fungal Cultivation and Extraction:

    • Grow the wild-type and mutant fungal strains in a suitable liquid medium for secondary metabolite production.

    • Separate the mycelia from the culture broth by filtration.

    • Extract the secondary metabolites from both the mycelia and the broth using an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporate the solvent and redissolve the crude extract in a suitable solvent for analysis.

  • HPLC-MS Analysis:

    • Analyze the crude extracts using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

    • Separate the metabolites on a C18 reverse-phase column using a gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid).

    • Detect the eluting compounds using a Diode Array Detector (DAD) for UV-Vis spectra and the MS for mass-to-charge ratios.

    • Compare the metabolite profiles of the wild-type and mutant strains to identify the metabolic products of the deleted gene.

Visualizations

Diagram 1: Generalized Workflow for Comparative Genomics of Dimeric Xanthone-Producing Fungi

G cluster_0 Core Polyketide Synthesis cluster_1 Modification and Cyclization cluster_2 Dimerization cluster_3 Further Modifications PKS Polyketide Synthase (PKS) Polyketide Polyketide Intermediate PKS->Polyketide AC Acetyl-CoA + Malonyl-CoA AC->PKS Anthraquinone Anthraquinone (e.g., Emodin) Polyketide->Anthraquinone Cyclization/ Aromatization Benzophenone Benzophenone Intermediate Anthraquinone->Benzophenone Oxidative Cleavage MonomericXanthone Monomeric Xanthone Benzophenone->MonomericXanthone Intramolecular Cyclization P450 Cytochrome P450 Oxygenase MonomericXanthone->P450 DimericXanthone Dimeric Xanthone P450->DimericXanthone Oxidative Coupling TailoringEnzymes Tailoring Enzymes (e.g., Prenyltransferases) DimericXanthone->TailoringEnzymes FinalProduct Final Dimeric Xanthone Derivatives TailoringEnzymes->FinalProduct

References

Assessing the Selectivity of Cryptosporioptide A for Microbial vs. Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptosporioptide A, a dimeric xanthone (B1684191) natural product, has emerged as a compound of interest due to its bioactive properties. This guide provides a comprehensive comparison of its selectivity for microbial versus mammalian cells, based on available experimental data. The evidence to date suggests a promising selectivity profile, indicating a potential for therapeutic applications with a favorable safety window.

Executive Summary

Current research indicates that this compound exhibits significant activity against microbial biofilms while displaying no cytotoxicity against tested mammalian cell lines at comparable concentrations. This suggests a high degree of selectivity for microbial targets. This guide will delve into the supporting data, experimental methodologies, and the potential implications of these findings for future drug development.

Data Presentation: Performance of this compound

The following tables summarize the quantitative data on the biological activity of this compound against both microbial and mammalian cells.

Table 1: Antimicrobial Activity of this compound

Microbial TargetActivity TypeEffective ConcentrationReference
Staphylococcus aureusBiofilm DispersionUp to 2 µg/mL[1]
Candida albicansBiofilm InhibitionUp to 2 µg/mL[1]
Bacillus megateriumAntibacterialActivity Observed (MIC not specified)[2]

Table 2: Cytotoxicity of this compound against Mammalian Cells

Cell LineCell TypeResultReference
KB-3-1Human cervix carcinomaNo activity observed[1]
L929Mouse fibroblastNo activity observed[1]

Selectivity Index (SI):

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of a compound and is calculated as the ratio of its cytotoxicity to its antimicrobial activity (e.g., IC50 for mammalian cells / MIC for microbial cells). Based on the available data, this compound demonstrates a highly favorable preliminary selectivity profile. While a precise SI cannot be calculated without specific MIC and IC50 values, the lack of observable cytotoxicity at concentrations effective against microbial biofilms suggests a significantly high SI.

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Antimicrobial Biofilm Assays

The anti-biofilm activity of this compound was assessed against preformed biofilms of Staphylococcus aureus and for the inhibition of biofilm formation by Candida albicans.[1]

Experimental Workflow for Biofilm Assays

G cluster_prep Microbial Preparation cluster_formation Biofilm Formation Inhibition (C. albicans) cluster_dispersion Biofilm Dispersion (S. aureus) start Inoculate S. aureus and C. albicans culture Culture overnight start->culture plate_c Plate C. albicans in 96-well plate add_crypto_c Add this compound plate_c->add_crypto_c incubate_c Incubate to allow biofilm formation add_crypto_c->incubate_c wash_c Wash to remove planktonic cells incubate_c->wash_c quantify_c Quantify biofilm (e.g., crystal violet staining) wash_c->quantify_c plate_s Plate S. aureus and allow biofilm to form add_crypto_s Add this compound to pre-formed biofilm plate_s->add_crypto_s incubate_s Incubate add_crypto_s->incubate_s wash_s Wash to remove dispersed cells incubate_s->wash_s quantify_s Quantify remaining biofilm wash_s->quantify_s

Caption: Workflow for assessing antibiofilm activity.

Cytotoxicity Assay

The cytotoxicity of this compound against the mammalian cell lines KB-3-1 and L929 was determined using a standard cell viability assay.[1]

Experimental Workflow for Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment seed_cells Seed KB-3-1 and L929 cells in 96-well plates incubate_initial Incubate for 24h seed_cells->incubate_initial add_compound Add serial dilutions of this compound incubate_initial->add_compound incubate_treatment Incubate for 72h add_compound->incubate_treatment add_reagent Add viability reagent (e.g., MTT, resazurin) incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Measure absorbance/fluorescence incubate_reagent->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50

Caption: General workflow for in vitro cytotoxicity assay.

Discussion and Future Directions

The currently available data strongly suggests that this compound possesses a desirable selectivity for microbial cells over mammalian cells. The lack of cytotoxicity against two distinct mammalian cell lines at concentrations that are effective against bacterial and fungal biofilms is a significant finding.

The mechanism behind this selectivity is yet to be elucidated. Potential hypotheses include:

  • Specific Microbial Targets: this compound may interact with molecular targets that are unique to microbial cells and absent in mammalian cells.

  • Differential Membrane Interactions: The compound might selectively disrupt microbial cell membranes due to differences in lipid composition and cell wall structure compared to mammalian cell membranes.

To further solidify the assessment of this compound's selectivity, the following studies are recommended:

  • Determination of Minimum Inhibitory Concentrations (MICs): Establishing MIC values against a broad panel of pathogenic bacteria and fungi is crucial for a quantitative assessment of its antimicrobial potency.

  • Cytotoxicity against a Wider Range of Mammalian Cells: Testing against additional normal (non-cancerous) human cell lines will provide a more comprehensive safety profile.

  • Mechanism of Action Studies: Investigating how this compound exerts its antimicrobial effects will provide insights into its selectivity and potential for resistance development.

Conclusion

Logical Relationship of Selectivity Assessment

G cluster_data Experimental Data cluster_analysis Comparative Analysis cluster_conclusion Conclusion antimicrobial Antimicrobial Activity Data (MIC / Biofilm Inhibition) selectivity_index Calculate Selectivity Index (SI) SI = IC50 / MIC antimicrobial->selectivity_index cytotoxicity Cytotoxicity Data (IC50) cytotoxicity->selectivity_index assessment Assess Therapeutic Potential selectivity_index->assessment

Caption: Logical flow for assessing compound selectivity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cryptosporioptide A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Cryptosporioptide A, a bioactive polyketide with demonstrated antibacterial and lipoxygenase inhibitory properties, requires careful handling and disposal to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as a hazardous substance and follow established best practices for the disposal of novel, biologically active compounds. This guide provides a comprehensive, step-by-step approach to the safe management and disposal of this compound waste.

Essential Safety and Disposal Plan

Adherence to a structured disposal plan is critical for minimizing risks associated with this compound. The following procedures are based on general guidelines for handling potent, novel chemical entities.

Waste Characterization and Segregation

Given its biological activity, all waste contaminated with this compound must be considered hazardous. Proper segregation is the first step in a safe disposal workflow.

  • Assume Hazard: Treat all this compound waste as if it possesses a high degree of toxicity and biological activity.

  • Do Not Mix: To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste streams.[1]

  • Segregate by Form: Maintain separate, clearly labeled waste containers for solid and liquid forms of this compound waste.[1]

Quantitative Data Summary: Waste Disposal Guidelines

While specific quantitative data for this compound disposal is unavailable, the following table summarizes the recommended disposal methods for different types of waste generated during research involving this compound. These guidelines are derived from best practices for handling bioactive and antibacterial agents.[2]

Waste TypeDescriptionRecommended Disposal MethodKey Considerations
Solid Waste Unused or expired pure this compound powder.Treat as hazardous chemical waste.Collect in a dedicated, sealed, and clearly labeled container for hazardous solids.
Contaminated labware (e.g., pipette tips, microfuge tubes, gloves, bench paper).Place in a designated hazardous waste container immediately after use.Ensure the container is puncture-resistant for sharp items.
Liquid Waste Stock solutions and dilutions of this compound (in organic solvents or aqueous buffers).Treat as hazardous chemical waste.[3]Collect in a dedicated, sealed, and clearly labeled container for hazardous liquids. The container material must be compatible with the solvent used (e.g., glass or polyethylene (B3416737) for organic solvents).[1]
Used cell culture media containing this compound.Decontaminate via autoclaving if the medium contains biohazardous agents, followed by disposal as hazardous chemical waste.[2][3]Autoclaving may not degrade this compound. Therefore, the autoclaved liquid should still be collected as hazardous chemical waste.[2][3]
Empty Containers Original vials or containers that held pure this compound.If the container held acutely hazardous waste, it requires triple rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.[4]Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on "empty" container disposal.[4]

Experimental Protocols for Waste Management

The following protocols provide detailed methodologies for the key stages of this compound waste management.

Protocol for a Novel Compound Waste Disposal

This protocol outlines the decision-making and operational steps for managing waste from a novel compound like this compound.

cluster_prep Preparation Phase cluster_segregation Segregation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Generate this compound Waste B Consult Institutional EHS Guidelines and SDS (if available) A->B C Segregate Waste by Form (Solid vs. Liquid) B->C D_solid Use Labeled, Sealed Container for Solids C->D_solid D_liquid Use Labeled, Sealed, Compatible Container for Liquids C->D_liquid E Store in Designated Satellite Accumulation Area D_solid->E D_liquid->E F Contact EHS for Waste Pickup E->F G EHS Arranges for Licensed Hazardous Waste Contractor F->G H Proper Disposal via Incineration or Other Approved Method G->H

Figure 1. Workflow for the proper disposal of this compound waste.
Signaling Pathway for Safe Handling Decisions

This diagram illustrates the logical flow for making safe handling and disposal decisions in the laboratory.

start Novel Compound (this compound) sds_check Is a specific SDS available? start->sds_check follow_sds Follow SDS Disposal Instructions sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No contact_ehs Contact EHS for Disposal follow_sds->contact_ehs segregate Segregate Waste (Solid, Liquid, Sharps) treat_hazardous->segregate label_container Use Appropriate Labeled Containers segregate->label_container label_container->contact_ehs

Figure 2. Decision-making pathway for this compound disposal.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Cryptosporioptide A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cryptosporioptide A was found. The following guidance is based on best practices for handling bioactive polyketides, fungal metabolites, and enzyme inhibitors in a laboratory setting. Researchers should always perform a risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound, a bioactive polyketide isolated from the endophytic fungus Cryptosporiopsis sp.[1][2] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the primary barrier against exposure to potentially hazardous materials.[3][4] The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Purpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents dermal absorption. Gloves should be inspected before use and changed regularly.
Body Protection Laboratory coat or disposable gown.Protects skin and personal clothing from contamination.
Respiratory Protection A properly fitted N95 or higher respirator may be necessary if there is a risk of generating aerosols or handling the compound as a powder. Use in a certified chemical fume hood is the preferred engineering control.Minimizes the risk of inhaling airborne particles.
Foot Protection Closed-toe shoes.Protects feet from spills.

Quantitative Safety Data

Specific quantitative safety data for this compound, such as occupational exposure limits or toxicity values, are not currently available in the public domain. In the absence of this data, it is crucial to handle the compound with a high degree of caution, assuming it may be toxic and allergenic.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare work area in fume hood prep_ppe->prep_setup prep_weigh 3. Weigh compound carefully prep_setup->prep_weigh handle_solubilize 4. Solubilize in appropriate solvent prep_weigh->handle_solubilize handle_experiment 5. Perform experiment handle_solubilize->handle_experiment cleanup_decontaminate 6. Decontaminate work surfaces handle_experiment->cleanup_decontaminate cleanup_waste 7. Segregate waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Preparation:

    • Always wear the appropriate PPE as detailed in the table above before handling the compound.

    • Conduct all manipulations of this compound, especially when in solid form or when preparing solutions, within a certified chemical fume hood to prevent inhalation of dust or aerosols.

    • Before use, visually inspect the container for any damage.

  • Handling:

    • To minimize the generation of dust, avoid pouring the powdered form. Use a spatula for transferring the solid.

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep containers of this compound tightly sealed when not in use.

  • Spill Management:

    • In the event of a small spill, decontaminate the area with a suitable laboratory disinfectant or 70% ethanol.

    • For larger spills, evacuate the area and follow your institution's EHS protocols for chemical spills.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Labeling cluster_waste_disposal Final Disposal waste_solid Solid Waste (contaminated gloves, tubes) collect_solid Collect in a labeled hazardous waste bag waste_solid->collect_solid waste_liquid Liquid Waste (unused solutions) collect_liquid Collect in a labeled, sealed hazardous waste container waste_liquid->collect_liquid waste_sharps Sharps Waste (contaminated needles) collect_sharps Collect in a puncture-proof sharps container waste_sharps->collect_sharps disposal Arrange for pickup by institutional EHS collect_solid->disposal collect_liquid->disposal collect_sharps->disposal

Figure 2. Waste Disposal Workflow for this compound.

Disposal Procedures:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, and plasticware, should be collected in a designated, clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

  • Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated.

  • Final Disposal: All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.